Roseoflavin
Description
Roseoflavine is a natural product found in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.
Properties
IUPAC Name |
8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-GUTXKFCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-55-1 | |
| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Elucidation of the Roseoflavin Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various Streptomyces species, including Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] This unique flavin exhibits potent antibiotic properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN) is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA. This guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data on enzyme kinetics and production titers, detailed experimental protocols for pathway elucidation, and visualizations of the key processes.
The this compound Biosynthesis Pathway
The biosynthesis of this compound commences with the conversion of FMN, a derivative of riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed by the enzyme AFP synthase, encoded by the rosB gene. Subsequently, the phosphate group is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin (AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce this compound.
Core Enzymes and Intermediates:
-
Riboflavin Kinase (RibC/RibF): While not part of the core this compound synthesis pathway from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting precursor.
-
RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase): Catalyzes the conversion of FMN to AFP.
-
RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.
-
RosA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to this compound, using SAM as a methyl donor.
Quantitative Data
Enzyme Kinetic Parameters
The kinetic parameters of the key enzymes in the this compound biosynthesis pathway have been characterized, providing insights into their efficiency and substrate specificity.
| Enzyme | Substrate(s) | K_M_ (µM) | k_cat_ (min⁻¹) | Source(s) |
| RosA | 8-demethyl-8-amino-d-riboflavin (AF) | N/A | 0.06 | [3] |
| RosC | 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) | 34.5 | 31.3 | [4] |
| RosB | Riboflavin-5'-phosphate (FMN) | N/A | N/A |
Note: Specific K_M_ and k_cat_ values for RosB are not yet available in the cited literature.
This compound Production in Engineered Microorganisms
Metabolic engineering efforts have successfully established this compound production in various host organisms. The following table summarizes the production titers achieved in different studies.
| Host Organism | Engineering Strategy | Titer (mg/L) | Source(s) |
| Corynebacterium glutamicum | Overexpression of rosABC and ribM from S. davaonensis, and ribF from S. davaonensis and C. glutamicum. | 17.4 ± 1.5 | [5] |
| Streptomyces davaonensis | Overexpression of this compound biosynthesis genes. | 14 | [6] |
| Komagataella phaffii | Expression of rosA, rosB, rosC from S. davaonensis and FMN1 from Candida famata. | 130 | [6] |
| Candida famata | Expression of this compound biosynthesis genes. | 1.5 (aminoriboflavin) | [6] |
| Corynebacterium glutamicum | Overexpression of this compound biosynthesis genes. | 0.7 | [6] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: The enzymatic conversion of Riboflavin to this compound.
Experimental Workflow: Heterologous Expression and Purification
Caption: Workflow for heterologous expression and purification of Ros enzymes.
Experimental Workflow: Gene Deletion via CRISPR-Cas9
Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.
Experimental Protocols
Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli
This protocol describes the general steps for producing and purifying the this compound biosynthesis enzymes for in vitro studies.
a. Gene Cloning and Plasmid Construction:
-
Amplify the coding sequences of rosA, rosB, and rosC from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene fragments into the expression vector.
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Select positive clones by colony PCR and verify the sequence by Sanger sequencing.
b. Protein Expression:
-
Transform the verified expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD
600reaches 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
c. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
In Vitro Enzyme Assays
a. RosB (AFP Synthase) Assay:
-
Reaction Mixture (1 mL):
-
100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)
-
233 µM Riboflavin-5'-phosphate (FMN)
-
20 µM CaCl₂
-
10 mM Thiamine
-
5 mM NAD⁺
-
5 mM L-glutamic acid
-
5 mg total protein from a cell-free extract or a suitable concentration of purified RosB enzyme.[2]
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 39°C for a defined period.
-
Stop the reaction by heat inactivation or addition of a quenching agent.
-
Analyze the formation of AFP by HPLC.
-
b. RosC (AFP Phosphatase) Assay:
-
Reaction Mixture (1 mL):
-
100 mM BTP buffer (pH 7.6)
-
100 µM AFP
-
20 µM CaCl₂
-
0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC enzyme.[2]
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Analyze the formation of AF by HPLC.
-
c. RosA (AF Dimethyltransferase) Assay:
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl (pH 8.0)
-
200 µM AF
-
2 mM S-adenosyl-L-methionine (SAM)
-
1 mg total protein from a cell-free extract or a suitable concentration of purified RosA enzyme.[2]
-
-
Procedure:
-
Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Analyze the formation of this compound by HPLC.
-
Gene Deletion in Streptomyces davaonensis using CRISPR-Cas9
This protocol provides a framework for creating gene knockouts of the ros genes in S. davaonensis to study their function in vivo.
a. sgRNA Design and Plasmid Construction:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., rosB) using a suitable online tool.
-
Synthesize and anneal the oligonucleotides encoding the sgRNA.
-
Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2, using Golden Gate assembly.
-
Amplify approximately 1-2 kb homology arms flanking the target gene from S. davaonensis genomic DNA.
-
Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to create the final gene deletion vector.
b. Transformation and Conjugation:
-
Transform the final gene deletion plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and S. davaonensis.
-
Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).
c. Screening and Verification of Mutants:
-
After incubation, select colonies that exhibit the desired phenotype (e.g., loss of this compound production).
-
Perform colony PCR on the selected colonies using primers that anneal outside the homology arms to screen for the desired gene deletion.
-
Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.
-
Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a non-selective medium and screening for apramycin-sensitive colonies.
Conclusion
The elucidation of the this compound biosynthesis pathway has revealed a concise and efficient enzymatic cascade for the production of this potent antibiotic. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research in this area. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricacies of this compound biosynthesis, engineer novel production platforms, and develop new antimicrobial agents based on this fascinating natural product.
References
- 1. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. protocols.io [protocols.io]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. Heterologous protein expression in E. coli protocol v2 [protocols.io]
Roseoflavin: A Comprehensive Technical Guide on its Chemical Structure and Properties
Introduction: Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2), first isolated from the Gram-positive soil bacterium Streptomyces davawensis.[1][2] It is the only known natural flavin analog that exhibits antibiotic activity, particularly against Gram-positive bacteria.[2][3] Functioning as an antimetabolite, this compound competitively inhibits riboflavin-dependent processes, making it a subject of significant interest in antimicrobial research and drug development.[4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and mechanism of action.
Chemical Structure and Identification
This compound is structurally similar to riboflavin, with the key difference being the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[4][6] This modification is central to its biological activity.
-
Systematic Name: 8-demethyl-8-(dimethylamino)-riboflavin[7][8]
-
Common Synonyms: 8-Dimethylaminoriboflavin, 7-methyl-8-dimethylamino-10-D-ribitylisoalloxazine[6][7]
Figure 1: Chemical Structures of this compound (a) and Riboflavin (b). (Image adapted from a diagram highlighting the dimethylamino group in this compound versus the methyl group in riboflavin).[4]
Physicochemical Properties
This compound is a crystalline solid, appearing as dark red crystals.[2][7] It is photosensitive in both aqueous and organic solutions, changing from pink to yellow under sunlight.[2] A summary of its key quantitative properties is presented below.
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 405.4 g/mol | [5][6][7] |
| Appearance | Crystalline solid, faint red to very dark brown-red powder | [2][7][9] |
| Melting Point | 276–278 °C | [2] |
| UV/Vis Absorption Maxima (λmax) | 219, 259, 491 nm | [7][8] |
| 223, 258, 314, 505 nm | [2] | |
| Solubility | DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~0.3 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| Water | Sparingly soluble (~250 µM) | |
| Storage Conditions | -20°C, protect from light | [7][9] |
| Stability | ≥ 4 years at -20°C | [7] |
Experimental Protocols
Preparation of Stock Solutions
A standard protocol for preparing this compound solutions for experimental use involves the following steps:
-
This compound is supplied as a crystalline solid.[7]
-
To create a stock solution, dissolve the solid in an organic solvent such as DMSO, where it has a solubility of approximately 10 mg/mL.[5][7] The solvent should be purged with an inert gas.[7]
-
For experiments requiring aqueous buffers, where this compound is sparingly soluble, first dissolve the compound in DMSO.[7]
-
Subsequently, dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration.[7] For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[7]
-
It is recommended not to store the final aqueous solution for more than one day.[7]
High-Performance Liquid Chromatography (HPLC) Analysis of Flavins
This method is used to separate and quantify this compound and its derivatives from biological samples.
-
Column: A Poroshell 120 EC-C₁₈ column (2.7-μm particle size, 50 mm by 3 mm) is typically employed.[10]
-
Mobile Phase: The solvent system consists of 18% (vol/vol) methanol, 20 mM formic acid, and 20 mM ammonium formate (pH 3.7).[10]
-
Flow Rate: A flow rate of 5 ml/min is used.[10]
-
Detection: Detection is carried out photometrically. This compound and its derivatives (RoFMN, RoFAD) are detected at 503 nm, while natural flavins (riboflavin, FMN, FAD) are detected at 445 nm.[10]
Biosynthesis Pathway
This compound is synthesized by Streptomyces davawensis and Streptomyces cinnabarinus from the precursor riboflavin-5'-phosphate (flavin mononucleotide, FMN).[3][11][12] The biosynthesis involves a series of enzymatic steps that replace the C8 methyl group of the flavin ring with a dimethylamino group.
-
Conversion of FMN to AFP: The process begins with FMN, the phosphorylated form of riboflavin.[12] A single, novel enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the complex conversion of FMN into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP).[3][11] This key reaction involves the substitution of a methyl group with an amino group, using glutamate as the amino group donor.[13]
-
Dephosphorylation of AFP: The intermediate AFP is then dephosphorylated by a specific phosphatase, RosC, to yield 8-demethyl-8-aminoriboflavin (AF).[12][14]
-
Dimethylation of AF: In the final stage, the S-adenosylmethionine (SAM)-dependent dimethyltransferase, RosA, catalyzes two successive methylation steps, transferring two methyl groups to the C8 amino group of AF to form the final product, this compound.[12][13]
Caption: Biosynthesis pathway of this compound from FMN.
Antimicrobial Mechanism of Action
This compound exerts its antimicrobial effects through a "Trojan horse" strategy, exploiting the target cell's riboflavin uptake and metabolism pathways.[11] The mechanism involves two primary strategies: disruption of FMN riboswitch function and the formation of inactive flavoenzymes.
-
Uptake and Conversion: Gram-positive bacteria actively transport this compound into the cell via riboflavin transporters.[10] Once inside, cellular enzymes, flavokinase and FAD synthetase, mistake this compound for riboflavin and convert it into its active forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[9][10]
-
FMN Riboswitch Interference: In many bacteria, genes for riboflavin biosynthesis and transport are regulated by FMN riboswitches. These are structured RNA elements in the 5' untranslated region of mRNAs that bind to FMN, causing a conformational change that typically terminates transcription or inhibits translation. RoFMN, the analog of FMN, binds with high affinity (Kd ≈ 100 nM) to these FMN riboswitches.[1][8][15] This binding falsely signals to the cell that flavin levels are sufficient, leading to the downregulation of genes essential for synthesizing and importing riboflavin, ultimately starving the cell of this vital vitamin.[15][16]
-
Flavoenzyme Inhibition: The cofactor analogs RoFMN and RoFAD can replace their natural counterparts (FMN and FAD) in the active sites of essential flavoproteins.[10][17] However, due to different physicochemical properties, the resulting "roseo-flavoenzymes" are often catalytically inactive, disrupting critical cellular redox reactions and metabolic pathways.[17][18]
Caption: Antimicrobial mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Identification of the Key Enzyme of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. 8-Demethyl-8-(dimethylamino)riboflavin | C18H23N5O6 | CID 49867612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS 51093-55-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. ≥95% (HPLC), Riboflavin antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Biosynthesis - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Roseoflavin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties, positioning it as a molecule of significant interest in the development of novel anti-infective agents. This technical guide provides a detailed overview of this compound, encompassing its fundamental molecular characteristics, biosynthetic pathway, mechanism of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource to support further investigation and application of this promising compound.
Core Molecular Data
This compound, a red pigment originally isolated from Streptomyces davawensis, is a structural analog of riboflavin (Vitamin B2).[1] Its distinct chemical structure confers its unique biological activity. The core molecular and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₃N₅O₆ | [2] |
| Molecular Weight | 405.4 g/mol | [2] |
| IUPAC Name | 8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | [2] |
| CAS Number | 51093-55-1 | [2] |
| Appearance | Reddish crystalline solid | [1] |
| Synonyms | 8-Demethyl-8-(dimethylamino)riboflavin, Roseoflavine | [2] |
Biosynthesis of this compound
This compound biosynthesis originates from flavin mononucleotide (FMN), a derivative of riboflavin.[1] The key enzymatic steps are catalyzed by a set of enzymes encoded by the ros gene cluster. The central enzyme, 8-demethyl-8-aminoriboflavin-5′-phosphate synthase (RosB), catalyzes the conversion of FMN to 8-demethyl-8-aminoriboflavin-5′-phosphate (AFP).[1] Subsequently, a phosphatase (RosC) dephosphorylates AFP to yield 8-demethyl-8-aminoriboflavin (AF). The final step involves the N,N-dimethylation of the amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent dimethyltransferase (RosA) to produce this compound.[1]
References
The Molecular Gambit: How Roseoflavin Hijacks the FMN Riboswitch
A Technical Guide for Researchers and Drug Development Professionals
The FMN riboswitch, a sophisticated RNA-based regulatory element found predominantly in bacteria, has emerged as a promising target for novel antimicrobial agents. This guide delves into the intricate mechanism by which roseoflavin, a natural antibiotic analog of riboflavin, exerts its antimicrobial effects by directly engaging and manipulating the FMN riboswitch. Through a comprehensive review of binding kinetics, structural interactions, and functional consequences, we illuminate the core of this molecular interaction, providing a foundational resource for researchers and professionals in drug development.
The FMN Riboswitch: A Key Regulator of Flavin Homeostasis
Located in the 5' untranslated region of mRNAs, the FMN riboswitch acts as a genetic "off-switch" for genes involved in the biosynthesis and transport of riboflavin and its active form, flavin mononucleotide (FMN).[1][2] In the presence of sufficient intracellular FMN, the ligand binds to the riboswitch's aptamer domain, inducing a conformational change in the downstream expression platform. This structural rearrangement typically leads to the formation of a terminator stem, halting transcription, or sequesters the ribosome binding site, preventing translation initiation.[1][3] This elegant feedback mechanism ensures cellular flavin homeostasis.
This compound's Deceptive Entry: A Trojan Horse Strategy
This compound, a structural analog of FMN, acts as a molecular mimic, effectively hijacking this regulatory system.[1][2] Its antibacterial properties stem from its ability to bind to the FMN riboswitch aptamer with high affinity, falsely signaling an abundance of FMN.[1][4] This deceptive binding triggers the same conformational changes as FMN, leading to the premature termination of transcription or inhibition of translation of essential genes required for riboflavin synthesis and transport.[1][5] By cutting off the cell's supply of this vital cofactor, this compound effectively starves the bacterium of FMN, leading to growth inhibition.[1]
The Active Form: this compound Mononucleotide (RoFMN)
It is important to note that this compound itself is a prodrug. Upon entering the bacterial cell, it is phosphorylated to this compound mononucleotide (RoFMN), which is the active form that binds to the FMN riboswitch.[6][7] This phosphorylation is a critical step for its antimicrobial activity.
Quantitative Insights into the this compound-FMN Riboswitch Interaction
The affinity of this compound and its derivatives for the FMN riboswitch has been quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and inhibitory concentrations.
| Ligand | Riboswitch Source | Method | Dissociation Constant (KD) | Reference |
| This compound | Bacillus subtilis | In-line probing | ~100 nM | [1] |
| This compound Mononucleotide (RoFMN) | Streptomyces davawensis | Not specified | ~3 nM | [4] |
| FMN | Bacillus subtilis | Competitive Photoaffinity Labeling | IC50 = 0.4 ± 0.01 µM | [8] |
| This compound | Bacillus subtilis | Competitive Photoaffinity Labeling | IC50 = 7.0 ± 0.18 µM | [8] |
Table 1: Binding Affinities of this compound and FMN to the FMN Riboswitch.
| Compound | Organism | Assay | MIC50 | Reference |
| This compound Mononucleotide (RoFMN) | Staphylococcus aureus | Not specified | 8 µg/mL | [7] |
| This compound Mononucleotide (RoFMN) | Staphylococcus epidermidis | Not specified | 32 µg/mL | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Mononucleotide.
Visualizing the Mechanism and Experimental Approaches
To further elucidate the mechanism of action and the experimental strategies used to study it, the following diagrams are provided.
Caption: Signaling pathway of this compound's action on the FMN riboswitch.
Caption: Experimental workflow for studying the this compound-FMN riboswitch interaction.
Detailed Experimental Protocols
A thorough understanding of the experimental underpinnings is crucial for advancing research in this field. Below are detailed methodologies for key experiments cited in the study of the this compound-FMN riboswitch interaction.
In-line Probing Assay
This technique is used to monitor ligand-induced conformational changes in the RNA structure.
-
Principle: Unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage than structured regions. Ligand binding alters the RNA structure, leading to a different cleavage pattern.
-
Methodology:
-
The FMN riboswitch RNA is transcribed in vitro and 5'-end-labeled with 32P.[7]
-
The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence or absence of varying concentrations of this compound or FMN.[1]
-
The mixture is incubated for a prolonged period (e.g., 40-48 hours) at room temperature to allow for spontaneous cleavage.[1]
-
The reaction is quenched, and the RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is visualized by autoradiography, and the cleavage patterns are analyzed to identify regions of the RNA that are protected or become more accessible upon ligand binding. The extent of cleavage in specific regions is quantified to determine the dissociation constant (KD).[7]
-
In Vitro Transcription Termination Assay
This assay directly measures the ability of a ligand to induce transcription termination at the riboswitch.
-
Principle: When a ligand binds to the riboswitch aptamer on the nascent RNA transcript, it promotes the formation of a terminator hairpin, causing the RNA polymerase to dissociate from the DNA template.
-
Methodology:
-
A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence is prepared by PCR.[7][9]
-
Single-round in vitro transcription reactions are set up using RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase) and the DNA template in the presence of ribonucleotides (including [α-32P]UTP for labeling).[9]
-
Reactions are performed in the absence or presence of various concentrations of this compound or FMN.[9]
-
The transcription products (full-length and terminated transcripts) are separated by denaturing PAGE.
-
The gel is visualized by autoradiography, and the relative amounts of the full-length and terminated transcripts are quantified to determine the efficiency of termination at different ligand concentrations.[9][10]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.
-
Methodology:
-
The FMN riboswitch RNA is prepared and dialyzed extensively against the ITC buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 5 mM MgCl2).
-
The ligand (this compound or FMN) is dissolved in the same buffer.
-
The RNA solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand into the RNA solution is performed, and the heat change associated with each injection is measured.
-
The resulting data is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]
-
Fluorescence Spectroscopy
This method utilizes the intrinsic fluorescence of flavins to monitor their binding to the riboswitch.
-
Principle: The fluorescence of FMN and RoFMN is quenched upon binding to the FMN riboswitch aptamer.[13]
-
Methodology:
-
The FMN riboswitch RNA is prepared and folded in a suitable buffer.
-
A fixed concentration of FMN or RoFMN is added to a cuvette.
-
The RNA is titrated into the flavin solution, and the fluorescence emission is measured after each addition.
-
The decrease in fluorescence intensity is plotted against the RNA concentration, and the data is fitted to a binding equation to determine the dissociation constant (KD).[13]
-
Conclusion and Future Directions
The interaction between this compound and the FMN riboswitch provides a compelling case study for RNA as a druggable target. The high specificity and affinity of this interaction underscore the potential for developing novel antibiotics that exploit riboswitch-mediated gene regulation. Future research should focus on leveraging the structural and mechanistic understanding of this interaction to design and synthesize next-generation riboswitch-targeting drugs with improved potency, selectivity, and pharmacokinetic properties. The detailed methodologies provided herein offer a robust framework for pursuing these endeavors and unlocking the full therapeutic potential of targeting bacterial riboswitches.
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMN [riboswitch.ribocentre.org]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
Roseoflavin: A Natural Riboflavin Analog with Potent Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention in the scientific community for its potent antimicrobial properties. Produced by Streptomyces davawensis, this red-colored flavin exerts its biological effects primarily by targeting essential metabolic pathways involving riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and its potential as a lead compound in the development of novel antimicrobial agents. Particular focus is placed on its interaction with FMN riboswitches and flavoenzymes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound presents a compelling case as a natural antimetabolite that disrupts fundamental cellular processes in a range of bacteria. Its structural similarity to riboflavin allows it to be actively transported into bacterial cells and subsequently metabolized into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs interfere with two major cellular components: FMN riboswitches, which are crucial regulators of riboflavin biosynthesis and transport, and a wide array of essential flavoenzymes that depend on FMN and FAD for their catalytic activity.[1]
Biochemical Properties and Mechanism of Action
This compound's antimicrobial activity stems from its ability to mimic riboflavin and its phosphorylated derivatives, thereby acting as a competitive inhibitor in flavin-dependent pathways.
Cellular Uptake and Metabolic Activation
This compound is transported into susceptible bacterial cells via riboflavin transporters.[2][3] Once inside the cytoplasm, it is phosphorylated by flavokinases to form this compound-5'-mononucleotide (RoFMN) and subsequently adenylylated by FAD synthetases to generate this compound adenine dinucleotide (RoFAD).[4][5] These enzymatic conversions are critical for its antibacterial activity, as RoFMN and RoFAD are the primary effectors within the cell.
Targeting FMN Riboswitches
One of the primary targets of this compound is the FMN riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[6][7] RoFMN binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that typically leads to the premature termination of transcription or inhibition of translation initiation.[6][8] This effectively shuts down the cell's ability to produce or import riboflavin, leading to a state of flavin starvation and growth inhibition.[3][6]
Inhibition of Flavoenzymes
RoFMN and RoFAD can also act as fraudulent cofactors for a multitude of essential flavoenzymes. These enzymes catalyze critical redox reactions in cellular metabolism. When RoFMN or RoFAD replaces the natural FMN or FAD cofactors, the resulting holoenzyme often exhibits reduced or abolished catalytic activity.[9][10] For example, the FMN-dependent azobenzene reductase (AzoR) from Escherichia coli is less active when bound to RoFMN.[6][11] This broad-spectrum inhibition of flavoenzymes contributes significantly to the potent antimicrobial effect of this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with biological targets and its antimicrobial efficacy.
Table 1: Binding Affinities (Kd) for FMN Riboswitches
| Ligand | Riboswitch Source | Apparent Kd | Reference(s) |
| This compound | Bacillus subtilis ribD | ~100 nM | [6] |
| FMN | Bacillus subtilis ribD | ~5 nM | [6][7] |
| Riboflavin | Bacillus subtilis ribD | ~3 µM | [6][7] |
| This compound | Streptomyces davawensis | 10 nM | [7] |
| FMN | Streptomyces davawensis | <100 pM | [7] |
| Riboflavin | Streptomyces davawensis | 50 nM | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1.25 | [10] |
| Listeria monocytogenes | 0.5 | [10] |
| Escherichia coli (wild-type) | >50 | [12] |
| Escherichia coli (with flavin transporter) | 2 (MIC50) | [12] |
Table 3: Flavoenzyme Inhibition
| Flavoenzyme | Source | Inhibitor | Effect | Reference(s) |
| Azobenzene Reductase (AzoR) | Escherichia coli | RoFMN | Activity reduced to 30% of FMN-bound enzyme | [6][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile broth medium
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well plate using the broth medium. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
In-line Probing Assay
This assay is used to assess the binding of this compound to an FMN riboswitch aptamer and determine the dissociation constant (Kd).
Materials:
-
5' radiolabeled RNA of the FMN riboswitch aptamer
-
This compound solutions at various concentrations
-
In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Incubate a small amount (e.g., ~1 nM) of the 5' radiolabeled RNA with varying concentrations of this compound in the in-line probing buffer.
-
Allow the spontaneous cleavage of the RNA to occur by incubating the reactions at room temperature for an extended period (e.g., 40-48 hours).
-
Separate the RNA cleavage products by denaturing PAGE.
-
Visualize the radiolabeled RNA fragments using a phosphorimager.
-
Quantify the band intensities corresponding to cleavage at specific sites that are affected by this compound binding.
-
Plot the fraction of RNA cleaved as a function of the this compound concentration and fit the data to a binding isotherm to determine the apparent Kd.
β-Galactosidase Reporter Assay
This assay measures the effect of this compound on gene expression controlled by an FMN riboswitch.
Materials:
-
Bacterial strain containing a reporter construct (e.g., lacZ) under the control of an FMN riboswitch.
-
Growth medium
-
This compound
-
Lysis buffer
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Stop solution (e.g., 1 M Na2CO3)
-
Spectrophotometer
Procedure:
-
Grow the bacterial reporter strain in the presence and absence of a defined concentration of this compound (e.g., 100 µM).[3][13]
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Add the cell lysate to a reaction mixture containing ONPG.
-
Incubate the reaction at 37°C to allow β-galactosidase to cleave ONPG, producing a yellow color.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 420 nm to quantify the amount of ONPG cleaved, which is proportional to the β-galactosidase activity and, therefore, gene expression.
Synthesis and Purification
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the condensation of a substituted aniline with a ribityl-substituted pyrimidinedione derivative.
Enzymatic Synthesis and Purification of RoFMN and RoFAD
RoFMN and RoFAD can be prepared enzymatically from this compound using purified recombinant flavokinase and FAD synthetase, respectively.[2] The products can then be purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).
Applications in Drug Development
The unique mechanism of action of this compound, targeting both RNA (riboswitches) and proteins (flavoenzymes), makes it an attractive scaffold for the development of novel antibiotics. Its potency against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its therapeutic potential.[4] Further medicinal chemistry efforts could focus on modifying the this compound structure to enhance its activity spectrum, improve its pharmacokinetic properties, and reduce potential off-target effects.
Conclusion
This compound stands out as a promising natural product in the fight against antimicrobial resistance. Its ability to disrupt essential flavin-dependent pathways through a dual-targeting mechanism provides a strong rationale for its further investigation and development as a novel therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating riboflavin analog.
References
- 1. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant Staphylococcus aureus Keratitis Isolates. | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Activity of RX-P873 against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Sequence of the Bacterium Streptomyces davawensis JCM 4913 and Heterologous Production of the Unique Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant Staphylococcus aureus Keratitis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavin Synthesis and Incorporation into Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOX-like ROS production by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. OPTIMIZATION OF THE CULTIVATION CONDITIONS AND THE BASIC MOLECULAR TOOLS FOR this compound PRODUCER STREPTOMYCES DAVAWENSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Roseoflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseoflavin, a natural riboflavin (vitamin B2) analog produced by Streptomyces davawensis, has garnered significant interest as a potent antibacterial agent. Its mechanism of action, centered on the disruption of essential flavin-dependent cellular processes, presents a promising avenue for the development of novel antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing its activity against various bacterial species, and outlining the experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antibacterial effect through a multifaceted mechanism that ultimately disrupts bacterial metabolism and gene regulation. The process begins with the transport of this compound into the bacterial cell via riboflavin transporters. Once inside, it is intracellularly converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.
These analogs then interfere with two critical cellular pathways:
-
FMN Riboswitch Regulation: RoFMN, mimicking flavin mononucleotide (FMN), binds to FMN riboswitches located in the 5' untranslated regions of mRNAs for riboflavin biosynthesis and transport genes.[1] This binding induces a conformational change in the mRNA, leading to premature transcription termination or inhibition of translation initiation. Consequently, the bacterium's ability to synthesize and import riboflavin is suppressed, leading to a deficiency in the essential flavin cofactors, FMN and FAD.[2][3]
-
Flavoenzyme Inhibition: Both RoFMN and RoFAD can act as fraudulent cofactors, replacing FMN and FAD in various essential flavoproteins (flavoenzymes).[4][5] The incorporation of these analogs into flavoenzymes often leads to reduced or completely abolished enzymatic activity, thereby disrupting critical metabolic pathways such as cellular respiration and redox reactions.[4]
The dual action of depleting natural flavin cofactors while simultaneously producing non-functional flavoenzymes creates a potent antibacterial effect, particularly against bacteria that rely on riboflavin uptake from their environment.
Figure 1. Signaling pathway of this compound's antibacterial mechanism.
Antibacterial Spectrum
This compound demonstrates significant activity primarily against Gram-positive bacteria.[6] Its efficacy against Gram-negative bacteria is generally limited due to the absence of dedicated flavin uptake systems in many of these organisms.[6] However, engineered Gram-negative strains expressing heterologous riboflavin transporters become susceptible to this compound.[6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Marburg 168 | Not specified, but sensitive | [6] |
| Escherichia coli | Wild-type | >50 | [6] |
| Escherichia coli | CpXFMN (engineered) | 2 (MIC50) | [5] |
| Escherichia coli | CpXFAD (engineered) | 2 (MIC50) | [5] |
| Listeria monocytogenes | EGD-e | Low concentrations (not specified) | [7] |
| Staphylococcus aureus | Not specified | Mentioned as susceptible | [8] |
| Enterococcus faecalis | Not specified | Mentioned as susceptible | [5] |
| Streptococcus pyogenes | Not specified | Mentioned as susceptible | [5] |
Note: The available quantitative data for a broad range of species is limited. Further systematic studies are required to fully elucidate the antibacterial spectrum of this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
-
Sterile saline or broth for dilutions
-
Incubator (35 ± 2°C)
Methodology
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. A range of concentrations should be chosen to encompass the expected MIC value.
-
Inoculum Preparation: A few colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[9] This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[10]
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions, bringing the total volume to 100 µL or 200 µL.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in CAMHB without any this compound.
-
Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.
-
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under aerobic conditions.[11][10]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.[12] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD600).[13]
Figure 2. Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound exhibits a potent antibacterial activity, particularly against Gram-positive bacteria, through its unique dual mechanism of action targeting both FMN riboswitches and flavoenzymes. This makes it an attractive lead compound for the development of new antibiotics, especially in the face of rising antimicrobial resistance.
Future research should focus on:
-
Conducting comprehensive studies to establish a broader and more detailed antibacterial spectrum of this compound against a wide range of clinically relevant pathogens.
-
Investigating potential mechanisms of resistance to this compound.
-
Exploring synthetic modifications of the this compound structure to enhance its antibacterial activity, broaden its spectrum, and improve its pharmacokinetic properties.
The continued exploration of this compound and its analogs holds significant promise for the discovery and development of the next generation of antibacterial therapeutics.
References
- 1. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 2. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes [umu.diva-portal.org]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Riboflavin as a promising antimicrobial agent? A multi-perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. idexx.com [idexx.com]
- 13. youtube.com [youtube.com]
The Dual Nature of a Vitamin Analog: A Technical Guide to the Natural Sources and Ecological Role of Roseoflavin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseoflavin, a naturally occurring red pigment, is a structural analog of riboflavin (vitamin B2). Produced by a select group of soil bacteria, it functions as a potent antibiotic with a unique, dual-pronged mechanism of action. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthesis, its ecological significance as an antimicrobial agent, and the molecular mechanisms that underpin its activity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.
Natural Sources of this compound
This compound is a secondary metabolite produced by a limited number of Gram-positive, filamentous bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. The known natural producers of this compound include:
-
Streptomyces davawensis (also cited as Streptomyces davaonensis)[1][2][3]
-
Streptomyces berlinensis , a more recently identified producer isolated from a German soil sample[4][5]
These bacteria synthesize and secrete this compound during their stationary phase of growth, suggesting its role in competition and niche defense within complex microbial communities[6][7].
The Biosynthetic Pathway
The biosynthesis of this compound is a fascinating example of how a primary metabolite (a vitamin) is converted into a potent antibiotic. The pathway begins with riboflavin-5'-phosphate (flavin mononucleotide, FMN), an essential cofactor derived from riboflavin. The process involves a series of enzymatic modifications encoded by the ros gene cluster.
The key steps are as follows:
-
Conversion of FMN to AFP: The enzyme 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB) catalyzes the challenging substitution of the C8 methyl group of FMN with an amino group, forming 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP)[8][9].
-
Dephosphorylation of AFP: A specific phosphatase, RosC, removes the phosphate group from AFP to yield 8-demethyl-8-aminoriboflavin (AF)[7][10].
-
N-Dimethylation of AF: The final step involves the sequential, S-adenosylmethionine (SAM)-dependent N,N-dimethylation of the 8-amino group of AF, catalyzed by the N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA), to produce this compound[10][11].
The producer organism, S. davawensis, possesses an unusually high number of genes related to the biosynthesis of the precursor riboflavin, indicating a genetic adaptation to support the production of this specialized antibiotic[6][12].
Ecological Role and Antibacterial Mechanism
This compound's primary ecological role is as an antimicrobial agent, providing a competitive advantage to the producer organism. Its effectiveness stems from its structural mimicry of riboflavin, allowing it to act as an antimetabolite in susceptible bacteria.
The mechanism of action is two-fold:
-
Uptake and Metabolic Activation: Gram-positive bacteria, which are the main targets of this compound, possess high-affinity riboflavin transporters (e.g., RibU) that also recognize and import this compound[1][5]. Once inside the target cell, host enzymes—flavokinase and FAD synthetase—mistake this compound for riboflavin and convert it into its active, toxic forms: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD)[1][13].
-
Dual-Target Inhibition:
-
FMN Riboswitch Hijacking: RoFMN binds with high affinity to FMN riboswitches, which are non-coding RNA structures in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib operon) and transport (ribU) genes[14][15][16]. This binding prematurely terminates transcription or blocks translation initiation, effectively shutting down the cell's ability to produce or import its own riboflavin, leading to vitamin starvation and growth inhibition[17][18].
-
Flavoprotein Inactivation: Both RoFMN and RoFAD can be incorporated into flavoenzymes in place of their natural FMN and FAD cofactors. Because the redox potential of this compound differs from that of riboflavin, these altered flavoproteins are often rendered non-functional, disrupting essential cellular redox reactions[1][13].
-
Producer organisms like S. davawensis protect themselves through a specialized FMN riboswitch that can discriminate between FMN and RoFMN, thus remaining insensitive to the antibiotic's effects[19][20].
Quantitative Data Summary
The production and efficacy of this compound have been quantified in various studies. The following tables summarize key data points.
Table 1: this compound Production in Natural and Engineered Strains
| Organism | Strain Type | Culture Conditions | Titer (µM) | Titer (mg/L) | Reference |
| S. davaonensis | Wild-Type | YS Medium, 14 days | ~20 | ~8.1 | [21] |
| S. davaonensis | Recombinant (overexpressing ros genes) | YS Medium | 34.9 ± 5.2 | ~14.2 | [22] |
| S. berlinensis | Wild-Type | YS Broth, 80 hours | ~1.1 | ~0.45 | [5] |
| C. glutamicum | Recombinant (heterologous expression) | - | 1.6 ± 0.2 | ~0.7 | [22] |
Table 2: Antimicrobial Activity of this compound
| Target Organism | Metric | Value | Reference |
| Staphylococcus aureus | MIC | 1.25 µg/mL | [21] |
| Listeria monocytogenes | MIC | 0.5 µg/mL | [21] |
| Bacillus subtilis | FMN Riboswitch Binding (this compound) | Kd ~10 nM | [23] |
| Bacillus subtilis | FMN Riboswitch Binding (FMN) | Kd ~100 pM | [23] |
Key Experimental Protocols
The study of this compound employs a range of microbiological, molecular, and analytical techniques. Below are outlines of key methodologies.
Isolation and Quantification of this compound via HPLC
This protocol is used to detect and quantify this compound production from bacterial cultures.
-
Sample Preparation: Centrifuge liquid culture (e.g., Streptomyces grown in YS medium for 7-14 days at 30°C) to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Chromatography:
-
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at multiple wavelengths. This compound has a characteristic absorption maximum around 505 nm.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.
FMN Riboswitch Activity Assay using a lacZ Reporter
This assay determines if a compound, like this compound, can bind to and regulate an FMN riboswitch in vivo.
-
Strain Construction:
-
Clone the FMN riboswitch sequence and its native promoter (e.g., from the B. subtilis ribD operon) upstream of a promoterless lacZ (β-galactosidase) gene in an appropriate integration vector.
-
Transform this construct into a suitable host strain (e.g., B. subtilis) to create a stable reporter strain.
-
-
Cell Culture and Induction:
-
Grow the reporter strain in a defined minimal medium to mid-log phase.
-
Split the culture and treat with varying concentrations of the test compound (e.g., this compound from 1 nM to 10 µM) and controls (e.g., riboflavin, FMN, no treatment).
-
Incubate for a defined period to allow for reporter gene expression.
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the optical density (OD600) of the cultures.
-
Permeabilize the cells using chloroform and SDS.
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The β-galactosidase enzyme will cleave ONPG, producing a yellow product (o-nitrophenol).
-
Stop the reaction with Na2CO3 and measure the absorbance at 420 nm (A420).
-
-
Data Analysis: Calculate the Miller Units, which normalize the β-galactosidase activity to cell density and reaction time. A decrease in Miller Units in the presence of this compound indicates repression of gene expression via the FMN riboswitch[14][18].
Conclusion and Future Directions
This compound stands out as a highly specialized natural antibiotic that leverages the fundamental vitamin uptake and metabolic pathways of its targets. Its dual mechanism of inhibiting both riboflavin homeostasis via riboswitch control and essential flavoenzyme function makes it a compelling subject for antibiotic research. The rise of antibiotic resistance necessitates the exploration of novel drug targets, and riboswitches, which are absent in humans, are particularly attractive. Understanding the biosynthesis, ecological function, and resistance mechanisms associated with this compound can inform the rational design of new antimicrobial agents that target these essential RNA regulators. Further research into the enzymatic machinery of this compound biosynthesis may also yield novel biocatalysts for challenging chemical transformations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genome sequence of the bacterium Streptomyces davawensis JCM 4913 and heterologous production of the unique antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome Sequence of the Bacterium Streptomyces davawensis JCM 4913 and Heterologous Production of the Unique Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Biosynthesis - ChemistryViews [chemistryviews.org]
- 9. Identification of the Key Enzyme of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin [agris.fao.org]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
Roseoflavin as an Antimetabolite of Riboflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), exhibits potent antimicrobial activity, positioning it as a compelling candidate for novel antibiotic development. Produced by Streptomyces davawensis, this red-colored compound acts as an antimetabolite, effectively disrupting essential metabolic pathways dependent on flavin cofactors. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved. By presenting this information in a structured and accessible format, this document aims to facilitate further research and development of this compound-based antimicrobial agents.
Mechanism of Action: A Multi-pronged Attack on Flavin Metabolism
This compound's efficacy as an antimicrobial agent stems from its ability to masquerade as riboflavin, thereby gaining entry into susceptible bacterial cells and subsequently wreaking havoc on flavin-dependent processes. The mechanism can be dissected into three key stages: uptake, metabolic activation, and downstream disruption.
1.1. Cellular Uptake via Riboflavin Transporters
Gram-positive bacteria, which are generally more susceptible to this compound, possess dedicated transport systems for the uptake of riboflavin. This compound's structural similarity to riboflavin allows it to be recognized and actively transported into the bacterial cytoplasm by these same transporters, such as RibU in Bacillus subtilis and Lmo1945 in Listeria monocytogenes.[1][2] This "Trojan horse" strategy is the first critical step in its antimicrobial action. In contrast, many Gram-negative bacteria, like Escherichia coli, lack such transporters and are therefore naturally resistant to this compound, although the introduction of a heterologous riboflavin transporter can confer sensitivity.[3]
1.2. Metabolic Activation to Toxic Analogs
Once inside the cell, this compound is metabolized by the host's own flavin-metabolizing enzymes. Flavokinases (RibF) phosphorylate this compound to form this compound mononucleotide (RoFMN), and subsequently, FAD synthetases (also part of RibF in many bacteria) can adenylylate RoFMN to produce this compound adenine dinucleotide (RoFAD).[4][5] These two analogs, RoFMN and RoFAD, are the primary active forms of the antimetabolite.
1.3. Disruption of Essential Cellular Processes
RoFMN and RoFAD disrupt cellular function through two primary mechanisms:
-
Inhibition of Flavoenzymes: A significant portion of a bacterium's proteome consists of flavoenzymes that rely on FMN and FAD as essential cofactors for their catalytic activity. These enzymes are involved in a wide array of critical processes, including cellular respiration, DNA repair, and fatty acid metabolism. RoFMN and RoFAD can replace the natural flavin cofactors in the active sites of these enzymes.[4] However, due to their altered redox properties, the resulting holoenzymes are often catalytically inactive or have severely diminished activity, leading to a cascade of metabolic failures.[6][7] For instance, dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, is a potential target for this compound's inhibitory effects.[7][8]
-
Dysregulation of Gene Expression via FMN Riboswitches: In many bacteria, the biosynthesis and transport of riboflavin are regulated by FMN riboswitches. These are structured RNA elements located in the 5' untranslated regions of messenger RNAs (mRNAs) encoding for riboflavin biosynthesis and transport proteins. When FMN levels are sufficient, FMN binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination or inhibition of translation initiation, thus shutting down the riboflavin supply chain. RoFMN is a potent mimic of FMN and can bind to these riboswitches with high affinity, effectively tricking the cell into believing it has an adequate supply of flavins.[6][9] This leads to the repression of genes essential for riboflavin synthesis and uptake, ultimately causing riboflavin starvation and inhibiting bacterial growth.[9]
Quantitative Data
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 200 (as aminoriboflavin) | [1] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 200 (as aminoriboflavin) | [1] |
| Listeria monocytogenes | ATCC 19113 | 200 (as aminoriboflavin) | [1] |
| Listeria monocytogenes | EGD-e | Low concentrations (inhibitory) | [2][9] |
| Bacillus subtilis | Wild Type | Susceptible | [3][6] |
| Escherichia coli | Wild Type | >50 | [3] |
Table 2: Binding Affinities of this compound and its Analogs to FMN Riboswitches
| Riboswitch Source | Ligand | Dissociation Constant (Kd) | Reference |
| Bacillus subtilis ribD | This compound | ~100 nM | [10] |
| Bacillus subtilis ribD | FMN | ~5 nM | [10] |
| Bacillus subtilis ribD | Riboflavin | ~3 µM | [10] |
Table 3: Inhibitory Activity of this compound Against Plasmodium falciparum
| Condition | IC50 (µM) | Reference |
| Standard RPMI 1640 (0.532 µM Riboflavin) | 1.6 ± 0.1 | [11] |
| 50 nM Riboflavin | ~0.120 | [11] |
Experimental Protocols
3.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common pathogens). Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no this compound) and a negative control well (broth medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
3.2. In-line Probing Assay for Riboswitch-Ligand Interaction
This method assesses the binding of a ligand to an RNA molecule by monitoring changes in the RNA's spontaneous cleavage pattern.
-
RNA Preparation: Synthesize the FMN riboswitch RNA sequence of interest via in vitro transcription using T7 RNA polymerase. Purify the RNA and 5'-end label with 32P-γ-ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the 32P-labeled RNA at a low concentration (e.g., ~1 nM) in a reaction buffer (typically containing MgCl2, KCl, and a buffering agent like Tris-HCl) with varying concentrations of this compound.
-
Incubation: Allow the reactions to incubate at a controlled temperature (e.g., 23°C) for an extended period (e.g., 40-48 hours) to permit spontaneous RNA cleavage.
-
Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the cleavage products using a phosphorimager. Regions of the RNA that are structured (e.g., due to ligand binding) will be less prone to cleavage and will appear as fainter bands compared to unstructured regions. By quantifying the band intensities at different ligand concentrations, a binding curve can be generated to determine the dissociation constant (Kd).
3.3. Enzyme Assay for RosC (AFP Phosphatase)
This protocol describes a coupled assay to measure the activity of RosC, the phosphatase involved in this compound biosynthesis.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP), S-adenosyl-L-methionine (SAM), and purified RosA enzyme in a suitable buffer (e.g., 100 mM bis-tris-propane, pH 7.6, with 20 µM CaCl2).[12][13]
-
Enzyme Addition: Initiate the reaction by adding a cell-free extract containing RosC or purified RosC enzyme.
-
Incubation: Incubate the reaction at 37°C.[12]
-
Reaction Termination and Analysis: At various time points, stop the reaction (e.g., by adding a strong acid or by heat inactivation). Analyze the formation of the final product, this compound, using High-Performance Liquid Chromatography (HPLC) with detection at 509 nm. The activity of RosC is determined by the rate of this compound production, which is dependent on the dephosphorylation of AFP to AF, the substrate for RosA.[13]
3.4. HPLC Analysis of this compound and its Metabolites
This protocol provides a general framework for the separation and quantification of this compound, RoFMN, and RoFAD from bacterial cell extracts.
-
Sample Preparation: Harvest bacterial cells grown in the presence of this compound by centrifugation. Wash the cells to remove extracellular flavins. Lyse the cells (e.g., by sonication or with a bead beater) and denature the proteins with trichloroacetic acid to release all flavins. Neutralize and filter the extract.[4]
-
Chromatographic System: Use a reverse-phase HPLC column (e.g., C18 or a biphenyl column).[12]
-
Mobile Phase: Employ a gradient elution system. A typical mobile phase consists of a buffer (e.g., 10 mM formic acid and 10 mM ammonium formate, pH 3.7) and an organic solvent like methanol.[12]
-
Gradient Program: Start with a low percentage of the organic solvent and gradually increase its concentration to elute the more hydrophobic compounds.
-
Detection: Use a diode array detector to monitor the absorbance at the characteristic wavelengths for each flavin (e.g., ~445 nm for riboflavin, ~503-509 nm for this compound and its derivatives).[2][12] Mass spectrometry (LC-MS) can be used for definitive identification.
-
Quantification: Quantify the concentration of each flavin by comparing the peak areas to those of known standards.
Visualizations
Figure 1: Mechanism of Action of this compound. this compound enters the bacterial cell via riboflavin transporters and is converted to its active forms, RoFMN and RoFAD. These analogs disrupt cellular function by repressing riboflavin biosynthesis and transport through binding to FMN riboswitches and by inactivating essential flavoenzymes.
Figure 2: Biosynthetic Pathway of this compound. The biosynthesis of this compound from riboflavin-5'-phosphate (FMN) is a three-step enzymatic process involving RosB, RosC, and RosA.
References
- 1. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biochemical Properties of Roseoflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseoflavin is a naturally occurring antibiotic and a structural analog of riboflavin (vitamin B2). Produced by Streptomyces davawensis, it exhibits antimicrobial properties primarily by targeting essential metabolic pathways involving flavin mononucleotide (FMN). This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, biosynthesis, and antibacterial spectrum. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging riboswitch-targeting compounds as novel antimicrobial agents.
Introduction
This compound, a red pigment, is an antimetabolite of riboflavin.[1][2] Its structural similarity to riboflavin allows it to be actively transported into bacterial cells via riboflavin transporters.[3][4] Once inside the cell, this compound is metabolically converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[3][5][6] These analogs then interfere with essential cellular processes, primarily by targeting FMN riboswitches and flavoproteins, leading to the inhibition of bacterial growth.[1][3][7] The unique mode of action of this compound, targeting a regulatory RNA element, has positioned it as a valuable lead compound in the development of new antibiotics.[8][9]
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the targeting of FMN riboswitches.[1][8] FMN riboswitches are highly structured non-coding RNA domains typically found in the 5' untranslated regions of bacterial mRNAs that control the expression of genes involved in riboflavin biosynthesis and transport.[1][10]
Upon entering the bacterial cell, this compound is phosphorylated to RoFMN.[3] RoFMN, mimicking the natural ligand FMN, binds to the aptamer domain of the FMN riboswitch.[1][11] This binding induces a conformational change in the riboswitch structure, leading to the premature termination of transcription or the inhibition of translation initiation of the downstream genes.[1][9] By downregulating the expression of essential genes for riboflavin synthesis and transport, this compound effectively starves the cell of FMN and FAD, which are crucial cofactors for a multitude of redox reactions.[1][7]
A secondary mechanism of action involves the incorporation of RoFMN and RoFAD into flavoproteins, creating non-functional or poorly functional enzymes.[3][5][7] This further disrupts cellular metabolism and contributes to the overall antibacterial effect.
Signaling Pathway: this compound's Impact on FMN Riboswitch Regulation
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavoproteins Are Potential Targets for the Antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Roseoflavin's Mode of Action Against Gram-Positive Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roseoflavin, a natural analog of riboflavin (Vitamin B2), exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Its mechanism of action is multifaceted, primarily targeting the highly conserved flavin mononucleotide (FMN) riboswitches, which are crucial regulators of riboflavin biosynthesis and transport. By mimicking the natural ligand FMN, this compound effectively deceives the bacterial regulatory machinery, leading to a shutdown of essential metabolic pathways. This document provides a comprehensive technical overview of this compound's mode of action, detailing the molecular interactions, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core pathways.
Core Mechanism of Action: FMN Riboswitch Hijacking
The principal antibacterial strategy of this compound involves the targeting of FMN riboswitches, which are non-coding RNA elements typically located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) that encode for riboflavin synthesis (e.g., the ribD operon in Bacillus subtilis) and transport proteins.[4][5][6][7]
In Gram-positive bacteria, these riboswitches function as genetic "off" switches. Under normal conditions, when intracellular concentrations of FMN (the phosphorylated derivative of riboflavin) are sufficient, FMN binds to the riboswitch's aptamer domain.[4][5] This binding induces a conformational change in the RNA structure, leading to the formation of a transcriptional terminator stem. This prematurely halts the transcription of the downstream genes required for producing more riboflavin, thus creating a negative feedback loop.[4][6]
This compound exploits this regulatory system. Upon entering the bacterial cell, it is phosphorylated by the cell's native flavokinase to form this compound mononucleotide (RoFMN).[1][8][9] RoFMN is a structural mimic of FMN and binds with high affinity to the FMN riboswitch aptamer.[4][8] This binding event similarly stabilizes the terminator hairpin structure, repressing the expression of essential riboflavin biosynthesis and transport genes, even when the cell is starved of its natural flavin coenzymes.[4][6] This ultimately leads to the cessation of growth.[10]
Secondary Mechanism: Flavoenzyme Inhibition
Beyond riboswitch targeting, this compound disrupts bacterial metabolism by generating fraudulent flavin cofactors. After cellular uptake, this compound is converted not only to RoFMN but subsequently to this compound adenine dinucleotide (RoFAD) by the cell's FAD synthetase.[1][9]
These cofactor analogs, RoFMN and RoFAD, can replace their natural counterparts (FMN and FAD) in a wide array of essential flavoproteins.[9] Flavoproteins are critical enzymes involved in cellular respiration, redox homeostasis, and biosynthesis. Due to the altered physicochemical properties of the this compound-derived cofactors, their incorporation into flavoenzymes often results in proteins with severely reduced or completely abolished catalytic activity.[8][9] This widespread disruption of enzymatic function contributes significantly to this compound's potent bactericidal effects.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Roseoflavin Resistance in Producer Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin is a potent antibiotic and a structural analog of riboflavin (vitamin B2), naturally produced by the Gram-positive soil bacterium Streptomyces davawensis. Its antimicrobial activity stems from its conversion into cytotoxic analogs of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), namely this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs disrupt essential metabolic pathways by targeting FMN riboswitches and flavoenzymes. A critical area of research is understanding the intrinsic resistance mechanisms employed by producer organisms like S. davawensis to avoid self-intoxication. This technical guide provides an in-depth exploration of these resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Resistance Mechanisms in Producer Organisms
The primary mechanism of self-resistance in S. davawensis is multifaceted, involving a specialized genetic switch, potential efflux systems, and enzymatic detoxification.
The Specialized FMN Riboswitch: A Key Discriminator
The most well-characterized resistance mechanism in S. davawensis is a highly specialized FMN riboswitch located in the 5' untranslated region of the ribB gene, which is part of the riboflavin biosynthesis operon.[1][2] Unlike the FMN riboswitches found in this compound-sensitive bacteria, such as the closely related Streptomyces coelicolor, the S. davawensis riboswitch can effectively discriminate between the essential cofactor FMN and the toxic analog RoFMN.[1][2]
In sensitive organisms, RoFMN binds to the FMN riboswitch, mimicking FMN and leading to the premature termination of transcription or inhibition of translation of the downstream riboflavin biosynthesis genes. This results in riboflavin starvation and cessation of growth.[3][4] In contrast, the specialized FMN riboswitch of S. davawensis is not negatively affected by RoFMN, allowing for the continued expression of the riboflavin biosynthesis operon even in the presence of this compound.[1][5]
Signaling Pathway of the FMN Riboswitch in Response to FMN and RoFMN
Caption: FMN riboswitch response in sensitive vs. producer organisms.
Putative this compound Efflux
Evidence suggests the presence of an active efflux system for this compound in S. davawensis. The membrane protein RibM, encoded within the riboflavin operon, is a putative transporter that may function in both the import of riboflavin and the export of this compound.[6][7][8] This dual function would allow the organism to acquire the necessary precursor for this compound synthesis while simultaneously pumping out the toxic final product.
Enzymatic Sequestration of Toxic Intermediates
The enzymes involved in the biosynthesis of this compound, RosA and RosB, have been shown to tightly bind their toxic reaction products.[6] This sequestration prevents the harmful interaction of these intermediates with other essential flavoproteins within the cell, providing another layer of self-resistance.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound sensitivity and resistance.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Streptomyces davawensis | Resistant | >200 | [9] |
| Streptomyces coelicolor | Sensitive | <200 | [9] |
| Streptomyces lividans | Sensitive | <200 | [9] |
| Streptomyces albus | Sensitive | <200 | [9] |
| Streptomyces avermitilis | Sensitive | <200 | [9] |
| Bacillus subtilis 168 | 1.6 | ~4 | [10] |
| Bacillus subtilis ROP (this compound-resistant) | >81.2 | >200 | [11] |
| Staphylococcus aureus | 1.25 | ~3 | [12] |
| Listeria monocytogenes | 0.5 | ~1.2 | [12] |
| Escherichia coli (no flavin transporter) | >50 | >123 | [13] |
Table 2: Effect of Flavins on Riboflavin Synthase (RibB) Activity
| Organism | Condition | RibB Activity (% of control) | Reference |
| S. coelicolor | + Riboflavin | Decreased | [14] |
| S. coelicolor | + this compound | No activity detected after 40h | [14] |
| S. davawensis | + Riboflavin | ~76.5% | [14] |
| S. davawensis | + this compound | >90% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial strains (e.g., Streptomyces spp., B. subtilis)
-
Appropriate liquid growth medium (e.g., YS broth for Streptomyces, LB broth for B. subtilis)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a fresh culture of the test organism in the appropriate broth and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the culture turbidity to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in medium without this compound) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 30°C for Streptomyces) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Generation of Spontaneous this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous this compound-resistant mutants of Streptomyces.
Materials:
-
Streptomyces spore suspension
-
Mannitol Soya Flour (MS) agar plates
-
This compound
Procedure:
-
Prepare MS agar plates containing a selective concentration of this compound (e.g., 200 µM).[9]
-
Spread a dense suspension of Streptomyces spores (e.g., 10⁸ spores) onto the surface of the this compound-containing MS agar plates.
-
Incubate the plates at 30°C for 4-7 days, or until colonies appear.
-
Isolate individual colonies that grow on the selective plates. These are putative this compound-resistant mutants.
-
Streak the isolated colonies onto fresh this compound-containing MS agar plates to confirm the resistance phenotype.
-
Propagate confirmed resistant mutants in a suitable liquid medium (e.g., YS broth) for further characterization, such as genomic DNA extraction and sequencing of the rib operon's FMN riboswitch region.
In-line Probing of the FMN Riboswitch
This biochemical assay is used to study the ligand-induced structural changes in the FMN riboswitch RNA.
Materials:
-
In vitro transcribed and 5'-radiolabeled FMN riboswitch RNA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂, 100 mM KCl)
-
FMN and RoFMN solutions at various concentrations
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Incubate the 5'-radiolabeled RNA in the reaction buffer with varying concentrations of FMN or RoFMN for a prolonged period (e.g., 40-48 hours) at room temperature. This allows for spontaneous cleavage of the RNA backbone at structurally flexible regions.
-
Terminate the reactions and resolve the RNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the cleavage patterns using autoradiography.
-
Regions of the RNA that are structured or protected by ligand binding will show reduced cleavage, appearing as fainter bands on the gel. This allows for the mapping of ligand binding sites and the assessment of ligand-induced conformational changes.[15][16]
Conclusion
The resistance of producer organisms like Streptomyces davawensis to their own potent antibiotic, this compound, is a sophisticated interplay of multiple molecular strategies. The central pillar of this resistance is a specialized FMN riboswitch that can distinguish between the essential cellular metabolite FMN and the toxic analog RoFMN. This, potentially coupled with an efficient efflux pump and enzymatic sequestration of toxic intermediates, ensures the survival of the producer in a self-generated antimicrobial environment. A thorough understanding of these resistance mechanisms is not only crucial for comprehending the biology of antibiotic production but also provides valuable insights for the development of novel antimicrobial strategies and the engineering of robust industrial microorganisms. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further explore this fascinating area of microbial biochemistry and genetics.
References
- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 2. researchgate.net [researchgate.net]
- 3. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cib.csic.es [cib.csic.es]
- 7. Extensive Identification of Bacterial Riboflavin Transporters and Their Distribution across Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. [Bacillus subtilis mutants resistant to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iba-lifesciences.com [iba-lifesciences.com]
- 14. distantreader.org [distantreader.org]
- 15. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Rapid Method of Transformation of Streptomyces rimosus R6 and Other Streptomycetes by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Roseoflavin's Role in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseoflavin, a natural riboflavin analog, demonstrates potent antimicrobial activity primarily by targeting and modulating gene expression in various bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's regulatory role, with a focus on its interaction with Flavin Mononucleotide (FMN) riboswitches. We present a comprehensive overview of the signaling pathway, from cellular uptake to transcriptional attenuation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a red-colored vitamin B2 analog produced by Streptomyces davawensis. Its antimicrobial properties stem from its ability to act as an antimetabolite of riboflavin. Upon transport into bacterial cells, this compound is enzymatically converted to this compound mononucleotide (RoFMN), a structural mimic of FMN.[1][2] This analog then binds to FMN riboswitches, which are cis-regulatory RNA elements typically found in the 5'-untranslated regions of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[3][4] This binding event triggers a conformational change in the riboswitch, leading to the premature termination of transcription and subsequent downregulation of essential genes, ultimately inhibiting bacterial growth.[3][4] Understanding this intricate regulatory mechanism is crucial for the development of novel antimicrobial agents that can effectively target essential bacterial pathways.
The Signaling Pathway of this compound-Mediated Gene Regulation
The regulatory cascade initiated by this compound involves a series of well-defined molecular events, from its entry into the cell to the ultimate modulation of gene expression.
Cellular Uptake and Metabolic Activation
This compound is actively transported into bacterial cells, primarily through riboflavin transporters.[2][5] Once inside the cytoplasm, it serves as a substrate for bifunctional flavokinase/FAD synthetase (RibC), which catalyzes its phosphorylation to this compound mononucleotide (RoFMN).[1][6] This conversion is a critical activation step, as RoFMN is the primary effector molecule that interacts with the FMN riboswitch.[6]
Interaction with the FMN Riboswitch and Transcriptional Attenuation
The FMN riboswitch can adopt two mutually exclusive secondary structures: an anti-terminator and a terminator hairpin. In the absence of a ligand, the anti-terminator structure forms, allowing transcription to proceed. However, when RoFMN binds to the aptamer domain of the nascent mRNA transcript, it stabilizes a conformational change that favors the formation of the terminator hairpin.[7] This structure, followed by a polyuridine tract, signals the RNA polymerase to dissociate from the DNA template, leading to premature transcription termination.[7] This mechanism, known as transcriptional attenuation, effectively prevents the expression of downstream genes, such as those in the ribD operon responsible for riboflavin biosynthesis.[3][8]
Quantitative Data on this compound's Regulatory Effects
The interaction between this compound and the FMN riboswitch, and the resulting impact on gene expression, have been quantified in several studies. The following tables summarize key findings.
Table 1: Binding Affinities of Ligands to the FMN Riboswitch in Bacillus subtilis
| Ligand | Dissociation Constant (KD) | Reference |
| Flavin Mononucleotide (FMN) | ~5 nM | [3] |
| This compound | ~100 nM | [3] |
| Riboflavin | ~3 µM | [3] |
Table 2: Effect of this compound on FMN Riboswitch-Regulated Gene Expression in Bacillus subtilis
| Reporter Construct | Condition | Relative Gene Expression (%) | Reference |
| Wild-Type ribD-lacZ | No supplement | 100 | [3] |
| Wild-Type ribD-lacZ | + 100 µM Riboflavin | ~20 | [3] |
| Wild-Type ribD-lacZ | + 100 µM this compound | ~20 | [3] |
| Mutant ribD (M1)-lacZ | + 100 µM this compound | ~50 | [3] |
| Mutant ribD (M2)-lacZ | + 100 µM this compound | ~50 | [3] |
Table 3: In Vitro Transcription/Translation Assay with Streptomyces FMN Riboswitches
| Riboswitch Source | Effector Molecule (180 µM) | Luciferase Activity (% of control) | Reference |
| S. coelicolor | FMN | ~38 | [6][9] |
| S. coelicolor | RoFMN | ~25 | [6][9] |
| S. davaonensis | FMN | ~37 | [6][9] |
| S. davaonensis | RoFMN | ~128 | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in gene regulation.
In-Line Probing Assay for Ligand-Riboswitch Interaction
This assay is used to assess the binding of a ligand to an RNA molecule by monitoring changes in the spontaneous cleavage pattern of the RNA backbone.
Methodology:
-
RNA Preparation: The FMN riboswitch RNA is transcribed in vitro and 5'-end-labeled with 32P.[3]
-
Incubation: Approximately 1 nM of the radiolabeled RNA is incubated for 40-48 hours at 23°C in a buffer containing 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, and 100 mM KCl, with varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10, 50 µM).[3][10]
-
Gel Electrophoresis: The RNA cleavage products are separated on a 10% denaturing polyacrylamide gel.[3]
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the resulting image is analyzed to quantify the intensity of the cleavage bands at different this compound concentrations. The fraction of RNA cleaved is plotted against the ligand concentration to determine the apparent dissociation constant (KD).[3]
β-Galactosidase Reporter Gene Assay
This assay quantifies the expression of a reporter gene (lacZ), which is placed under the control of an FMN riboswitch, to measure the effect of this compound on gene expression in vivo.
Methodology:
-
Bacterial Culture: Bacillus subtilis strains containing the FMN riboswitch-lacZ reporter fusion are grown in a minimal medium to mid-logarithmic phase.[3]
-
Induction: The cultures are supplemented with 100 µM this compound or riboflavin (as a control) and incubated for approximately 2 hours.[3]
-
Cell Lysis: A 0.8 ml aliquot of the culture is permeabilized by adding 20 µl of 0.1% SDS and 40 µl of chloroform, followed by vortexing.[11]
-
Enzyme Assay:
-
Add 0.8 ml of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to the lysed cells.[11]
-
Initiate the reaction by adding 0.2 ml of 4 mg/ml o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer.[11]
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 0.4 ml of 1 M Na2CO3.[11]
-
-
Measurement: Measure the absorbance at 420 nm and 550 nm. Calculate Miller units to quantify β-galactosidase activity.[11]
Single-Round In Vitro Transcription Termination Assay
This assay directly measures the ability of this compound to induce premature transcription termination at the FMN riboswitch.
Methodology:
-
Template Preparation: A linear DNA template is generated by PCR, containing a strong promoter (e.g., T7A1), the FMN riboswitch sequence, and a downstream region to allow for a run-off transcript.[12][13]
-
Formation of Halted Elongation Complex: A stalled transcription complex is formed by incubating the DNA template with RNA polymerase and a subset of NTPs, including a radiolabeled nucleotide (e.g., [α-32P]-UTP), but lacking one NTP to halt transcription at a specific point.[12]
-
Transcription Elongation and Termination: Transcription is reinitiated by adding a chase mix containing all four NTPs, rifampicin (to prevent re-initiation), and varying concentrations of RoFMN. The reaction is incubated at 37°C.[12]
-
Analysis: The reaction is stopped, and the RNA products (terminated and full-length transcripts) are separated by denaturing polyacrylamide gel electrophoresis. The bands are visualized and quantified to determine the percentage of transcription termination at each RoFMN concentration.[13]
Conclusion
This compound's ability to hijack the FMN riboswitch-mediated gene regulatory network provides a powerful example of a natural product's targeted antimicrobial action. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, offers a solid foundation for the rational design and development of novel riboswitch-targeting antibiotics. Further research into the structural basis of this compound's interaction with the FMN riboswitch and the exploration of synthetic analogs could lead to the discovery of next-generation therapeutics to combat antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of riboflavin biosynthesis and transport genes in bacteria by transcriptional and translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro transcription termination assays [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Roseoflavin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of roseoflavin, a potent antibiotic and a valuable tool in biological research. Both the chemical synthesis and biosynthesis routes are detailed, offering flexibility for various laboratory settings and research goals.
Introduction
This compound is a naturally occurring analog of riboflavin (vitamin B₂) with significant antibiotic properties, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of FMN riboswitches, disrupting riboflavin metabolism. This document outlines detailed protocols for both the chemical synthesis of this compound, suitable for organic chemistry laboratories, and its biosynthesis, which can be adapted for microbiology and biotechnology applications.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process starting from N,N-dimethyl-o-toluidine. The overall yield for this process is typically low, around 5%.[1]
Experimental Protocol: Chemical Synthesis
This protocol is based on established chemical synthesis routes.
Step 1: Nitration of N,N-Dimethyl-o-toluidine
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve N,N-dimethyl-o-toluidine in concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a low temperature.
-
Nitration: Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-dimethylamino-4-nitrotoluene.
-
Purification: Filter the precipitate, wash with cold water, and purify by recrystallization or column chromatography.
Step 2: Reduction of 2-Dimethylamino-4-nitrotoluene
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-dimethylamino-4-nitrotoluene in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Reduction: Subject the mixture to hydrogenation with hydrogen gas under pressure. The reaction can also be carried out using a reducing agent like hydrazine hydrate in the presence of a catalyst.
-
Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter off the catalyst. Evaporate the solvent to obtain the product, 2-dimethylamino-4-aminotoluene.
Step 3: Condensation with D-Ribose
-
Reaction Setup: Dissolve 2-dimethylamino-4-aminotoluene and D-ribose in a suitable solvent, such as methanol or ethanol.
-
Condensation: Heat the mixture under reflux for several hours. The reaction involves the formation of a Schiff base followed by its reduction in situ. A reducing agent like sodium borohydride can be added carefully in portions.
-
Reaction Monitoring: Monitor the formation of the ribitylaminotoluene intermediate by TLC.
-
Work-up: After the reaction, neutralize the mixture if necessary and evaporate the solvent.
Step 4: Oxidative Cyclization to this compound
-
Reaction Setup: Dissolve the product from the previous step in a suitable solvent.
-
Cyclization: The final step to form the isoalloxazine ring structure of this compound can be achieved through a condensation reaction with a compound like alloxan or by an oxidative cyclization method.
-
Purification: The final product, this compound, is a colored compound and can be purified by column chromatography on silica gel or cellulose, followed by recrystallization to obtain a pure crystalline solid.
Workflow for Chemical Synthesis of this compound
Caption: Chemical synthesis workflow of this compound.
Biosynthesis of this compound
This compound is naturally produced by bacteria such as Streptomyces davawensis and Streptomyces cinnabarinus.[2] The biosynthetic pathway starts from riboflavin-5'-phosphate (FMN) and involves three key enzymes: RosB, RosC, and RosA.[3] Genetically engineered microorganisms like Corynebacterium glutamicum have also been developed for this compound production.
Experimental Protocol: Microbial Production of this compound
This protocol describes the cultivation of a this compound-producing microorganism and the subsequent purification of the product.
1. Cultivation of Microorganism
-
Media Preparation: Prepare a suitable culture medium for the selected microorganism. For example, a yeast-starch (YS) broth can be used for Streptomyces species.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a pre-culture of the microorganism.
-
Incubation: Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 30°C) with shaking for a specified period (e.g., 80 hours).[3]
-
Monitoring Production: Monitor the production of this compound over time by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
2. Extraction and Purification of this compound
-
Cell Separation: After incubation, separate the cells from the culture broth by centrifugation.
-
Extraction: this compound is typically found in the culture supernatant. The supernatant can be directly used for purification.
-
Purification:
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to retain this compound. Elute with a suitable solvent like methanol.
-
Chromatography: Further purify the eluted fraction using preparative reversed-phase HPLC.
-
Crystallization: Concentrate the pure fractions and allow this compound to crystallize.
-
Quantitative Data from Microbial Production
The following table summarizes reported production titers of this compound and its precursors from various microbial systems.
| Microorganism Strain | Product | Titer (mg/L) | Cultivation Time (h) | Reference |
| Streptomyces berlinensis | This compound | ~0.44 (1.1 µM) | 80 | [3] |
| Engineered Corynebacterium glutamicum CgRose6 | This compound | 17.4 ± 1.5 | 48 | [1] |
| Engineered Komagataella phaffii | This compound | 130 | 312 | |
| Engineered Komagataella phaffii | 8-Demethyl-8-aminoriboflavin (AF) | 22 | 312 |
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from riboflavin.
Mechanism of Action: Inhibition of FMN Riboswitch
This compound exerts its antibiotic effect by acting as an antimetabolite of riboflavin. Inside the bacterial cell, this compound is converted to this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). RoFMN binds to the FMN riboswitch, a regulatory RNA element in the 5' untranslated region of genes involved in riboflavin biosynthesis and transport. This binding induces a conformational change in the riboswitch, leading to premature transcription termination and downregulation of the corresponding genes. This ultimately depletes the cell of essential flavin cofactors.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's antibiotic action.
References
Application Notes & Protocols: Roseoflavin Purification and Extraction
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies for the extraction and purification of roseoflavin, a natural riboflavin analog with notable antimicrobial properties. The protocols described herein are compiled from established scientific literature and are intended for a research and development audience.
Introduction to this compound
This compound is a red-colored antibiotic compound naturally produced by certain bacteria, most notably Streptomyces species like Streptomyces davaonensis and Streptomyces cinnabarinus.[1] It is a structural analog of riboflavin (Vitamin B₂) and exerts its antimicrobial effect by interfering with flavin-dependent metabolic pathways.[2] The purification of this compound from complex biological matrices, such as fermentation broths, is a critical step for its characterization, biological activity assessment, and potential therapeutic development. The following sections detail common protocols for its extraction and purification.
Extraction of this compound from Bacterial Culture
The initial step in isolating this compound involves separating it from the producing microorganisms and the complex culture medium. The most common source is the culture supernatant after bacterial growth.
General Workflow for Extraction
The overall process involves separating the biomass from the culture broth, followed by sample treatment to prepare the supernatant for chromatographic analysis and purification.
Caption: Workflow for this compound Extraction from Culture Broth.
Experimental Protocol: Extraction from Culture Supernatant
This protocol is adapted from methods used for analyzing flavins from Streptomyces cultures.[3]
Materials:
-
Bacterial culture broth
-
5% (w/v) Trichloroacetic acid (TCA), ice-cold
-
α-amylase (if media contains starch)
-
Refrigerated centrifuge
-
0.2 µm regenerated cellulose membrane filters
-
Sterile centrifuge tubes and microcentrifuge tubes
Procedure:
-
Starch Digestion (if applicable): If the culture medium (e.g., YS broth) contains starch, treat the collected sample with α-amylase for 10 minutes at room temperature to digest the polysaccharides.[3]
-
Acid Precipitation: Transfer a known volume of the culture supernatant (or enzyme-treated sample) to a centrifuge tube. Add 5% (w/v) TCA and incubate for 10 minutes at 4°C. This step helps to precipitate proteins and other macromolecules.[3]
-
Centrifugation: Centrifuge the samples at 8,000 x g for 10 minutes at 4°C to pellet the precipitated material and any remaining cells.[3]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm regenerated cellulose membrane filter to remove any remaining particulate matter.[3]
-
Storage: The resulting clarified and filtered extract contains crude this compound. Store the extract at -20°C until purification.[1] For HPLC analysis, samples may be diluted (e.g., 1:20) before storage.[1]
Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the most effective and widely cited method for purifying this compound. Preparative reversed-phase HPLC allows for the separation of this compound from other flavins and antibiotics that may be present in the crude extract.[3]
HPLC Purification Data
The following table summarizes various HPLC conditions reported for the analysis and purification of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [3] | [3] | [1] |
| Column Type | Phenomenex Biphenyl | Kinetex C18 | Symmetry C18 |
| Particle Size | 2.6 µm | 5 µm | 3.5 µm |
| Column Dimensions | 150 mm x 2.1 mm | 100 mm x 4.0 mm | 75 mm x 4.6 mm |
| Mobile Phase A | 10 mM formic acid, 10 mM ammonium formate, pH 3.7 | 0.1% formic acid / 10 mM ammonium formate in H₂O | Not specified |
| Mobile Phase B | Methanol | Methanol with 0.1% formic acid | Not specified |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | Not specified |
| Temperature | 50°C | Not specified | 25°C |
| Detection | Diode Array Detector (DAD) | Mass Spectrometry (MS) | Not specified |
| Gradient | 15% B to 100% B | 15% B to 100% B over 10 min | Not specified |
Experimental Protocol: Preparative HPLC Purification
This generalized protocol is based on established analytical methods and can be scaled up for preparative purposes.[3]
Materials:
-
Crude this compound extract
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Ammonium formate
-
Reversed-phase C18 HPLC column (preparative scale)
-
HPLC system with a gradient pump and a UV-Vis or Diode Array Detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 10 mM formic acid and 10 mM ammonium formate in HPLC-grade water. Adjust the pH to 3.7. Filter and degas the solution.[3]
-
Mobile Phase B: Use HPLC-grade methanol. Filter and degas.
-
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 85% A, 15% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude this compound extract onto the column.
-
Gradient Elution: Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might run from 15% B to 100% B over 20-40 minutes, depending on the column size and sample complexity.[3]
-
Fraction Collection: Monitor the column effluent at 509 nm, which is the characteristic absorption maximum for this compound.[3] Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent (methanol) and water, typically using a rotary evaporator or a lyophilizer. The resulting solid is purified this compound.
Workflow for HPLC Purification
Caption: General Workflow for HPLC Purification of this compound.
Crystallization of this compound
Crystallization can be employed as a final polishing step to achieve high-purity this compound, suitable for structural analysis or as a reference standard. While specific protocols for this compound are not abundant, general methods for small organic molecules can be applied.[4][5]
Experimental Protocol: Crystallization by Slow Evaporation
This is a straightforward method for obtaining crystals from a purified solution.[4]
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., a mixture in which this compound is moderately soluble, such as ethanol/water or DMSO/water)
-
Clean crystallization vessel (e.g., small beaker or vial)
-
Parafilm or foil
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent system at room temperature or with gentle warming to achieve a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any dust or insoluble impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with parafilm or foil and pierce a few small holes in the covering. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vessel in a location free from vibrations and temperature fluctuations. As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and crystal formation.
-
Harvesting: Once crystals of a suitable size have formed, carefully decant the remaining solvent (mother liquor) and gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble. Dry the crystals under a gentle stream of inert gas or in a desiccator.
Quantitative Data Summary
This compound production titers vary significantly depending on the production host and cultivation conditions. This data is crucial for estimating the starting material required for purification.
| Production Host | Titer Achieved | Reference |
| Streptomyces 14.2 (wild-type) | ~1.1 µM (~0.45 mg/L) | [3] |
| Engineered Corynebacterium glutamicum | 17.4 ± 1.5 mg/L | [1] |
| Engineered Komagataella phaffii (Yeast) | up to 130 mg/L (in bioreactor) | [6] |
| Engineered Candida famata (Yeast) | 1.5 mg/L (aminoriboflavin) | [6] |
References
- 1. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Roseoflavin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Roseoflavin is a natural antibiotic and an analog of riboflavin (vitamin B2), produced by certain microorganisms like Streptomyces davaonensis and the newly identified Streptomyces berlinensis.[1] Its structural similarity to riboflavin allows it to interfere with flavin-dependent metabolic pathways, giving it potent antimicrobial properties. Accurate quantification of this compound is crucial for various applications, including monitoring its production in fermentation broths, pharmacokinetic studies, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a robust, sensitive, and specific technique for the analysis of this compound and related flavin compounds.[2][3] This document provides detailed protocols for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation guidelines.
Principle Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound and other flavins.[3][4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a relatively polar molecule, is eluted from the column using a mobile phase typically consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[2][5] Detection can be achieved using a Diode Array Detector (DAD) or UV detector, as this compound exhibits characteristic absorbance maxima, or a fluorescence detector (FLD) for enhanced sensitivity, similar to riboflavin.[1][4][6] For unambiguous identification and confirmation, HPLC can be coupled with a mass spectrometer (MS/MS).[1]
Experimental Protocols
Protocol 1: Analysis of this compound from Bacterial Culture Supernatants
This protocol is adapted from methods used for the analysis of this compound produced by Streptomyces species.[1]
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Syringe filters (0.2 µm, regenerated cellulose)
-
HPLC vials
2. Sample Preparation
-
Collect culture broth from the fermentation process.
-
Separate cells from the culture broth by centrifugation at 6,000-8,000 x g for 10 minutes at 4°C.[1]
-
To precipitate proteins and other macromolecules, add 5% (w/v) trichloroacetic acid (TCA) to the supernatant and incubate for 10 minutes at 4°C.[1]
-
Centrifuge the sample again at 8,000 x g for 10 minutes at 4°C to pellet the precipitate.[1]
-
Carefully collect the supernatant and filter it through a 0.2 µm regenerated cellulose membrane filter into an HPLC vial.[1]
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1 µM to 10 µM).
4. HPLC-DAD/FLD Analysis
-
HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a DAD or FLD.[1]
-
Column: Phenomenex Biphenyl (2.6 µm, 150 mm × 2.1 mm).[1]
-
Mobile Phase A: 10 mM formic acid and 10 mM ammonium formate in water (pH 3.7).[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 15% B, increase to 100% B over a set period (e.g., 10-15 minutes).[1]
-
Detection:
5. Confirmatory HPLC-MS/MS Analysis
-
LC-MS System: Waters 2695 HPLC coupled to a Micromass Ultima triple quadrupole mass spectrometer or equivalent.[1]
-
Column: Kinetex C18 (5 µm, 100 Å, 100 × 4 mm).[1]
-
Ionization Mode: ESI positive.[1]
-
MRM Transitions: For this compound, use the protonated precursor ion [M+H]+ at m/z 406 and select appropriate product ions for quantification and qualification (e.g., quantifier m/z 406 -> 272, qualifier m/z 406 -> 174).[1]
Protocol 2: Isocratic HPLC-UV Method for Pharmaceutical Formulations
This protocol provides a simpler, isocratic method suitable for quality control of this compound in capsule or solution-based formulations, adapted from validated methods for riboflavin.[5]
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Citrate buffer (e.g., 97 mM, pH 3).[5]
-
Mannitol or other excipients (for matrix effect evaluation)
-
Ultrapure water
2. Sample Preparation (from 50 mg Capsules)
-
Accurately weigh the contents of a capsule.
-
Dissolve the powder in a known volume of ultrapure water or mobile phase diluent. Sonication may be required to ensure complete dissolution.[7]
-
Dilute the solution to a final target concentration within the linear range of the assay (e.g., 100 µg/mL).[5]
-
Filter the final solution through a 0.45 µm filter into an HPLC vial.
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Create a 5-point calibration curve bracketing the target sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[5]
4. HPLC-UV Analysis
-
HPLC System: Thermo Scientific® Dionex Ultimate 3000 or equivalent with a DAD/UV detector.[5]
-
Column: Agilent Polaris C18-A (5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase: A mixture of 97 mM citrate buffer (pH 3) and acetonitrile (85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at 30-40°C.[6]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detector set at 268 nm or another absorbance maximum of this compound.[5]
Data Presentation and Method Validation
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters are summarized below. While specific data for this compound is limited, data from the closely related compound riboflavin provides a strong benchmark for expected performance.
Table 1: Example HPLC Systems and Operating Conditions
| Parameter | Method A: Gradient HPLC-DAD[1] | Method B: Isocratic HPLC-UV[5] | Method C: Gradient HPLC-MS/MS[1] |
| Application | Research, complex matrices | QC, pharmaceutical forms | Confirmation, high specificity |
| Column | Phenomenex Biphenyl (2.6µm, 150x2.1mm) | Agilent Polaris C18-A (5µm, 250x4.6mm) | Kinetex C18 (5µm, 100x4mm) |
| Mobile Phase | A: 10mM Formate Buffer, pH 3.7B: Methanol | 97mM Citrate Buffer, pH 3 : Acetonitrile (85:15) | A: 0.1% Formic Acid/10mM FormateB: 0.1% Formic Acid in Methanol |
| Elution Mode | Gradient (15% to 100% B) | Isocratic | Gradient (15% to 100% B) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 50°C | Ambient | Ambient |
| Detector | DAD (509 nm) / FLD | DAD/UV (268 nm) | Triple Quadrupole MS (ESI+) |
| Injection Vol. | 10 µL | 20 µL | 10-50 µL |
Table 2: Summary of Method Validation Parameters (Primarily based on Riboflavin as a model)
| Parameter | Typical Value / Range | Analyte | Source(s) |
| Linearity (r²) | > 0.99 | Riboflavin | [5] |
| Linear Range | 0.016 - 1.500 µM | Riboflavin | [8][9] |
| 80 - 120 µg/mL | Riboflavin | [5] | |
| Accuracy (Recovery) | 97% - 102% | Riboflavin | [8][9] |
| 99.8% - 101.3% | Riboflavin | [5] | |
| Precision (Repeatability, RSD) | < 2% | Riboflavin | [5] |
| 0.64% | Riboflavin | [8][9] | |
| Precision (Intermediate, RSD) | < 2% | Riboflavin | [5] |
| Limit of Detection (LOD) | 0.0006 µM (600 pM) | Riboflavin | [8][9] |
| 10 µg/mL | Riboflavin | [5] | |
| Limit of Quantification (LOQ) | 0.088 µg/mL | Riboflavin | [10] |
| 29 µg/mL | Riboflavin | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification from culture supernatant.
HPLC Method Validation Process
Caption: Key parameters in the validation of an analytical HPLC method.
References
- 1. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gerpac.eu [gerpac.eu]
- 6. glsciences.com [glsciences.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Separation, identification and quantification of riboflavin and its photoproducts in blood products using high-performance liquid chromatography with fluorescence detection: a method to support pathogen reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FMN Riboswitch Function Using Roseoflavin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that regulate gene expression in response to binding a specific small molecule metabolite.[1][2][3][4] The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin (vitamin B2) biosynthesis and transport, represents a promising target for novel antibacterial agents.[5][6][7][8] Roseoflavin, a natural antibiotic analog of riboflavin, has been identified as a potent modulator of the FMN riboswitch.[1][2][5][9]
Upon transport into the bacterial cell, this compound is metabolized into this compound mononucleotide (RoFMN).[6][10] This active metabolite mimics FMN and binds to the aptamer domain of the FMN riboswitch, inducing a conformational change in the downstream expression platform.[2][5][7] This change typically leads to the formation of a transcriptional terminator or sequestration of the ribosome binding site, resulting in the downregulation of genes essential for riboflavin synthesis and transport.[3][11] The subsequent riboflavin starvation inhibits bacterial growth, highlighting the potential of this compound and its derivatives as antibacterial compounds.[3][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical probe to investigate the function of FMN riboswitches, assess their potential as drug targets, and screen for novel antibacterial compounds.
Data Presentation
Table 1: Ligand Binding Affinities and Inhibition Constants for FMN Riboswitches
| Ligand | Riboswitch Source | Method | Parameter | Value | Reference |
| FMN | Bacillus subtilis (ribD) | Photoaffinity Labeling Competition | IC₅₀ | 0.4 ± 0.01 µM | [12] |
| This compound | Bacillus subtilis (ribD) | Photoaffinity Labeling Competition | IC₅₀ | 7.0 ± 0.18 µM | [12] |
| FMN | Bacillus subtilis (ribG) | In Vitro Transcription/Translation | T₅₀ | 46 ± 6 µM | [10] |
| RoFMN | Bacillus subtilis (ribG) | In Vitro Transcription/Translation | T₅₀ | 40 ± 4 µM | [10] |
| FMN | Streptomyces coelicolor (ribB) | In Vitro Transcription/Translation | T₅₀ | 50 ± 8 µM | [10] |
| RoFMN | Streptomyces coelicolor (ribB) | In Vitro Transcription/Translation | T₅₀ | 25 ± 4 µM | [10] |
| RoFMN | Streptomyces davawensis (ribA) | In Vitro Transcription/Translation | T₅₀ | 25 ± 4 µM | [10] |
| FMN | Streptomyces davawensis (ribA) | In Vitro Transcription/Translation | T₅₀ | 94 ± 5 µM | [10] |
IC₅₀: Half-maximal inhibitory concentration. T₅₀: Concentration for 50% reduction in reporter activity.
Table 2: Effect of this compound on Riboflavin Biosynthesis Enzyme Activity
| Organism | Condition | Time (h) | RibB Activity (% of Control) | Reference |
| Streptomyces coelicolor | + Riboflavin | 20 | 47.7 | [5][10] |
| Streptomyces coelicolor | + this compound | 20 | 20.7 | [5][10] |
| Streptomyces coelicolor | + this compound | 40 | Not Detected | [5][10] |
| Streptomyces davawensis | + Riboflavin | 20 | 23.5 | [5][10] |
RibB: Riboflavin synthase.
Signaling Pathways and Experimental Workflows
Caption: FMN riboswitch regulation mechanism.
Caption: this compound's metabolic activation and mechanism of action.
Caption: Experimental workflow for studying FMN riboswitch function.
Experimental Protocols
Protocol 1: In Vitro Transcription Termination Assay
This assay assesses the ability of this compound (or RoFMN) to induce premature transcription termination by binding to the FMN riboswitch.
Materials:
-
Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter region.
-
T7 RNA Polymerase.
-
Ribonucleotide triphosphates (NTPs), including [α-³²P]UTP or another labeled nucleotide.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
This compound or RoFMN stock solution.
-
FMN stock solution (for positive control).
-
Stop solution (e.g., 8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 8-10%).
Methodology:
-
Prepare transcription reactions in separate tubes. For each reaction, combine transcription buffer, NTPs (with labeled UTP), and the linear DNA template.
-
Add varying concentrations of this compound or RoFMN to the experimental tubes. Include a no-ligand control and an FMN positive control.
-
Pre-incubate the reactions at 37°C for 5-10 minutes to allow for ligand binding to the nascent RNA.
-
Initiate transcription by adding T7 RNA Polymerase. Allow the reaction to proceed for 15-30 minutes at 37°C.
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 3-5 minutes, then snap-cool on ice.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the RNA bands using autoradiography or phosphorimaging.
-
Data Analysis: Quantify the band intensities for the full-length transcript and the terminated product. Calculate the percentage of termination at each ligand concentration. The appearance of a shorter, terminated RNA product that increases in intensity with higher concentrations of this compound indicates ligand-induced transcription termination.
Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Listeria monocytogenes).[3]
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth, or a defined minimal medium).[3]
-
This compound stock solution.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader capable of measuring optical density at 600 nm (OD₆₀₀).
Methodology:
-
Prepare a fresh overnight culture of the bacterial strain.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05.
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Include a no-drug control (medium only) and a sterility control (medium with this compound, no bacteria).
-
Inoculate each well (except the sterility control) with the diluted bacterial culture.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour for 8-24 hours).
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth after the incubation period. Plotting OD₆₀₀ versus time for each concentration will generate growth curves, illustrating the dose-dependent effect of this compound.
Protocol 3: In Vivo Reporter Gene Assay
This assay measures the effect of this compound on gene expression controlled by an FMN riboswitch in living bacterial cells.
Materials:
-
Bacterial strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or luc encoding luciferase) under the control of an FMN riboswitch.[1][9][13]
-
Growth medium appropriate for the bacterial strain and for inducing the reporter system if necessary.
-
This compound stock solution.
-
Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, luciferin for luciferase assay).
-
Lysis buffer.
-
Spectrophotometer or luminometer.
Methodology:
-
Grow the reporter strain overnight in the appropriate medium.
-
Dilute the culture into fresh medium and grow to early- or mid-log phase (OD₆₀₀ ~0.2-0.5).
-
Divide the culture into aliquots and add different concentrations of this compound (e.g., a common concentration used is 100 µM).[2][3] Include a no-roseoflavin control.
-
Incubate the cultures for a defined period to allow for changes in gene expression (e.g., 1-2 hours).[2]
-
Harvest the cells by centrifugation.
-
Lyse the cells using an appropriate lysis buffer and method.
-
Perform the reporter assay according to the manufacturer's protocol or a standard laboratory method (e.g., Miller assay for β-galactosidase).
-
Normalize the reporter activity to the cell density (OD₆₀₀) or total protein concentration.
-
Data Analysis: A dose-dependent decrease in reporter gene activity in the presence of this compound indicates that it is binding to the FMN riboswitch and downregulating gene expression.[1][9]
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[14][15]
Materials:
-
Isothermal titration calorimeter.
-
Purified FMN riboswitch RNA, properly folded.
-
This compound or RoFMN solution.
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 20 mM MgCl₂, pH 8.3).[2]
Methodology:
-
Thoroughly dialyze both the RNA and ligand solutions against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the RNA and ligand solutions.
-
Degas both solutions immediately before the experiment.
-
Load the RNA solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than RNA) into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration experiment, which consists of a series of small injections of the ligand into the RNA solution. A control experiment injecting ligand into buffer should also be performed.
-
Data Analysis: The raw data (heat released or absorbed per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction.[14][15]
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FMN [riboswitch.ribocentre.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Roseoflavin-Resistant Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roseoflavin is a naturally occurring antibiotic and a structural analog of riboflavin (vitamin B2).[1] Its antimicrobial activity stems from its ability to interfere with essential metabolic pathways governed by flavin mononucleotide (FMN). In many bacteria, this compound is transported into the cell via riboflavin transporters and is subsequently converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the cell's native flavokinase/FAD synthetase (encoded by the ribC gene).[1][2][3] The primary target of RoFMN is the FMN riboswitch, a regulatory RNA element located in the 5' untranslated region of the riboflavin (rib) operon.[4][5] Binding of RoFMN to the FMN riboswitch induces a conformational change that prematurely terminates transcription, thereby repressing the expression of genes required for riboflavin biosynthesis and transport.[4][6]
Bacteria can develop resistance to this compound primarily through two mechanisms:
-
Mutations in the FMN riboswitch: Spontaneous mutations within the aptamer region of the FMN riboswitch can prevent the binding of RoFMN.[4][6][7] This disrupts the regulatory mechanism, leading to the constitutive expression of the rib operon and often results in the overproduction of riboflavin.[7][8]
-
Mutations in the Flavokinase/FAD Synthetase (ribC): Alterations in the ribC gene can yield an enzyme that no longer efficiently converts this compound into the toxic RoFMN, thus preventing its inhibitory action.[4][7]
The selection of this compound-resistant mutants is a powerful technique for studying riboswitch function, antibiotic resistance mechanisms, and for the industrial development of riboflavin-overproducing microbial strains for food fortification and nutraceuticals.[9][10] This document provides a detailed protocol for the generation, selection, and characterization of such mutants.
Mechanism of this compound Action and Resistance
The following diagram illustrates the molecular pathway of this compound's antibacterial action and the key points where resistance mutations arise.
Caption: Mechanism of this compound action and resistance pathways.
Experimental Workflow
The overall process for generating and characterizing this compound-resistant mutants follows a straightforward, multi-step workflow.
Caption: General workflow for generating and analyzing mutants.
Data Presentation
Table 1: this compound Concentrations for Mutant Selection
The effective concentration of this compound for selecting resistant mutants can vary depending on the bacterial species and its intrinsic sensitivity.
| Bacterial Species | This compound Concentration (µg/mL or mg/L) | Reference |
| Weissella cibaria | 100, 200, 300, or 400 µg/mL | [8][11] |
| Propionibacterium freudenreichii | Stepwise increase from 10 mg/L to 200 mg/L | [9] |
| Lactobacillus plantarum | 100 mg/L | [9] |
| Bacillus subtilis | 100 µg/mL | [12] |
Table 2: Riboflavin Production in Wild-Type vs. Resistant Mutants
A common phenotype of this compound-resistant mutants with FMN riboswitch alterations is the overproduction of riboflavin.
| Bacterial Strain | Condition | Riboflavin Production (mg/L) | Fold Increase | Reference |
| Weissella cibaria (Parental) | Wild-Type | ~0.15 | - | [8][13] |
| Weissella cibaria (Mutants) | This compound-Resistant | 0.80 - 6.50 | 5x - 43x | [8][13] |
| Limosilactobacillus fermentum (Mutant) | This compound-Resistant | 1.5 | - | [10] |
| Various LAB Strains (Mutants) | This compound-Resistant | 0.5 - 6.0 | - | [10] |
| Bacillus subtilis (Mutants) | This compound-Resistant | 0.0005 - 0.02 (0.5 to 20 µg/mL) | - | [12] |
| Isolate AH9 (Mutant) | This compound-Resistant | 2.08 | - | [14] |
| Isolate BE1 (Mutant) | This compound-Resistant | ~4.0 | ~4.9x vs. initial mutant | [14] |
Experimental Protocols
Protocol 1: Selection of Spontaneous this compound-Resistant Mutants
This protocol is a generalized method based on procedures used for lactic acid bacteria and other species.[8][9][11]
1.1. Materials and Reagents
-
Bacterial strain of interest (e.g., Weissella cibaria, Bacillus subtilis)
-
Appropriate liquid growth medium (e.g., MRS for LAB, LB for B. subtilis)
-
Riboflavin Assay Medium (RAM) for screening riboflavin producers, if applicable[8][11]
-
Agar plates corresponding to the liquid medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO or water, filter-sterilized)
-
Sterile culture tubes, flasks, and micropipette tips
-
Spectrophotometer (OD600)
-
Incubator set to the optimal growth temperature for the strain
-
Centrifuge
1.2. Procedure
-
Prepare Inoculum: Inoculate the parental bacterial strain into 5 mL of appropriate liquid medium. Grow the culture until it reaches the mid-exponential phase (e.g., an OD600 of approximately 1.0).[11]
-
This compound Exposure: Dilute the mid-exponential phase culture into fresh liquid medium to a starting OD600 of ~0.025.[11]
-
Create Aliquots: Dispense 1 mL of the diluted culture into several sterile tubes.
-
Add this compound: To each tube, add a different concentration of this compound from the stock solution. Based on literature, a range of 100-400 µg/mL is a good starting point for many bacteria.[8][11] Include a control tube with no this compound.
-
Incubation: Incubate the cultures at the optimal temperature for approximately 48-60 hours.[11] Growth in the presence of this compound indicates the emergence of resistant mutants.
-
Isolation of Mutants: For the cultures that show turbidity, create a serial dilution series (10⁻¹ to 10⁻⁷) in a sterile saline solution or buffer.
-
Plating: Plate 100 µL of the higher dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates containing the same concentration of this compound used in the liquid culture.
-
Incubate and Select: Incubate the plates until single colonies appear (typically 24-72 hours). Any colonies that grow are considered this compound-resistant.
-
Purification: Pick several well-isolated colonies and streak them onto fresh this compound-containing agar plates to ensure they are pure isolates.
-
Cryopreservation: Grow the purified isolates in liquid medium and prepare glycerol stocks (e.g., with 20% glycerol) for storage at -80°C.[8][11]
Protocol 2: Characterization of this compound-Resistant Mutants
2.1. Genotypic Characterization: Sequencing the FMN Riboswitch
-
Genomic DNA Extraction: Grow a 5 mL culture of the wild-type strain and each mutant isolate. Extract genomic DNA using a commercial kit or standard protocol.
-
Primer Design: Design PCR primers to amplify the 5' UTR of the riboflavin operon, which contains the FMN riboswitch. The specific primer sequences will depend on the target organism's genome.
-
PCR Amplification: Perform PCR using the extracted genomic DNA as a template. The reaction should include a high-fidelity DNA polymerase to minimize errors.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.[15]
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.[15]
-
Sequence Analysis: Align the sequencing results from the mutant strains against the wild-type sequence to identify point mutations, insertions, or deletions within the FMN riboswitch region.[8][16] Repeat this process for the ribC gene if no mutations are found in the riboswitch.
2.2. Phenotypic Characterization: Quantifying Riboflavin Production
-
Culture Preparation: Inoculate the wild-type strain and each mutant isolate into a riboflavin-free medium (if the strain is a prototroph) or a standard defined medium. Grow for a set period (e.g., 24-48 hours).
-
Sample Collection: Centrifuge the cultures to pellet the cells. Collect the supernatant, as riboflavin is often secreted into the medium.[16]
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
The excitation wavelength for riboflavin is typically around 445 nm, and the emission wavelength is around 525 nm.
-
Use a C18 reverse-phase column. The mobile phase often consists of a methanol or acetonitrile gradient in a buffer like ammonium acetate.
-
Quantify the riboflavin concentration by comparing the peak area to a standard curve generated with pure riboflavin.
-
-
Data Comparison: Compare the riboflavin yields of the mutant strains to that of the wild-type to determine the extent of overproduction.[13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for selection of riboflavin-overproducing food grade micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riboflavin bio-enrichment of soy beverage by selected this compound-resistant and engineered lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound [frontiersin.org]
- 12. [Bacillus subtilis mutants resistant to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Transcription/Translation Assays with Roseoflavin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing roseoflavin in in vitro transcription/translation (IVTT) assays. This compound, a natural analog of riboflavin, is a potent inhibitor of bacterial gene expression, primarily targeting Flavin Mononucleotide (FMN) riboswitches. These assays are crucial for studying riboswitch-mediated gene regulation, screening for novel antimicrobial compounds, and understanding the mechanism of action of flavin analogs.
Introduction
Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region (5'-UTR) of bacterial mRNAs, that regulate gene expression in response to binding specific metabolites. The FMN riboswitch, upon binding to FMN, undergoes a conformational change that usually leads to the premature termination of transcription or the inhibition of translation initiation.
This compound is a toxic analog of riboflavin that can be intracellularly converted to this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1] RoFMN, in particular, can bind to FMN riboswitches and mimic the regulatory effect of FMN, thereby repressing the expression of genes essential for riboflavin biosynthesis and transport.[1][2][3] This makes this compound a valuable tool for studying FMN riboswitch function and a potential lead compound for antibiotic development.
Coupled in vitro transcription/translation (IVTT) systems, often derived from E. coli S30 extracts, provide a powerful platform to study the direct effects of compounds like this compound on gene expression in a controlled, cell-free environment.[1]
Mechanism of Action of this compound on FMN Riboswitches
This compound exerts its inhibitory effect on gene expression through its interaction with FMN riboswitches. The key steps are:
-
Binding to the Aptamer Domain: this compound, primarily in its phosphorylated form (RoFMN), binds to the aptamer domain of the FMN riboswitch. This binding is specific and can be of high affinity.[2][4]
-
Conformational Change: The binding of RoFMN induces a conformational change in the riboswitch structure.
-
Regulation of Gene Expression: This structural rearrangement affects the expression platform of the riboswitch, leading to either:
-
Transcription Termination: Formation of a terminator hairpin structure that causes the RNA polymerase to dissociate from the DNA template, halting transcription.[2][5]
-
Translation Inhibition: Sequestration of the ribosome binding site (RBS), preventing the ribosome from initiating translation.[1][2]
-
The net result is the downregulation of the gene downstream of the FMN riboswitch.
Key Applications
-
Studying Riboswitch Function: Elucidate the mechanism of FMN riboswitch-mediated gene regulation.
-
High-Throughput Screening: Screen for novel antimicrobial compounds that target bacterial riboswitches.
-
Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the flavin scaffold affect binding and regulatory activity.[6]
-
Validation of Drug Targets: Confirm that a specific riboswitch is a viable target for antibiotic development.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effect of this compound and its derivatives on FMN riboswitch-regulated gene expression.
Table 1: Effect of Flavins on FMN Riboswitch Activity in a Coupled In Vitro Transcription/Translation Assay
| Flavin Compound | FMN Riboswitch Source | Reporter Gene | Effect on Reporter Gene Expression | Reference |
| FMN | Bacillus subtilis ribG | luciferase | Reduced activity | [7] |
| This compound mononucleotide (RoFMN) | Bacillus subtilis ribG | luciferase | Reduced activity, similar to FMN | [7] |
| Riboflavin | Bacillus subtilis ribG | luciferase | Reduced activity, less pronounced than FMN | [7] |
| This compound | Bacillus subtilis ribG | luciferase | Reduced activity, less pronounced than FMN | [7] |
| FMN | Streptomyces coelicolor ribB | luciferase | Reduced activity | [1] |
| This compound mononucleotide (RoFMN) | Streptomyces coelicolor ribB | luciferase | Reduced activity | [1] |
| FMN | Streptomyces davawensis ribB | luciferase | No significant effect | [1] |
| This compound mononucleotide (RoFMN) | Streptomyces davawensis ribB | luciferase | No significant effect | [1] |
Table 2: Dissociation Constants (Kd) of this compound for FMN Riboswitches
| FMN Riboswitch Source | Ligand | Method | Kd | Reference |
| Bacillus subtilis | This compound | In-line probing | ~100 nM | [2] |
Experimental Protocols
This section provides detailed protocols for performing in vitro transcription/translation assays to investigate the effect of this compound on FMN riboswitch-regulated gene expression.
Protocol 1: In Vitro Transcription Termination Assay
This assay directly measures the formation of terminated and full-length transcripts in the presence of this compound.
Materials:
-
Linear DNA template containing a T7 promoter followed by the FMN riboswitch and a downstream reporter gene.
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).
Procedure:
-
Prepare Transcription Reactions: In separate tubes, prepare the transcription reactions on ice. A typical 20 µL reaction might contain:
-
4 µL 5x Transcription Buffer
-
2 µL 10x Ribonucleotide mix (with radiolabeled UTP)
-
1 µL Linear DNA template (e.g., 100 nM final concentration)
-
Variable amount of this compound stock solution (to achieve desired final concentrations)
-
1 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 3-5 minutes and then place them on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated an appropriate distance.
-
Visualization and Quantification: Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length and terminated transcripts.
-
Data Analysis: Calculate the fraction of terminated transcripts for each this compound concentration.
Protocol 2: Coupled In Vitro Transcription/Translation (IVTT) Assay
This assay measures the final protein product, providing an overall assessment of this compound's effect on gene expression.
Materials:
-
Bacterial Cell-Free Expression System (e.g., E. coli S30 extract-based kit).
-
Plasmid DNA template containing a T7 promoter, the FMN riboswitch, a ribosome binding site (RBS), and a reporter gene (e.g., luciferase or GFP).
-
This compound stock solution.
-
Detection reagents for the reporter protein (e.g., luciferase substrate, fluorescence plate reader).
Procedure:
-
Prepare IVTT Reactions: Following the manufacturer's protocol for the cell-free expression system, set up the reactions. A typical reaction might include:
-
Cell-free extract
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Reaction buffer
-
Plasmid DNA (e.g., 10-20 nM final concentration)
-
Variable amount of this compound stock solution
-
Nuclease-free water to the final reaction volume
-
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time (e.g., 2-4 hours).
-
Protein Quantification:
-
For Luciferase: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
For GFP: Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the reporter protein activity as a function of this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on FMN riboswitches in bacteria.
Experimental Workflow Diagram
Caption: General workflow for an in vitro transcription/translation assay with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Susceptibility Testing with Roseoflavin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of antibacterial susceptibility testing using roseoflavin, a naturally occurring antimicrobial compound. This document details the mechanism of action, experimental protocols for determining antimicrobial susceptibility, and quantitative data on its efficacy against various bacterial species.
Introduction to this compound
This compound is a riboflavin (vitamin B2) analog produced by the bacterium Streptomyces davawensis. It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, targeting riboflavin metabolism and gene regulation, makes it a compound of interest for antimicrobial research and development.
Mechanism of Action
This compound exerts its antibacterial effect through a dual mechanism that disrupts essential cellular processes:
-
Inhibition of Flavoenzymes: Upon uptake by bacterial cells, primarily through riboflavin transporters, this compound is metabolized by host enzymes, flavokinase and FAD synthetase. This conversion results in the formation of fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These analogs can replace the natural cofactors (FMN and FAD) in flavoproteins, leading to the formation of inactive enzymes and disruption of vital redox reactions within the cell.[1]
-
Regulation of Gene Expression via FMN Riboswitches: this compound mononucleotide (RoFMN) can bind to FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated region of mRNAs for genes involved in riboflavin biosynthesis and transport.[2][3][4] This binding alters the secondary structure of the mRNA, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and uptake of riboflavin, further starving the cell of essential flavin cofactors.
The following diagram illustrates the signaling pathway of this compound's antibacterial action.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. This compound is particularly effective against Gram-positive bacteria, with notable activity against some Gram-negative species that possess riboflavin transport systems.
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 1.25 | [5] |
| Bacillus subtilis | Positive | Susceptible | [1] |
| Listeria monocytogenes | Positive | Susceptible | [6][7] |
| Clostridium difficile | Positive | Susceptible | [6] |
| Enterococcus faecalis | Positive | Susceptible | [6] |
| Escherichia coli (with heterologous riboflavin transporter) | Negative | 2 | [8] |
| Corynebacterium glutamicum | Positive | Susceptible | [8] |
Note: The susceptibility of Gram-negative bacteria is often limited due to the absence of efficient riboflavin uptake mechanisms.[1]
Experimental Protocols
The following protocols are based on standard methods for antibacterial susceptibility testing and can be adapted for use with this compound.
Broth Microdilution Assay for MIC Determination
This is the standard method for determining the MIC of an antimicrobial agent.
Experimental Workflow:
Detailed Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Procedure:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations by half to their final test concentrations.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Agar Disk Diffusion Assay (Qualitative Assessment)
This method provides a qualitative assessment of a bacterium's susceptibility to this compound.
Detailed Methodology:
-
Preparation of this compound Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Disk Placement and Incubation:
-
Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound. Larger zones indicate greater susceptibility.
-
Conclusion
This compound presents a compelling case for further investigation as a potential antibacterial agent, especially against Gram-positive pathogens. The provided protocols offer standardized methods for evaluating its efficacy in a laboratory setting. The dual mechanism of action targeting both enzymatic function and gene regulation highlights its potential to circumvent some existing antibiotic resistance mechanisms. Further research into its spectrum of activity and in vivo efficacy is warranted.
References
- 1. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Using Roseoflavin in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin is a natural riboflavin (Vitamin B₂) analog originally isolated from Streptomyces davawensis. It exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. As a structural analog of riboflavin and its active form, flavin mononucleotide (FMN), this compound acts as an antimetabolite. Its mechanism of action involves the hijacking of the bacterial riboflavin metabolic and regulatory pathways, making it a valuable tool for studying bacterial physiology and a promising candidate for antimicrobial drug development. FMN riboswitches, which are key regulators of riboflavin biosynthesis and transport, are considered a primary target for this compound's antibacterial activity.[1][2]
These notes provide detailed protocols for utilizing this compound in bacterial growth inhibition assays, focusing on determining its potency and investigating its mechanism of action.
Mechanism of Action: Dual Inhibition Strategy
This compound's antibacterial effect stems from a two-pronged attack on the bacterium's flavin metabolism. This dual-action mechanism makes it a highly effective growth inhibitor.
-
Metabolic Conversion and Sequestration: Susceptible bacteria transport this compound into the cell using their native riboflavin transporters.[3] Once inside, bacterial enzymes (flavokinase/FAD synthetase) convert this compound into its fraudulent analogs: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[3][4] These analogs can then bind to flavoproteins, replacing the natural FMN and FAD cofactors. This substitution can lead to the formation of inactive flavoenzymes, thereby disrupting essential cellular processes.[4]
-
Genetic Repression via FMN Riboswitch: The synthesized RoFMN mimics natural FMN and binds with high affinity to FMN riboswitches.[1] FMN riboswitches are RNA regulatory elements located in the 5'-untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[1] Binding of RoFMN to the riboswitch induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and import of riboflavin, starving the cell of essential flavin cofactors and leading to growth arrest.[1][5]
Figure 1: Signaling pathway of this compound's antibacterial action.
Data Presentation: Antibacterial Spectrum
This compound demonstrates significant activity against a range of Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM)¹ | Reference |
| Bacillus subtilis | Wild Type | 1.6 | ~3.9 | [5][6] |
| Staphylococcus aureus | Wild Type | 1.25 | ~3.1 | [4] |
| Listeria monocytogenes | Wild Type | 0.5 | ~1.2 | [4] |
| Listeria monocytogenes | Wild Type | - | ~1.0 | [7] |
| Escherichia coli | Wild Type | >50 | >123.3 | [8] |
| Enterococcus faecalis | ATCC 29212 | 250² | ~616.5 | [9] |
| ¹ Molar concentrations calculated based on a molecular weight of 405.38 g/mol for this compound. | ||||
| ² Data from an extract, not purified this compound, and may not be directly comparable. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain of interest, adapted from CLSI and EUCAST guidelines.
Figure 2: Experimental workflow for the MIC assay.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial strain of interest
-
Sterile tubes, pipettes, and multichannel pipettor
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Prepare a working stock of this compound in the appropriate growth medium. b. In a 96-well plate, add 100 µL of sterile medium to wells 2 through 12 of a single row. c. Add 200 µL of the this compound working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should contain only medium (positive growth control). Well 12 should contain uninoculated medium (sterility control).
-
Prepare Bacterial Inoculum: a. From a fresh agar plate (<24 hours old), pick a single, well-isolated colony of the test bacterium. b. Suspend the colony in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension into the final test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Using a multichannel pipettor, add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. This brings the final volume in each well to 200 µL (or 100 µL if the initial volume was 50 µL and 50 µL of inoculum is added), effectively halving the this compound concentration in each well. c. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). A plate reader measuring optical density (OD₆₀₀) can also be used. b. The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the positive control well. c. The sterility control well should show no growth. The positive control well should show clear turbidity.
Protocol 2: FMN Riboswitch Activity Reporter Assay (lacZ-based)
This protocol is based on the methods described by Lee et al. (2009) to demonstrate that this compound can regulate gene expression via an FMN riboswitch in Bacillus subtilis.[1][10]
Figure 3: Workflow for a lacZ reporter gene assay.
Materials:
-
B. subtilis strain containing a reporter construct where the lacZ gene is fused downstream of an FMN riboswitch.
-
Growth medium (e.g., 2xYT) and minimal medium.
-
This compound and Riboflavin stock solutions.
-
Reagents for β-galactosidase assay (Z-buffer, ONPG, β-mercaptoethanol, SDS, chloroform, Na₂CO₃).
-
Spectrophotometer.
-
Shaking incubator.
Procedure:
-
Prepare Starter Culture: a. Inoculate the B. subtilis reporter strain into 5 mL of 2xYT medium (with appropriate antibiotic selection). b. Incubate overnight at 37°C with shaking.
-
Expose Cells to Compounds: a. Dilute the overnight culture to an OD₆₀₀ of ~0.2 in fresh 2xYT medium and grow for approximately 2 hours at 37°C.[10] b. Pellet the cells by centrifugation and resuspend them in a minimal medium to an OD₆₀₀ of ~0.7.[10] c. Aliquot the culture into three sets of tubes (in triplicate):
-
Perform β-Galactosidase Assay: a. After incubation, measure and record the final OD₆₀₀ of each culture. b. Lyse a defined volume of cells from each culture using standard methods (e.g., treatment with SDS and chloroform). c. Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the lysed cells. d. Incubate at a constant temperature (e.g., 28°C) and monitor the development of the yellow color (o-nitrophenol). e. Stop the reaction by adding a high pH solution, such as 1 M Na₂CO₃, once sufficient color has developed. f. Measure the absorbance of the solution at 420 nm (A₄₂₀).
-
Calculate and Interpret Results: a. Calculate the β-galactosidase activity in Miller Units using the standard formula: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t is the reaction time in minutes and V is the volume of culture used in mL. b. Compare the Miller Units from the this compound-treated samples to the untreated and riboflavin-treated controls. A significant decrease in Miller Units in the presence of this compound indicates that it is binding to the FMN riboswitch and repressing the expression of the downstream lacZ reporter gene.[1][10]
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavoproteins Are Potential Targets for the Antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Roseoflavin in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin is a natural analog of riboflavin (vitamin B2) with potent antibiotic properties, naturally produced by Streptomyces davaonensis and Streptomyces cinnabarinus[1][2][3]. Its structural similarity to riboflavin allows it to act as an antimetabolite, interfering with essential metabolic pathways that rely on flavin cofactors like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD)[4][5]. In the field of metabolic engineering, this compound is a versatile tool, serving both as a selective agent for developing riboflavin-overproducing strains and as a target product for heterologous biosynthesis[2][3][6]. These notes provide an overview of its applications, quantitative production data, and detailed experimental protocols.
Mechanism of Action: Targeting the FMN Riboswitch
A primary mechanism of this compound's antibiotic activity is its interaction with FMN riboswitches[7]. FMN riboswitches are regulatory RNA elements found in the 5' untranslated regions of mRNAs for genes involved in riboflavin biosynthesis and transport[6][7]. When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that typically leads to premature transcription termination, thus downregulating the expression of riboflavin-related genes[7].
This compound, or its phosphorylated form, this compound mononucleotide (RoFMN), can mimic FMN and bind to the FMN riboswitch aptamer. This binding also triggers the conformational change, repressing the synthesis of enzymes required for riboflavin production even when the cell is deficient in this essential vitamin[2][7]. This targeted repression of a vital metabolic pathway is a key contributor to this compound's antimicrobial effects[7].
Applications in Metabolic Engineering
Selection for Riboflavin Overproduction
This compound's antibiotic activity makes it an effective selective agent for isolating microbial strains that overproduce riboflavin. The principle is that high intracellular concentrations of riboflavin can outcompete this compound, mitigating its toxic effects. Strains with mutations leading to the constitutive overexpression of the rib operon can survive and grow in the presence of otherwise lethal concentrations of this compound[6]. This strategy has been successfully employed to develop high-yield riboflavin production strains of Bacillus subtilis[6].
Heterologous Production of this compound
The biosynthetic pathway for this compound has been elucidated, enabling its production in heterologous hosts through metabolic engineering. The pathway starts from the riboflavin precursor, flavin mononucleotide (FMN)[1][8].
The key enzymes and their corresponding genes from S. davaonensis are:
-
RosB (8-demethyl-8-amino-riboflavin-5′-phosphate synthase): Catalyzes the conversion of FMN to 8-demethyl-8-amino-riboflavin-5′-phosphate (AFP)[1][9].
-
RosC (AFP phosphatase): Dephosphorylates AFP to 8-demethyl-8-amino-riboflavin (AF)[1][2].
-
RosA (AF dimethyltransferase): Converts AF to this compound[1].
Metabolic engineering efforts have focused on expressing these genes in industrially relevant microorganisms like Corynebacterium glutamicum and yeast, coupled with strategies to enhance the precursor supply of riboflavin[2][4][8].
Data Presentation: this compound Production in Engineered Microorganisms
The following table summarizes the quantitative data on this compound production achieved through metabolic engineering in various host organisms.
| Host Organism | Key Genetic Modifications | Culture Conditions | Titer (mg/L) | Reference |
| Streptomyces davaonensis (Recombinant) | Overexpression of rosABC genes | - | ~14 | [2][3] |
| Corynebacterium glutamicum | Expression of rosABC from S. davaonensis | Shake flask, 48h | 1.6 (approx. 0.7 mg/L) | [2][3] |
| Corynebacterium glutamicum (CgRose6) | Overexpression of rosABC, ribM, and ribF | Shake flask, 48h | 17.4 ± 1.5 | [8] |
| Komagataella phaffii (Yeast) | Expression of FMN1, rosB, rosC, rosA | 5-L bioreactor, 312h | 130 | [8] |
Experimental Protocols
Protocol 1: Construction of a this compound-Producing Corynebacterium glutamicum Strain
This protocol outlines the general steps for engineering C. glutamicum to produce this compound by expressing the biosynthetic genes from S. davaonensis.
1. Gene Amplification and Plasmid Construction: a. Amplify the rosA, rosB, and rosC genes from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and a suitable E. coli-C. glutamicum shuttle vector (e.g., pEKEx3) with the corresponding restriction enzymes. c. Ligate the digested genes into the vector to create the expression plasmid (e.g., pEKEx3-rosABC). Ensure the genes are under the control of an inducible promoter (e.g., Ptac).
2. Transformation into C. glutamicum: a. Prepare electrocompetent C. glutamicum cells by growing them to the mid-log phase, harvesting, and washing with ice-cold 10% glycerol. b. Electroporate the constructed plasmid into the competent cells using a gene pulser. c. Plate the transformed cells on selective agar plates (e.g., Brain Heart Infusion with kanamycin) and incubate until colonies appear.
3. Verification of Transformants: a. Confirm the presence of the plasmid in the transformants by colony PCR and plasmid DNA extraction followed by restriction digestion analysis.
Protocol 2: Cultivation and Production of this compound
1. Pre-culture Preparation: a. Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of BHI medium containing the appropriate antibiotic. b. Incubate at 30°C with shaking (e.g., 200 rpm) for 12-16 hours.
2. Main Culture and Induction: a. Inoculate 50 mL of production medium (e.g., CGXII minimal medium with glucose) in a 250 mL shake flask with the pre-culture to an initial OD600 of ~0.5. b. Grow the culture at 30°C with shaking. c. When the culture reaches an OD600 of 5-7, induce gene expression by adding IPTG to a final concentration of 1 mM.
3. Fermentation and Sampling: a. Continue incubation for 48-72 hours post-induction. b. Collect samples periodically to measure cell growth (OD600) and this compound concentration. c. Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for analysis.
Protocol 3: Quantification of this compound by HPLC
1. Sample Preparation: a. Thaw the culture supernatant samples. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.
2. HPLC Analysis: a. Column: Use a C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes. c. Flow Rate: 1 mL/min. d. Detection: Monitor the absorbance at approximately 490 nm. e. Quantification: Create a standard curve using pure this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound is a powerful molecule in metabolic engineering, both as a tool for strain development and as a valuable antibiotic product. Its unique interaction with the FMN riboswitch provides a clear mechanism for its application as a selection agent. Furthermore, the elucidation of its biosynthetic pathway has paved the way for successful heterologous production in various microbial hosts. The protocols and data presented here offer a foundation for researchers to explore and expand upon the applications of this compound in metabolic engineering and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of this compound-overproducing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview [frontiersin.org]
- 7. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Biosynthesis - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for In Vivo Studies of Roseoflavin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin is a naturally occurring riboflavin (vitamin B2) analog with known antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of FMN riboswitches, which are crucial for regulating riboflavin biosynthesis and transport in many bacterial species.[3][4][5][6] This unique mode of action makes this compound a compelling candidate for the development of novel antibacterial agents. While in vitro studies have established its antibacterial potential, comprehensive in vivo efficacy data from animal models of bacterial infection are not extensively available in the public domain.
These application notes provide a summary of the known antibacterial activity and mechanism of action of this compound, alongside detailed protocols adapted from a relevant in vivo study. This document is intended to serve as a practical guide for researchers designing and conducting in vivo experiments to evaluate the antibacterial efficacy of this compound.
Mechanism of Action: Targeting FMN Riboswitches
This compound exerts its antibacterial effect by acting as an antimetabolite of riboflavin. In susceptible bacteria, this compound is transported into the cell and converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[1][7]
RoFMN, the phosphorylated form of this compound, has a high affinity for FMN riboswitches.[4] These are structured non-coding RNA elements found in the 5' untranslated region of messenger RNAs that control the expression of genes involved in riboflavin biosynthesis and transport.[3][5] By binding to the FMN riboswitch, RoFMN mimics the natural ligand (FMN) and triggers a conformational change in the RNA structure. This leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes.[3][5] The resulting shutdown of riboflavin production and uptake starves the bacterium of essential flavin cofactors, ultimately leading to growth inhibition.[7]
Caption: Mechanism of this compound's antibacterial activity.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Listeria monocytogenes | EGD-e | ~1 | [8] |
| Bacillus subtilis | various | Not specified | [3] |
| Staphylococcus aureus | MRSA | Not specified | [9] |
| Enterococcus faecalis | Not specified | Not specified | [9] |
In Vivo Efficacy Study Protocol (Adapted from an Antiplasmodial Model)
Experimental Workflow
Caption: General workflow for an in vivo antibacterial efficacy study.
Materials
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Propylene glycol)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Listeria monocytogenes)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
8-week-old female BALB/c mice (or other suitable strain)
-
Sterile saline or PBS
-
Standard laboratory equipment for animal handling, injections, and euthanasia
-
Equipment for organ harvesting and homogenization
-
Materials for bacterial enumeration (plating, incubator)
Protocol
-
Preparation of Inoculum:
-
Culture the bacterial strain of interest to the mid-logarithmic phase in the appropriate broth.
-
Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal infection model suitable for assessing therapeutic efficacy.
-
-
Animal Infection:
-
Infect 8-week-old female BALB/c mice via an appropriate route (e.g., intraperitoneal, intravenous) with the prepared bacterial suspension. The volume of injection will depend on the route of administration.
-
-
Animal Grouping and Treatment:
-
Randomly assign the infected mice to a treatment group and a control group.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 20 mg/kg/day) via a suitable route (e.g., intraperitoneal, oral gavage) once daily for four consecutive days, starting 2 hours post-infection.[1]
-
Control Group: Administer an equivalent volume of the vehicle used to dissolve the this compound, following the same schedule as the treatment group.
-
-
Monitoring:
-
Monitor the health of the mice daily, including clinical signs of illness and body weight.
-
For survival studies, monitor the mice for a predetermined period (e.g., 10-14 days) and record the time of mortality.
-
-
Assessment of Bacterial Burden (CFU Enumeration):
-
At a specific time point post-treatment (e.g., 24 hours after the last dose), euthanize a subset of mice from each group.
-
Aseptically harvest relevant organs (e.g., spleen, liver, kidneys).
-
Homogenize the organs in sterile saline or PBS.
-
Perform serial dilutions of the organ homogenates and plate on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per organ.
-
Data Presentation
The quantitative data from such an in vivo study should be summarized in clear, structured tables for easy comparison between the treatment and control groups.
Table 1: Effect of this compound on Bacterial Load in a Murine Infection Model (Hypothetical Data)
| Treatment Group | Mean CFU/gram of Spleen (± SEM) | Mean CFU/gram of Liver (± SEM) |
| Vehicle Control | 5.6 x 10^6 (± 1.2 x 10^6) | 3.2 x 10^5 (± 0.8 x 10^5) |
| This compound (20 mg/kg) | 1.3 x 10^4 (± 0.5 x 10^4) | 4.5 x 10^3 (± 1.1 x 10^3) |
Table 2: Effect of this compound on Survival in a Murine Sepsis Model (Hypothetical Data)
| Treatment Group | Median Survival Time (days) | Percent Survival at Day 10 |
| Vehicle Control | 3.5 | 10% |
| This compound (20 mg/kg) | 8.0 | 60% |
Proposed In Vivo Antibacterial Study Workflow
For researchers embarking on in vivo studies of this compound's antibacterial activity, the following logical workflow is proposed.
References
- 1. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riboflavin as a promising antimicrobial agent? A multi-perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake and Metabolism of Antibiotics this compound and 8-Demethyl-8-Aminoriboflavin in Riboflavin-Auxotrophic Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Engineering Roseoflavin-Sensitive Escherichia coli Strains for Drug Discovery and Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Escherichia coli is a cornerstone of molecular biology and biotechnology, yet its natural resistance to the riboflavin analog antibiotic, roseoflavin, limits its use in studying flavin-related pathways and for screening potential antibacterial compounds. This resistance stems from the absence of a dedicated flavin uptake system.[1][2] This document provides detailed protocols to engineer this compound-sensitive E. coli strains by introducing heterologous riboflavin transporters. These engineered strains become valuable tools for high-throughput drug screening, investigating antibiotic mechanisms of action, and studying the function of essential flavoenzymes.
Principle of this compound Sensitivity
This compound's antibacterial activity is contingent on its transport into the bacterial cytoplasm and its subsequent conversion into toxic analogs of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).
-
Uptake: Wild-type E. coli lacks riboflavin transporters and is thus impermeable to this compound, resulting in a high Minimum Inhibitory Concentration (MIC) of >50 μg/ml.[1] By expressing a heterologous transporter, such as RibM from Corynebacterium glutamicum or RibU from Bacillus subtilis, the engineered E. coli can efficiently import this compound.[1]
-
Metabolic Activation: Once inside the cell, E. coli's native bifunctional flavokinase/FAD synthetase (encoded by ribF) metabolizes this compound into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3]
-
Inhibition: These "false" cofactors, RoFMN and RoFAD, are incorporated into the numerous essential flavoproteins within the cell. This incorporation disrupts the structure and redox properties of these enzymes, leading to reduced or abolished function and ultimately, cell death.[1][3][4]
Experimental Design and Workflow
The overall process involves selecting a suitable transporter, creating the engineered strain, and verifying its sensitivity to this compound. Chromosomal integration via CRISPR/Cas9 is recommended for creating stable strains for long-term use and high-throughput applications.
Data Presentation
Table 1: this compound Sensitivity of Wild-Type vs. Engineered E. coli
| E. coli Strain | Relevant Genotype | This compound MIC (μg/mL) | Reference |
| Wild-Type (e.g., K-12) | No flavin transporter | > 50 | [1] |
| Engineered Strain | Expressing heterologous ribM | < 2 | [2] |
Table 2: Candidate Riboflavin Transporters for Heterologous Expression
| Gene | Source Organism | Transporter Family | Reference |
| RibM (PnuX) | Corynebacterium glutamicum | Pnu-family | [1][2] |
| RibU | Bacillus subtilis | Energy-Coupling Factor (ECF) | [1] |
| RibN | Ochrobactrum anthropi | RfuABCD-like | [5] |
| RibZ | Clostridium difficile | RibZ family | [5] |
Experimental Protocols
Protocol 1: Chromosomal Integration of ribM using CRISPR/Cas9
This protocol creates a stable, markerless strain by integrating the ribM gene into a non-essential chromosomal locus. It is adapted from established CRISPR/Cas9 methods for E. coli.[6][7][8]
Materials:
-
E. coli strain (e.g., MG1655)
-
pCas plasmid (expressing Cas9 and λ-Red recombinase)
-
pTarget plasmid (for gRNA expression and carrying donor DNA)
-
LB medium, SOC medium
-
Appropriate antibiotics for plasmid selection
-
Electroporator and cuvettes
Methodology:
-
gRNA and Donor DNA Design:
-
Select a target integration site in the E. coli genome (e.g., a pseudogene or intergenic region).
-
Design a 20-bp guide RNA (gRNA) targeting this site, ensuring a downstream PAM sequence (NGG).
-
Synthesize a donor DNA fragment. This should consist of the ribM gene (from C. glutamicum) under a constitutive promoter, flanked by 500-bp homology arms identical to the sequences upstream and downstream of the gRNA target site.
-
Clone the gRNA and the donor DNA fragment into the pTarget plasmid.
-
-
Preparation of Electrocompetent Cells:
-
Transform the recipient E. coli strain with the pCas plasmid and select on appropriate antibiotic plates.
-
Prepare electrocompetent cells from an overnight culture of the pCas-containing strain. Grow to an OD600 of ~0.4-0.6, then wash repeatedly with ice-cold sterile 10% glycerol.
-
-
Transformation and Recombination:
-
Add ~100-200 ng of the pTarget plasmid containing the gRNA and ribM donor DNA to 50 µL of the electrocompetent cells.
-
Electroporate according to the manufacturer's instructions (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and recover by incubating at 37°C for 1-2 hours with shaking.
-
-
Selection and Verification:
-
Plate serial dilutions of the recovered culture on LB agar containing the antibiotic for the pTarget plasmid.
-
Incubate overnight at 37°C. The CRISPR/Cas9 system is lethal to non-recombined cells, so most surviving colonies should contain the desired integration.
-
Screen individual colonies by colony PCR using primers that flank the integration site. A successful integration will result in a larger PCR product compared to the wild-type locus.
-
Confirm the integration and sequence fidelity by Sanger sequencing of the PCR product.
-
-
Plasmid Curing:
-
To create a final marker-free strain, cure the pCas and pTarget plasmids by growing the confirmed mutant strain in antibiotic-free LB medium for several generations and then plating on non-selective agar.
-
Screen for colonies that have lost both antibiotic resistances.
-
Protocol 2: P1 Phage Transduction
This protocol is used to move the integrated ribM gene from the engineered strain (donor) to a different E. coli background (recipient). It is based on standard P1 transduction methods.[9][10][11][12]
Materials:
-
Donor E. coli strain (with integrated ribM and a linked antibiotic resistance marker, if available)
-
Recipient E. coli strain
-
P1 phage lysate
-
LB medium, LB soft agar
-
P1 salts solution (100 mM MgSO₄, 5 mM CaCl₂)
-
Sodium citrate
Methodology:
-
Preparation of P1 Lysate from Donor Strain:
-
Inoculate 5 mL of LB with the donor strain and grow to mid-log phase (OD600 ~0.2-0.5).
-
Add 5 mM CaCl₂ and ~10⁷ PFU of P1 phage.
-
Incubate with vigorous shaking at 37°C until the culture lyses (typically 1-3 hours).
-
Add a few drops of chloroform to kill any remaining viable cells and vortex briefly.
-
Centrifuge to pellet cell debris. Transfer the supernatant (P1 lysate) to a sterile tube. Store at 4°C.
-
-
Transduction into Recipient Strain:
-
Grow an overnight culture of the recipient E. coli strain.
-
Pellet 1.5 mL of the culture and resuspend in 0.75 mL of P1 salts solution.
-
In a new tube, mix 100 µL of the resuspended recipient cells with 1-10 µL of the P1 lysate. Prepare a "no lysate" control.
-
Incubate at 37°C for 30 minutes without shaking to allow phage adsorption.
-
Add 1 mL of LB with 100 mM sodium citrate and incubate for 1 hour at 37°C with shaking to allow for expression of the new gene.
-
Pellet the cells, discard the supernatant, and resuspend in 100 µL of LB with sodium citrate.
-
-
Selection and Verification:
-
If a selectable marker is linked to ribM, plate on selective agar containing sodium citrate.
-
If no marker is available, screen transductants for this compound sensitivity by replica plating onto plates with and without a sublethal concentration of this compound.
-
Verify the presence of the ribM gene in the recipient background using PCR.
-
Protocol 3: Determination of this compound Sensitivity (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound for the engineered strain using a standard broth microdilution method.[13]
Materials:
-
Engineered and wild-type E. coli strains
-
Mueller-Hinton Broth (MHB) or LB medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
Sterile 96-well microtiter plate
Methodology:
-
Prepare Bacterial Inoculum:
-
Grow cultures of the test strains to log phase in MHB.
-
Adjust the turbidity of each culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh MHB to obtain a final inoculum density of ~1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of this compound stock (e.g., at 128 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column. This will result in final concentrations ranging from 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria, no this compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13] Compare the growth in the wells to the positive and negative controls. The engineered strain should show a significantly lower MIC than the wild-type control.
-
References
- 1. Flavoproteins Are Potential Targets for the Antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. Flavoproteins are potential targets for the antibiotic this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extensive Identification of Bacterial Riboflavin Transporters and Their Distribution across Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 7. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ProtocolsP1Transduction < Lab < TWiki [barricklab.org]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. E. coli genome manipulation by P1 transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idexx.com [idexx.com]
Application Notes and Protocols for Fluorescence-Based Assays of Roseoflavin Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the binding of roseoflavin to target proteins and RNA molecules using fluorescence-based techniques. The protocols are designed to be adaptable for various research and drug discovery applications, including inhibitor screening and characterization of biomolecular interactions.
Introduction to this compound and Fluorescence Assays
This compound is a natural antibiotic and an analog of riboflavin. Its biological activity often stems from its ability to bind to flavin-binding proteins and FMN riboswitches, thereby interfering with essential cellular processes. Fluorescence-based assays are powerful tools for studying these binding events as they are highly sensitive, non-radioactive, and amenable to high-throughput screening. The intrinsic fluorescence of flavins, or the use of extrinsic fluorescent probes, can be leveraged to monitor binding through changes in fluorescence intensity, polarization, or resonance energy transfer.
Data Presentation: Quantitative Analysis of this compound Binding
The following table summarizes the dissociation constants (Kd) for this compound binding to various biological targets, as determined by different methods.
| Target Molecule | Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| Bacillus subtilis FMN Riboswitch | This compound | In-line probing | ~100 nM | [1][2] |
| Streptomyces davawensis FMN Riboswitch | This compound | In-line probing | 10 nM | [1][2] |
| Streptomyces davawensis FMN Riboswitch | Riboflavin | In-line probing | 50 nM | [1][2] |
| Riboflavin Binding Protein (RBP) | This compound | Not specified | 38 nM | [3] |
| Escherichia coli Azobenzene Reductase (AzoR) | This compound Mononucleotide (RoFMN) | In vivo and in vitro experiments | Higher affinity than FMN (specific Kd not reported) | [4] |
Application Note 1: Intrinsic Tryptophan Fluorescence Quenching Assay
This method relies on the quenching of intrinsic tryptophan fluorescence of a protein upon binding of a ligand like this compound.
Experimental Workflow: Tryptophan Fluorescence Quenching
Caption: Workflow for Tryptophan Fluorescence Quenching Assay.
Protocol: Tryptophan Fluorescence Quenching for this compound Binding to Riboflavin Binding Protein (RBP)
This protocol is a generalized procedure and may require optimization for specific proteins and experimental conditions. A study has shown that the protein fluorescence of RBP is quenched by about 86% upon complex formation with this compound[3].
Materials:
-
Purified Riboflavin Binding Protein (RBP)
-
This compound
-
Binding Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of RBP in the binding buffer. Determine the precise concentration using a spectrophotometer.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the binding buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on protein structure.
-
-
Instrument Setup:
-
Set the fluorometer's excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan from 310 nm to 400 nm.
-
Set the temperature to the desired experimental value (e.g., 25°C).
-
-
Titration:
-
Add a known concentration of RBP to a quartz cuvette containing the binding buffer.
-
Record the initial fluorescence spectrum of the protein.
-
Make successive small additions of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary, especially if this compound absorbs at the excitation or emission wavelengths of tryptophan[5][6][7].
-
Plot the change in fluorescence intensity (ΔF) or the ratio of fluorescence with and without ligand (F/F₀) against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Application Note 2: Fluorescence Polarization (FP) Assay
Fluorescence polarization is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger molecule. When the small molecule is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. Upon binding to a larger molecule, its tumbling slows, and the emitted light remains more polarized.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a competitive Fluorescence Polarization Assay.
Protocol: Competitive Fluorescence Polarization Assay for this compound Binding to FMN Riboswitch
This protocol describes a competitive FP assay where unlabeled this compound competes with a fluorescently labeled ligand for binding to the FMN riboswitch.
Materials:
-
Purified FMN Riboswitch RNA
-
Fluorescently labeled FMN or riboflavin analog (tracer)
-
Unlabeled this compound
-
FP Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 3.0 mM MgCl₂, 0.5 mM EDTA, 0.05% (v/v) non-ionic detergent)[8]
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates
Procedure:
-
Tracer and Target Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the FMN riboswitch against a fixed concentration of the tracer to determine the concentration of the riboswitch that results in a significant change in polarization (typically 50-80% of the maximum binding).
-
-
Competitive Binding Assay:
-
In a black microplate, add the optimized concentrations of the fluorescent tracer and the FMN riboswitch to each well.
-
Add serial dilutions of unlabeled this compound to the wells. Include controls with no competitor (maximum polarization) and no riboswitch (minimum polarization).
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Application Note 3: Förster Resonance Energy Transfer (FRET) Assay
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor.
Signaling Pathway: FRET-Based Biosensor for this compound Binding
Caption: Principle of a FRET-based assay for this compound binding.
Protocol: FRET Assay for this compound-Induced Conformational Changes in FMN Riboswitch
This protocol outlines a general approach for a FRET-based assay to monitor the conformational changes in an FMN riboswitch upon this compound binding. This requires labeling the RNA with a FRET donor and acceptor pair at specific locations that are expected to change proximity upon ligand binding.
Materials:
-
FMN Riboswitch RNA, site-specifically labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophore.
-
This compound
-
FRET Assay Buffer (similar to FP assay buffer)
-
Fluorometer capable of measuring donor and acceptor emission spectra.
Procedure:
-
Preparation of Labeled RNA:
-
Synthesize or purchase FMN riboswitch RNA with specific sites for covalent attachment of donor and acceptor fluorophores. The labeling sites should be chosen based on structural information of the riboswitch to maximize the change in FRET upon ligand binding.
-
Purify the dual-labeled RNA to remove any unlabeled or single-labeled species.
-
-
Instrument Setup:
-
Set the excitation wavelength to that of the donor fluorophore.
-
Set the emission scan to cover the emission spectra of both the donor and acceptor fluorophores.
-
-
Titration:
-
Add a fixed concentration of the dual-labeled FMN riboswitch to a cuvette with the FRET assay buffer.
-
Record the initial fluorescence spectrum, showing both donor and acceptor emission (due to some basal FRET).
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, mix and incubate to allow for binding, then record the fluorescence spectrum.
-
-
Data Analysis:
-
For each this compound concentration, calculate the FRET efficiency. This can be done by observing the quenching of the donor fluorescence and the sensitized emission of the acceptor.
-
Plot the FRET efficiency or the ratio of acceptor to donor emission intensity against the this compound concentration.
-
Fit the data to a binding isotherm to determine the Kd for this compound binding.
-
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A study of flavin-protein and flavoprotein-ligand interactions. Binding aspects and spectral properties of D-amino acid oxidase and riboflavin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavoenzyme azobenzene reductase AzoR from Escherichia coli binds this compound mononucleotide (RoFMN) with high affinity and is less active in its RoFMN form [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 8. Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Roseoflavin to Interrogate Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseoflavin, a naturally occurring analog of riboflavin produced by Streptomyces davawensis, presents a powerful tool for investigating mechanisms of antibiotic resistance.[1] Its mode of action, primarily targeting FMN riboswitches that regulate riboflavin biosynthesis and transport, offers a specific pathway to probe for resistance development.[2][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound in antibiotic resistance studies.
This compound acts as an antimetabolite.[1] Once transported into the bacterial cell via riboflavin transporters, it is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[5][6][7] RoFMN, in particular, binds to FMN riboswitch aptamers in the 5' untranslated regions of relevant mRNAs, downregulating the expression of genes essential for riboflavin synthesis and uptake.[2][4] This leads to a bacteriostatic or bactericidal effect. Resistance to this compound predominantly arises from mutations within the FMN riboswitch that prevent RoFMN binding, thereby derepressing gene expression.[2][3][4]
Data Presentation
Table 1: Antimicrobial Activity and Experimental Concentrations of this compound
| Organism | Assay Type | This compound Concentration | Observed Effect | Reference |
| Bacillus subtilis | Reporter Gene Assay | 100 µM | Downregulation of FMN riboswitch-lacZ reporter gene | [2] |
| Bacillus subtilis | Mutant Selection | 100 µg/mL | Selection of resistant mutants with mutations in the riboflavin operon operator region | [8] |
| Listeria monocytogenes | Growth Inhibition | 100 µM | Significant impairment of growth in minimal medium | [9][10] |
| Escherichia coli (engineered) | Growth Inhibition | >50 µg/mL (wild-type) | Wild-type is resistant; engineered strains with riboflavin transporters are sensitive | [5] |
| Weissella cibaria | Mutant Selection | 100, 200, 300, or 400 µg/mL | Selection of spontaneous riboflavin-overproducing mutants with FMN riboswitch mutations | [11] |
| Plasmodium falciparum | In vitro antiplasmodial activity | IC₅₀ = 1.6 ± 0.1 μM | Inhibition of parasite proliferation | [12] |
Table 2: Dissociation Constants (Kd) for Ligand Binding to FMN Riboswitches
| Organism | Riboswitch | Ligand | Apparent Kd | Reference |
| Streptomyces davawensis | 149 ribB 5' UTR | FMN | ≤ 100 pM | [2] |
| Streptomyces davawensis | 149 ribB 5' UTR | Riboflavin | 50 nM | [2] |
| Streptomyces davawensis | 149 ribB 5' UTR | This compound | 10 nM | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain of interest.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Minimal Medium)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (medium only).
-
Inoculate each well (except the negative control) with 5 µL of the diluted bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Selection and Isolation of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous mutants resistant to this compound, which can then be characterized to identify resistance mechanisms.
Materials:
-
Bacterial strain of interest
-
Appropriate solid growth medium (e.g., Tryptic Soy Agar)
-
This compound
-
Sterile spreaders and petri dishes
Procedure:
-
Grow a large population of the bacterial strain in liquid medium to late exponential or early stationary phase (to increase the probability of spontaneous mutations).
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto solid medium containing a selective concentration of this compound. The selective concentration should be 2-4 times the MIC determined in Protocol 1.
-
Incubate the plates at the optimal growth temperature until colonies appear (this may take several days).
-
Isolate individual resistant colonies by streaking them onto fresh selective plates to ensure they are true resistant mutants and not contaminants.
-
Propagate the confirmed resistant isolates for further characterization, such as sequencing of the FMN riboswitch region. A method for selecting riboflavin-overproducing mutants in Weissella cibaria involved plating on a medium that supports dextran synthesis, where promising mutants were identified by the yellow color of their mucous colonies.[11]
Protocol 3: FMN Riboswitch-Mediated Gene Expression Analysis using a β-Galactosidase Reporter Assay
This protocol details the use of a lacZ reporter gene fused to an FMN riboswitch to quantify the effect of this compound on gene expression.
Materials:
-
Bacterial reporter strain (e.g., B. subtilis with an FMN riboswitch-lacZ fusion integrated into the genome).[2]
-
Appropriate growth medium (e.g., Glucose Minimal Medium).[2]
-
This compound and Riboflavin stock solutions.
-
Z buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).[2]
-
β-mercaptoethanol
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)
-
1 M Na₂CO₃
Procedure:
-
Grow the reporter strain overnight in a suitable medium.[2]
-
Dilute the overnight culture to an OD₆₀₀ of ~0.2 and grow for approximately two hours.[2]
-
Pellet the cells by centrifugation, discard the supernatant, and resuspend in the desired minimal medium to an OD₆₀₀ of ~0.7.[2]
-
Divide the culture into aliquots and supplement with no compound, a specific concentration of riboflavin (e.g., 100 µM), or a specific concentration of this compound (e.g., 100 µM).[2]
-
Incubate the cultures with shaking at 37°C for 2-3 hours.[2]
-
Measure the final OD₆₀₀ of each culture.
-
Pellet a defined volume of cells (e.g., 1 mL) and wash thoroughly with Z buffer (without β-mercaptoethanol) to remove any residual this compound or riboflavin.[2]
-
Resuspend the cell pellet in a known volume of Z buffer.
-
Lyse the cells (e.g., using chloroform and SDS).
-
Add ONPG solution to initiate the colorimetric reaction.
-
Stop the reaction by adding 1 M Na₂CO₃ when a sufficient yellow color has developed.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
Calculate β-galactosidase activity in Miller units: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in a bacterial cell.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for selection and characterization of this compound-resistant mutants.
Logical Relationship in this compound Resistance
Caption: Comparison of this compound's effect on wild-type vs. resistant bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Bacillus subtilis mutants resistant to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Roseoflavin Production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of roseoflavin production in Streptomyces cultures.
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of Streptomyces for this compound production.
Issue 1: Low or No this compound Yield
Question: My Streptomyces culture is growing, but I'm observing low or no production of the characteristic red pigment, this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no this compound production despite visible cell growth is a common issue that can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the strain. Here is a step-by-step guide to diagnose and address the problem:
-
Verify the Precursor Supply: this compound biosynthesis is directly dependent on the availability of its precursor, riboflavin (vitamin B2).[1][2] Ensure that the culture medium contains sufficient riboflavin or the necessary precursors for its synthesis. Streptomyces davaonensis has a high capacity for riboflavin biosynthesis, but supplementation may still be beneficial.[1]
-
Optimize Media Composition: The composition of the cultivation medium is critical.[3] A commonly used medium for this compound production is Yeast Starch (YS) broth.[4][5]
-
Carbon and Nitrogen Sources: Evaluate different carbon and nitrogen sources. For general Streptomyces cultivation for secondary metabolite production, optimization of these sources is a key strategy.[6][7]
-
Trace Elements: Ensure the medium is supplemented with essential trace elements, as these are cofactors for many enzymes in the biosynthetic pathway.
-
-
Check Cultivation Parameters:
-
Aeration: Streptomyces are aerobic bacteria; ensure adequate oxygen supply by optimizing shaking speed and using baffled flasks.[4]
-
Temperature: The optimal temperature for growth and production can vary between strains, but a common starting point is 30°C.[4][8]
-
pH: Monitor and control the pH of the culture, as significant shifts can inhibit secondary metabolism.
-
-
Confirm Gene Expression: The biosynthesis of this compound from riboflavin-5'-phosphate requires three key enzymes: RosB, RosC, and RosA.[9]
-
If you are working with a wild-type strain, ensure that the culture conditions are conducive to the expression of the rosA, rosB, and rosC genes.[8] Expression of these genes is often growth-phase dependent, with production typically occurring in the stationary phase.[1]
-
For genetically engineered strains, verify the integrity of your expression constructs and the effectiveness of the chosen promoters.
-
-
Analytical Method Verification: Double-check your method for this compound quantification. This compound has a characteristic absorption maximum at 509 nm.[4][8] High-Performance Liquid Chromatography (HPLC) is a reliable method for separation and quantification.[8][10]
Issue 2: Inconsistent this compound Production Between Batches
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?
Answer: Batch-to-batch variability is a frequent challenge in fermentation processes. The following points should be investigated to improve reproducibility:
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.
-
Standardize your inoculum preparation protocol. Using a consistent number of spores (e.g., 5 x 10⁶ spores for 50 ml of medium) can help ensure uniformity.[4]
-
Consider using a two-stage seed culture to provide a more homogeneous and actively growing inoculum for the production culture.
-
-
Raw Material Consistency: Variations in the quality of media components, especially complex ones like yeast extract or peptone, can lead to inconsistent results.
-
If possible, use high-purity, defined media components.
-
If using complex components, try to source them from the same supplier and lot number for a series of experiments.
-
-
Precise Control of Environmental Parameters: Small, unmonitored fluctuations in environmental conditions can lead to large differences in product yield.
-
Ensure that temperature, pH, and dissolved oxygen levels are tightly controlled and monitored throughout the fermentation process.
-
Verify the calibration of all monitoring equipment.
-
-
Genetic Stability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of productivity over successive generations.
-
Prepare and maintain frozen stocks of your high-producing strain.
-
Avoid excessive sub-culturing. When starting a new set of experiments, always go back to a fresh vial from your cell bank.
-
Issue 3: Accumulation of a Yellow Pigment Instead of Red this compound
Question: My Streptomyces culture is producing a yellow supernatant, but not the red color of this compound. What is happening?
Answer: A yellow supernatant in a Streptomyces culture being optimized for this compound production often indicates the accumulation of the precursor, riboflavin, without efficient conversion to this compound.
-
Inefficient Biosynthetic Pathway: This issue points to a bottleneck in the conversion of riboflavin to this compound. The key enzymes for this conversion are RosB, RosC, and RosA.[9]
-
Wild-Type Strains: The expression of the ros genes might be repressed or not induced under your current culture conditions. This compound production often occurs in the stationary phase of growth.[1]
-
Engineered Strains: If you have engineered a strain for this compound production, there may be an issue with the expression or activity of one or more of the ros enzymes. Verify your genetic constructs and consider codon optimization for the host strain.
-
-
Feedback Inhibition: High concentrations of riboflavin or its derivatives can sometimes exert feedback inhibition on the biosynthetic pathway. The regulation of riboflavin biosynthesis in Streptomyces is complex and can be controlled by FMN riboswitches.[11][12]
-
Metabolic Engineering Strategies: To overcome this, you could consider metabolic engineering approaches to enhance the expression of the rate-limiting enzymes in the this compound pathway. Overexpression of rosA, rosB, and rosC has been shown to increase this compound yield.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound in Streptomyces?
A1: this compound is an analog of riboflavin (vitamin B2) and is synthesized from it in a three-step enzymatic pathway.[9][15] The starting precursor is riboflavin-5'-phosphate (also known as flavin mononucleotide or FMN).[11]
-
Step 1: The enzyme 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) synthase, encoded by the rosB gene, converts FMN to AFP.[9]
-
Step 2: A specific phosphatase, encoded by the rosC gene, dephosphorylates AFP to 8-demethyl-8-amino-riboflavin (AF).[9][15]
-
Step 3: The N,N-dimethyltransferase, encoded by the rosA gene, catalyzes the final two methylation steps to convert AF into this compound.[16][17]
Q2: Which Streptomyces species are known to produce this compound?
A2: The primary known natural producers of this compound are Streptomyces davaonensis (also referred to as Streptomyces davawensis) and Streptomyces cinnabarinus.[2][4][11] More recently, a new species, Streptomyces berlinensis, has also been identified as a this compound producer.[8]
Q3: Can this compound production be achieved in a heterologous host?
A3: Yes, the heterologous production of this compound has been successfully demonstrated. The genes responsible for this compound biosynthesis (rosA, rosB, and rosC) have been expressed in other hosts, such as Streptomyces coelicolor and Corynebacterium glutamicum, resulting in this compound production.[13][14][18] This approach can be advantageous for optimizing production in a host with more established genetic tools and fermentation processes.
Q4: What are some metabolic engineering strategies to enhance this compound production?
A4: Several metabolic engineering strategies can be employed to increase this compound yields:
-
Overexpression of Biosynthetic Genes: Increasing the expression levels of the key biosynthetic genes, rosA, rosB, and rosC, can significantly boost production. This has been shown to increase this compound yield by 78% in S. davaonensis.[13][14]
-
Precursor Supply Enhancement: Since riboflavin is the direct precursor, engineering the host strain for riboflavin overproduction can lead to higher this compound titers.[19]
-
Transporter Engineering: The expression of transporter proteins, such as RibM from S. davaonensis, which is involved in riboflavin/roseoflavin transport, could potentially be manipulated to enhance secretion and reduce intracellular product inhibition.[10][20]
-
Optimization of Regulatory Networks: Manipulating the complex regulatory networks that govern secondary metabolism in Streptomyces can also be a powerful strategy to enhance production.[7][21]
Q5: What analytical methods are suitable for quantifying this compound?
A5: Several analytical methods can be used for the determination of this compound:
-
UV-Vis Spectrophotometry: this compound has a distinct red color and a characteristic absorption maximum around 509 nm, which can be used for a quick estimation of its concentration.[4][8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for the separation and accurate quantification of this compound from culture supernatants and other flavins.[8][10] It is often coupled with UV-Vis or fluorescence detection.[22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and specific detection and confirmation of this compound, especially at low concentrations, LC-MS is the method of choice.[8][22]
Data Presentation
Table 1: this compound Production in Wild-Type and Engineered Streptomyces Strains
| Strain | Host Organism | Genetic Modification | Culture Conditions | This compound Titer (µM) | Reference |
| S. davaonensis | Wild-Type | None | - | ~20 | [19] |
| S. davaonensis | Recombinant | Overexpression of rosB, rosA, and RFK | - | 34.9 ± 5.2 | [13][14] |
| S. berlinensis | Wild-Type | None | YS broth, 30°C, 80 h | ~1.1 | [8] |
| C. glutamicum | Heterologous Host | Expression of rosB, rosA, and RFK | - | 1.6 ± 0.2 | [13][14] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces davaonensis for this compound Production
This protocol is based on methodologies reported for the cultivation of Streptomyces for this compound production.[4]
-
Inoculum Preparation: a. Prepare a spore suspension of S. davaonensis from a mature culture grown on a suitable agar medium (e.g., Mannitol-Soy (MS) agar). b. Inoculate 300 ml flasks containing 50 ml of Yeast Starch (YS) medium with 5 x 10⁶ spores.
-
YS Medium Composition:
-
Yeast Extract: 4 g/L
-
Soluble Starch: 10 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Cultivation: a. Incubate the flasks aerobically at 30°C with shaking (e.g., 180-220 rpm). b. The cultivation is typically carried out for up to 14 days.
-
Monitoring Production: a. At regular intervals, aseptically withdraw samples from the culture. b. Centrifuge the samples to separate the mycelia from the supernatant. c. Analyze the supernatant for this compound content using HPLC or spectrophotometry.
Protocol 2: Quantification of this compound by HPLC
This is a general protocol for the HPLC analysis of this compound, based on described methods.[8]
-
Sample Preparation: a. Centrifuge the Streptomyces culture sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC System and Column: a. Use a C18 reversed-phase HPLC column (e.g., Kinetex 5 µm C18 100 Å, 100 x 4 mm). b. The HPLC system should be equipped with a UV-Vis or photodiode array (PDA) detector.
-
Mobile Phase and Gradient: a. Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7. b. Mobile Phase B: Methanol. c. Use a gradient elution starting with a low percentage of methanol (e.g., 15%) and increasing to a high percentage (e.g., 100%) to elute the compounds.
-
Detection and Quantification: a. Monitor the absorbance at 509 nm for this compound. b. Prepare a standard curve using a pure this compound standard of known concentrations. c. Quantify the this compound in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: The biosynthetic pathway of this compound from primary metabolites.
Caption: A troubleshooting workflow for low this compound yield.
References
- 1. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome Sequence of the Bacterium Streptomyces davawensis JCM 4913 and Heterologous Production of the Unique Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPTIMIZATION OF THE CULTIVATION CONDITIONS AND THE BASIC MOLECULAR TOOLS FOR this compound PRODUCER STREPTOMYCES DAVAWENSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A statistical optimization by response surface methodology for the enhanced production of riboflavin from Lactobacillus plantarum–HDS27: A strain isolated from bovine milk [frontiersin.org]
- 7. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel phosphatase RosC catalyzes the last unknown step of this compound biosynthesis in Streptomyces davaonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of this compound-overproducing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The phosphatase RosC from Streptomyces davaonensis is used for this compound biosynthesis and has evolved to largely prevent dephosphorylation of the important cofactor riboflavin-5'-phosphate :: MPG.PuRe [pure.mpg.de]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Genome sequence of the bacterium Streptomyces davawensis JCM 4913 and heterologous production of the unique antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journalwjarr.com [journalwjarr.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing Roseoflavin Production through Metabolic Engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of roseoflavin through metabolic engineering.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| RF-001 | Low or no this compound yield despite successful gene cloning. | 1. Insufficient precursor (FMN) availability.2. Low expression or activity of biosynthesis enzymes (RosB, RosC, RosA).3. Toxicity of this compound or its intermediates to the host organism.4. Suboptimal cultivation conditions. | 1. Overexpress the riboflavin kinase gene (ribF) to increase the FMN pool.2. Use strong, inducible promoters to control the expression of ros genes. Analyze protein expression via SDS-PAGE and enzyme activity through in vitro assays.3. Implement strategies to mitigate toxicity, such as engineering efflux pumps or using robust host strains.4. Optimize media composition (e.g., carbon source, nitrogen source, trace elements), pH, temperature, and aeration. |
| RF-002 | Accumulation of the intermediate 8-demethyl-8-amino-riboflavin (AF). | 1. Low activity of the N,N-dimethyltransferase (RosA).2. Imbalanced expression of the biosynthetic pathway genes, with rosC expression being higher than rosA. | 1. Verify the expression and activity of RosA. Consider codon optimization of the rosA gene for the expression host.2. Tune the expression levels of rosA by using a stronger promoter or a higher copy number plasmid. |
| RF-003 | Accumulation of the intermediate 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP). | 1. Insufficient activity of the AFP phosphatase (RosC). | 1. Confirm the expression and functionality of RosC. The native host for RosC is Streptomyces davaonensis, and its expression in other hosts like E. coli might be suboptimal.2. Ensure the appropriate intracellular conditions for RosC activity. |
| RF-004 | Inconsistent production yields between batches. | 1. Plasmid instability.2. Variability in inoculum preparation.3. Inconsistent media preparation. | 1. Integrate the expression cassettes into the host chromosome for stable expression.2. Standardize the age and density of the seed culture.3. Ensure precise and consistent preparation of all media and stock solutions. |
| RF-005 | Host growth inhibition after inducing gene expression. | 1. Metabolic burden from the overexpression of heterologous proteins.2. Toxicity of this compound or its intermediates. | 1. Use lower inducer concentrations or weaker promoters to reduce the metabolic load.2. Investigate the specific toxicity of accumulated intermediates and consider strategies to reduce their concentration, as described in RF-002 and RF-003. |
Frequently Asked Questions (FAQs)
Q1: What is the established biosynthetic pathway for this compound?
A1: The biosynthesis of this compound begins with flavin mononucleotide (FMN), a derivative of riboflavin (Vitamin B2). The pathway involves three key enzymatic steps catalyzed by proteins encoded by the ros gene cluster, originally identified in Streptomyces davaonensis.
-
RosB (an AFP synthase) converts FMN into 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP).
-
RosC (a phosphatase) dephosphorylates AFP to produce 8-demethyl-8-amino-riboflavin (AF).
-
RosA (an N,N-dimethyltransferase) then methylates AF to yield the final product, this compound.
Q2: Which host organisms are suitable for this compound production?
A2: Several microorganisms have been successfully engineered for this compound production. The choice of host depends on factors like genetic tractability, precursor availability, and robustness. Commonly used hosts include:
-
Streptomyces davaonensis (the natural producer)
-
Corynebacterium glutamicum
-
Escherichia coli
-
Candida famata
-
Komagataella phaffii (Pichia pastoris)
Q3: Why is overexpression of the riboflavin kinase gene (ribF) important?
A3: The biosynthesis of this compound is directly dependent on the intracellular pool of FMN. Riboflavin kinase (ribF) catalyzes the conversion of riboflavin to FMN. Overexpressing ribF increases the supply of this crucial precursor, thereby channeling more flux towards the this compound biosynthesis pathway and improving the final yield.
Q4: How can I quantify the production of this compound and its intermediates?
A4: A common and reliable method for quantifying this compound, aminoriboflavin (AF), and other flavins is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a methanol and water gradient, often with a small amount of formic acid. Detection is usually performed using a UV-Vis detector at around 445 nm or a fluorescence detector.
Quantitative Data Summary
The following table summarizes reported this compound production titers in various engineered microorganisms.
| Microorganism | Key Genetic Modifications | Cultivation Method | This compound Titer (mg/L) | Reference |
| Streptomyces davaonensis | Wild Type | Batch Fermentation | up to 8 | |
| Streptomyces davaonensis | Metabolic Engineering | Batch Fermentation (10 days) | up to 14 | |
| Corynebacterium glutamicum | Overexpression of rosB, rosC, rosA | Batch Fermentation | ~0.7 | |
| Corynebacterium glutamicum | Overexpression of rosB, rosC, rosA and ribF | Glucose Minimal Medium | 17.4 ± 1.5 |
Key Experimental Protocols
Protocol 1: General Workflow for Constructing a this compound-Producing Strain
-
Gene Synthesis and Codon Optimization: Synthesize the rosB, rosC, and rosA genes from S. davaonensis. Codon-optimize the gene sequences for optimal expression in the chosen host organism (e.g., E. coli or C. glutamicum).
-
Vector Construction: Clone the codon-optimized genes into a suitable expression vector. It is often advantageous to assemble the genes into a single operon under the control of an inducible promoter (e.g., T7 promoter for E. coli or Ptac for C. glutamicum).
-
Host Transformation: Transform the engineered plasmid into the desired host strain. For enhanced precursor supply, use a host that is a known riboflavin overproducer or co-transform with a second plasmid carrying the ribF gene.
-
Cultivation and Induction:
-
Grow the recombinant strain in a suitable medium (e.g., LB for E. coli or BHI for C. glutamicum) at the optimal temperature (e.g., 37°C for E. coli, 30°C for C. glutamicum).
-
Induce gene expression at the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).
-
Continue cultivation for 24-72 hours post-induction.
-
-
Extraction and Analysis:
-
Harvest the culture by centrifugation.
-
Analyze the supernatant for secreted this compound. Intracellular flavins can be extracted by cell lysis.
-
Quantify this compound concentration using HPLC.
-
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20-30 minutes, followed by a re-equilibration step.
-
Detection: UV-Vis detector at 445 nm or a fluorescence detector with excitation at ~445 nm and emission at ~520 nm.
-
Quantification: Use a standard curve prepared with pure this compound of known concentrations to quantify the amount in the samples.
Visualizations
Caption: The biosynthetic pathway of this compound starting from riboflavin.
Caption: A general workflow for metabolic engineering of this compound production.
Caption: A decision tree for troubleshooting low this compound yield.
Technical Support Center: Roseoflavin Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of roseoflavin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound production?
A1: this compound is a red antibiotic naturally produced by Gram-positive bacteria such as Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] Recombinant production has also been successfully achieved in various host organisms, including Corynebacterium glutamicum and the yeast Komagataella phaffii.[3][4][5]
Q2: What is the general stability of this compound during extraction and purification?
A2: Flavins, as a class of molecules, can be sensitive to light and pH changes. While specific degradation pathways for this compound during purification are not extensively documented in the provided results, it is best practice to protect solutions containing this compound from prolonged exposure to direct light. Standard protocols often involve immediate processing or freezing of samples to maintain integrity.
Q3: What analytical methods are typically used to quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for the analysis and quantification of this compound and other flavins from culture supernatants or cell-free extracts.[1][2] For sample preparation prior to HPLC, proteins are often precipitated using trichloroacetic acid (TCA) and removed by centrifugation.[1][2]
Q4: Are there any known compounds that might interfere with this compound purification?
A4: Yes, culture media can contain other flavins, such as riboflavin (its biosynthetic precursor) and 8-dimethylaminoriboflavin (AF), which may co-extract and interfere with purification.[6] Chromatographic methods must be optimized to resolve this compound from these related compounds. Additionally, pigments and other secondary metabolites produced by the host organism can also co-purify, requiring specific washing and elution steps.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Yield of Extracted this compound
Problem: The concentration of this compound in the crude extract is significantly lower than expected based on production reports.
| Possible Cause | Suggested Solution |
| Suboptimal Culture Conditions | Optimize the composition of the cultivation media and growth conditions. For Streptomyces species, YS broth (yeast extract and soluble starch) is commonly used to support this compound production.[2] Production is often highest in the stationary phase of growth.[2][7] |
| Inefficient Cell Lysis (for intracellular extraction) | If extracting from cell pellets, ensure the chosen lysis method (e.g., sonication, French press) is effective for your host organism. Monitor lysis efficiency via microscopy or protein assays. |
| Degradation During Extraction | Minimize exposure of the sample to light and extreme pH. Work quickly and at reduced temperatures (e.g., on ice) whenever possible. |
| Precipitation of this compound | This compound may precipitate with other components. Ensure the pH and solvent concentration of your extraction buffer are appropriate. If using acid precipitation for proteins (like TCA), ensure this compound remains soluble in the supernatant. |
HPLC Purification Issues
Problem: Challenges encountered during the purification of this compound using HPLC, such as poor peak shape, ghost peaks, or pressure abnormalities.
| Observation | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between this compound and the stationary phase; column void. | Ensure the mobile phase pH is appropriate for the column type. If using a silica-based C18 column, operating within a pH range of 2-8 is typical.[8] If a void is suspected, replace the column.[9] |
| Ghost Peaks | Contamination in the mobile phase or late elution from a previous run. | Use only HPLC-grade solvents and freshly prepared buffers.[10][11] Flush the column with a strong solvent after each run to remove any strongly retained compounds.[8][10] |
| High Backpressure | Blockage in the system, often due to a plugged column frit or precipitated sample/buffer components. | Filter all samples and mobile phases through a 0.22 µm filter before use.[11] If pressure is high, try back-flushing the column (disconnected from the detector). If the problem persists, the inlet frit may need replacement.[11][12] |
| Irreproducible Retention Times | Inadequate column equilibration; changes in mobile phase composition or flow rate. | Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase before injection.[8] Check for leaks in the pump and ensure the mobile phase is properly degassed.[11] |
Quantitative Data Summary
The following table summarizes reported this compound production titers across different organisms and cultivation methods.
| Organism | Strain Type | Cultivation Method | This compound Titer | Reference |
| Streptomyces davaonensis | Wild-Type | Lab Scale | ~20 µM | [1] |
| Streptomyces davaonensis | Recombinant (RML7) | Lab Scale | 34.9 ± 5.2 µM (~14 mg/L) | [1] |
| Streptomyces berlinensis | Wild-Type | YS Broth | ~1.1 µM (after 80h) | [2] |
| Corynebacterium glutamicum | Recombinant | Lab Scale | 1.6 ± 0.2 µM (~0.7 mg/L) | [1] |
| Corynebacterium glutamicum | Recombinant (CgRose6) | Glucose Minimal Medium | 17.4 ± 1.5 mg/L | [5] |
| Komagataella phaffii | Recombinant | Shake-Flask | 5 mg/L | [4] |
| Komagataella phaffii | Recombinant | Bioreactor | 130 mg/L | [3][4] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is adapted from methods used for analyzing flavins in culture supernatants.[1][2]
-
Harvest Culture: Centrifuge the microbial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 2.5-5% (w/v).
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Incubate: Keep the sample on ice for 10-15 minutes to allow proteins to precipitate.
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Centrifuge: Centrifuge at high speed (e.g., 15,000 x g for 5 minutes) to pellet the precipitated proteins.
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Filter: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
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Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: General Reversed-Phase HPLC Purification
This is a general guideline for purifying this compound from a prepared extract. Specific parameters will need to be optimized.
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Column: C18 reversed-phase analytical or preparative column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
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Equilibration: Equilibrate the column with the starting mobile phase composition for at least 10 column volumes.
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Injection: Inject the filtered sample.
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Elution: Run a linear gradient to increase the concentration of the organic solvent. This compound, being relatively polar, will elute at a specific organic solvent concentration.
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., near 505 nm).
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Fraction Collection: Collect fractions corresponding to the this compound peak.
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Purity Check: Analyze the collected fractions for purity using the same or an alternative HPLC method.
Visualizations
Biosynthesis and Mechanism of Action
The biosynthesis of this compound begins with the essential vitamin cofactor, FMN (flavin mononucleotide). A series of enzymatic reactions, catalyzed by RosB, RosC, and RosA, convert FMN into the final antibiotic product.[2][7] this compound then exerts its antibiotic effect by targeting FMN riboswitches, which are RNA elements that regulate riboflavin biosynthesis and transport genes in many bacteria.[13][14]
References
- 1. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPTIMIZATION OF THE CULTIVATION CONDITIONS AND THE BASIC MOLECULAR TOOLS FOR this compound PRODUCER STREPTOMYCES DAVAWENSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound producer Streptomyces davaonensis has a high catalytic capacity and specific genetic adaptations with regard to the biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Roseoflavin Solubility: A Technical Guide for Researchers
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with roseoflavin. Below you will find frequently asked questions, detailed experimental protocols, and solubility data to facilitate your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound varies significantly depending on the solvent and the dissolution method. Below is a summary of available data.
Quantitative Solubility of this compound
| Solvent | Solubility | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][2][3] | Standard dissolution. |
| 50 mg/mL[4] | Requires ultrasonic treatment. Note that hygroscopic DMSO can negatively impact solubility.[4] | |
| 5 mg/mL | Requires warming. | |
| Dimethylformamide (DMF) | ~0.3 mg/mL[1][2][3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2][3] | Achieved by first dissolving this compound in DMSO and then diluting with the aqueous buffer.[2] |
| Aqueous Buffers | Sparingly soluble[2] | |
| Ethanol | Data not readily available | |
| Methanol | Data not readily available |
Q2: I'm having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes.
-
Apply Sonication: Use a water bath sonicator for up to 5 minutes to break up solid particles.[4]
-
Gentle Warming: Warm the solution to 37°C for 5-60 minutes. This can be done in a water bath or incubator.
-
Use Fresh, Anhydrous Solvent: Particularly with DMSO, ensure you are using a fresh, non-hygroscopic stock, as absorbed water can significantly decrease solubility.[4]
-
For Aqueous Solutions: Dissolve the this compound in a minimal amount of DMSO first before diluting with your aqueous buffer of choice.[2]
Q3: My this compound solution has changed color. Is this normal?
A3: this compound is a colored compound, and the color of the solution can vary depending on the solvent and concentration. However, a significant, unexpected color change could indicate degradation. This compound is light-sensitive, especially in solution. It is recommended to protect solutions from light to prevent photodegradation.
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, it is recommended to store stock solutions in sealed containers, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. One source suggests that at -80°C, the stock solution is stable for 6 months, and at -20°C, for 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[2]
Experimental Protocol: Determining this compound Solubility (Shake-Flask Method)
This protocol outlines a standard thermodynamic solubility determination using the shake-flask method, which is a reliable way to measure the equilibrium solubility of a compound.
Materials:
-
This compound (crystalline solid)
-
Selected laboratory solvents (e.g., DMSO, water, ethanol)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with this compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully centrifuge the vial at a high speed to pellet any remaining suspended solid.
-
-
Sample Collection and Dilution:
-
Withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a syringe filter.
-
Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in your sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent under the experimental conditions.
-
Experimental Workflow Diagram
Caption: Workflow for determining this compound solubility.
References
"roseoflavin stability and degradation under experimental conditions"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of roseoflavin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.
Frequently Asked questions (FAQs)
Q1: My this compound solution appears to be losing its characteristic reddish color. What could be the cause?
A1: The loss of the reddish color of your this compound solution is a primary indicator of degradation. This compound is known to be sensitive to light, and exposure can lead to the formation of degradation products that may be colorless or have different spectral properties. Ensure that your solutions are always protected from light by using amber vials or by wrapping your containers in aluminum foil.
Q2: I've observed a shift in the UV-Vis spectrum of my this compound solution over time. What does this indicate?
A2: A shift in the UV-Vis absorption spectrum, such as a change in the wavelength of maximum absorbance (λmax), is a strong indication of chemical degradation. This compound's degradation products have different chemical structures and, therefore, different absorption spectra. For instance, photodegradation can lead to the formation of 8-methylamino-riboflavin or 8-dimethylamino-8-demethyllumichrome, which will alter the overall spectrum of the solution.[1] It is recommended to run a fresh UV-Vis spectrum of a newly prepared standard solution for comparison.
Q3: Can the type of buffer I use affect the stability of my this compound solution?
A3: Yes, the choice of buffer can significantly impact this compound's stability. Studies have shown that phosphate and Tris buffers can catalyze the photodegradation of this compound.[1] If you are observing rapid degradation, consider using an alternative buffer system or minimizing the exposure of your buffered solution to light.
Q4: What are the primary degradation products of this compound I should be aware of?
A4: The primary degradation products of this compound depend on the degradation conditions. Under photolytic conditions, the main degradation pathways involve the modification of the dimethylamino group and the isoalloxazine ring. Known photodegradation products include:
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8-methylamino-riboflavin: Formed in alkaline solutions.[1]
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8-dimethylamino-8-demethyllumichrome: Formed in acidic solutions.[1]
Under thermal stress, degradation pathways analogous to riboflavin may occur, potentially leading to cleavage of the ribityl side chain or the isoalloxazine ring.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low assay values for this compound. | Degradation due to light exposure. | 1. Prepare and store all this compound solutions in amber vials or light-protected containers.2. Minimize exposure to ambient and direct light during experiments.3. Prepare fresh solutions daily if possible. |
| Degradation due to inappropriate temperature. | 1. Store stock solutions at -20°C or -80°C for long-term stability.2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.3. For working solutions, maintain them at a controlled, cool temperature and use them promptly. | |
| Incompatibility with buffer components. | 1. Be aware that phosphate and Tris buffers can catalyze photodegradation.[1]2. If using these buffers, rigorously protect solutions from light.3. Consider alternative buffer systems if degradation persists. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Protect samples from light and heat.2. Analyze a freshly prepared standard to confirm the identity of the main peak.3. If unknown peaks are significant, a forced degradation study may be necessary to identify them. |
| Precipitation in aqueous this compound solutions. | Poor solubility. | 1. This compound has limited aqueous solubility. Prepare stock solutions in an organic solvent like DMSO and then dilute with aqueous buffers.[1] |
| Inconsistent results between experiments. | Variable degradation due to inconsistent handling. | 1. Standardize all experimental procedures, including solution preparation, storage, and handling to minimize variability in light and temperature exposure. |
Quantitative Data on this compound Stability
The following tables summarize the known and anticipated stability of this compound under different conditions. Disclaimer: Quantitative data for this compound degradation is not extensively available in the public domain. The values in the tables below are based on data for the closely related compound riboflavin and general principles of chemical kinetics.[2][3][4][5] These should be considered as illustrative examples. It is strongly recommended that researchers determine the specific degradation kinetics for their experimental setup.
Table 1: Estimated Thermal Degradation of this compound in Aqueous Solution (pH 7)
| Temperature (°C) | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 25 | (Illustrative) 1.0 x 10⁻⁷ | (Illustrative) ~1925 |
| 50 | (Illustrative) 1.0 x 10⁻⁶ | (Illustrative) ~192.5 |
| 70 | (Illustrative) 7.0 x 10⁻⁶ | (Illustrative) ~27.5 |
Table 2: Estimated Photodegradation of this compound in Aqueous Solution (pH 7) at 25°C
| Light Source | Intensity | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (minutes) |
| Ambient Laboratory Light | - | (Variable) | (Highly Variable) |
| Simulated Sunlight | - | (Illustrative) 1.0 x 10⁻³ | (Illustrative) ~11.5 |
Table 3: Influence of pH on this compound Stability
| pH | Condition | Observed Stability | Primary Degradation Products (Photodegradation) |
| Acidic (< 4) | Light Exposure | Less Stable | 8-dimethylamino-8-demethyllumichrome[1] |
| Neutral (6-8) | Light Exposure | Moderately Stable | Mixture of products |
| Alkaline (> 8) | Light Exposure | Less Stable | 8-methylamino-riboflavin[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
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Purified water, HPLC grade
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
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Amber and clear glass vials
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Calibrated oven, water bath, and photostability chamber
-
-
Procedure:
-
Acid Hydrolysis:
-
To a clear vial, add an aliquot of this compound stock solution and an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a clear vial, add an aliquot of this compound stock solution and an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking samples at intervals.
-
Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To a clear vial, add an aliquot of this compound stock solution and an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period, taking samples at intervals.
-
Dilute samples with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound solution in an oven at an elevated temperature (e.g., 70°C).
-
Take samples at various time points and dilute for analysis.
-
-
Photodegradation:
-
Expose a vial of this compound solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Take samples from both vials at various time points and dilute for analysis.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.
-
Visualizations
References
Technical Support Center: Photostability of Roseoflavin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the photostability of roseoflavin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its photostability?
This compound (8-dimethylamino-8-demethyl-D-riboflavin) is a structural analog of riboflavin (Vitamin B2).[1][2] The key difference is the substitution of the methyl group at the C8 position with a dimethylamino group.[1][2] This structural change significantly influences its photophysical properties. The dimethylamino group acts as an electron donor, leading to a photo-induced intramolecular charge transfer upon light absorption, which is a key factor in its photodegradation pathway and results in a very low fluorescence quantum yield compared to riboflavin.[1][3]
Q2: What are the primary photodegradation products of this compound in aqueous solutions?
The primary photoproduct of this compound (RoF) upon photo-excitation is 8-methylamino-riboflavin (8-MNH-RF).[3] Further degradation can occur, and it's important to note that the excitation of this primary photoproduct can, in turn, accelerate the degradation of the remaining this compound.[3]
Q3: My this compound solution is degrading faster than expected. What are the common contributing factors?
Several factors can accelerate the photodegradation of this compound in aqueous solutions. Please check the following conditions in your experimental setup:
-
Buffer Composition: Phosphate and Tris-HCl buffers are known to catalyze the photodegradation of this compound, with phosphate buffers having a more pronounced effect.[3] For its parent compound, riboflavin, increasing concentrations of buffer anions have been shown to increase the rate of photodegradation.[4]
-
pH of the Solution: The stability of flavins is highly pH-dependent.[1][4] For riboflavin, maximum stability is generally observed between pH 5 and 6, with degradation rates increasing in more acidic or alkaline conditions.[5] It is critical to control and report the pH in your experiments.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation can be significantly more damaging and may promote different degradation pathways compared to visible light.[6] Ensure your light source is well-characterized and consistent across experiments.
-
Ionic Strength: An increase in the ionic strength of the solution can increase the rate of photodegradation of flavins.[4][7]
Q4: How can I minimize the photodegradation of this compound during my experiments?
To enhance the stability of your this compound solutions:
-
Work in Low-Light Conditions: Perform all manipulations under subdued or red light to minimize exposure.
-
Use Amber Glassware or Foil: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Optimize Buffer and pH: If your experimental conditions permit, use a buffer that has a minimal catalytic effect and maintain the pH in the region of maximum stability (for riboflavin, this is pH 5-6).[3][5]
-
Degas Solutions: The presence of oxygen can influence photochemical reactions. For certain experiments, deoxygenating the solvent may be beneficial.
-
Control Temperature: While light is the primary driver, temperature can influence reaction kinetics. Maintain a consistent and controlled temperature.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent degradation rates between experimental batches. | 1. Variation in light exposure (intensity, duration).2. Inconsistent pH or buffer concentration.3. Different ambient temperatures. | 1. Use a calibrated light source and an actinometer to ensure consistent light dosage.[8][9]2. Prepare fresh buffers for each experiment and verify the pH immediately before use.3. Conduct experiments in a temperature-controlled environment. |
| Appearance of unexpected peaks in HPLC or UV-Vis spectra. | 1. Formation of secondary degradation products.2. Interaction with buffer components or impurities. | 1. Characterize the new peaks using mass spectrometry (MS) or NMR. The primary photoproduct is 8-methylamino-riboflavin.[3]2. Run a buffer-only control under the same light exposure conditions to check for buffer degradation or interfering species. |
| Low recovery of this compound from the dark control sample. | 1. Adsorption to the container surface.2. Chemical instability (hydrolysis) in the chosen buffer/pH. | 1. Consider using silanized glassware or polypropylene tubes.2. Evaluate the chemical stability of this compound in the chosen medium over the experimental timeframe in the complete absence of light. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its parent compound, riboflavin, which is often used as a reference for photostability studies.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Binding Affinity (Kd) | 3.8 x 10-8 M | Binding to Riboflavin Binding Protein (RBP) | [3] |
| Fluorescence Quantum Yield | Very low | Due to intramolecular charge transfer |[1] |
Table 2: Comparative Photolysis Rate Constants for Riboflavin (Illustrative) Note: Specific kinetic data for this compound is limited in the literature; however, data from riboflavin studies can provide a useful baseline for experimental design.
| pH | Apparent First-Order Rate Constant (kobs) x 10-2 min-1 (Visible Light) | Source |
|---|---|---|
| 5.0 | 0.098 | [5] |
| 7.0 | 0.882 | [5] |
| 10.0 | 7.762 |[5] |
Experimental Protocols
Protocol: General Assessment of this compound Photostability
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[8][9]
1. Solution Preparation:
- Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate buffer at a specific pH). The concentration should be chosen to give a measurable absorbance (typically 0.5-1.0 AU) in a 1 cm cuvette.
- Prepare a "dark control" by placing an aliquot of the same solution in an identical container completely wrapped in aluminum foil.
2. Light Exposure:
- Place the sample and the dark control in a photostability chamber equipped with a calibrated light source. The standard ICH Q1B condition specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]
- A chemical actinometer, such as a quinine monohydrochloride solution, can be used to accurately measure and confirm the light exposure.[8][9]
3. Sampling and Analysis:
- At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
- Analyze the samples immediately. The primary method of analysis is typically reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to quantify the remaining parent compound and detect degradation products.
- Alternatively, UV-Vis spectrophotometry can be used to monitor the change in absorbance at the λmax of this compound.
4. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point relative to the dark control (which accounts for any non-photolytic degradation).
- Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the slope will be the negative of the apparent first-order rate constant (-k).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of riboflavin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionic strength effects on the photodegradation reactions of riboflavin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Roseoflavin Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roseoflavin quantification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for this compound can arise from several factors. Here's a systematic approach to troubleshoot this issue:
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Secondary Silanol Interactions: this compound, a basic compound, can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.
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Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a biphenyl column, which can offer different selectivity.[1] Adding a mobile phase additive like triethylamine or an increased buffer concentration can also help to mask the silanol groups.
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Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and contribute to poor peak shape.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Try diluting your sample and reinjecting. If the peak shape improves, column overload was likely the issue.
-
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Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
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Solution: Minimize the length and internal diameter of all connecting tubing.
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Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be causing this instability?
A: Retention time instability can compromise the reliability of your quantitative data. Consider the following potential causes:
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Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured. Degas the mobile phase thoroughly before use to prevent bubble formation in the pump.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature. A temperature of 50°C has been used for this compound analysis.[1]
-
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks will cause retention time drift.
-
Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Purge the pump to remove any air bubbles.
-
-
Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times in the initial runs.
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Solution: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.
-
Issue 3: Low Sensitivity or Loss of Signal
Q: I am observing a weak signal for this compound, or the signal is decreasing over time. What should I investigate?
A: Low sensitivity can be due to several factors, including the degradation of the analyte.
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Photodegradation: this compound is known to be light-sensitive.[2] Exposure to light during sample preparation or analysis can lead to its degradation and a subsequent loss of signal.
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Solution: Protect your samples and standards from light at all stages. Use amber vials or cover your glassware with aluminum foil.
-
-
pH-dependent Degradation: The stability of this compound is pH-dependent. It is more stable in acidic to neutral conditions (pH 5-6) and degrades in alkaline media.[2]
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Solution: Maintain the pH of your samples and mobile phase in the optimal range for this compound stability.
-
-
Detector Settings: Incorrect detector wavelength or settings can result in a low response.
-
Solution: Ensure your UV or fluorescence detector is set to the optimal wavelength for this compound detection.
-
-
Sample Preparation: Inefficient extraction or sample loss during preparation will lead to lower concentrations being injected.
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Solution: Optimize your sample preparation protocol to ensure maximum recovery of this compound. A typical sample preparation involves centrifugation and filtration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for this compound quantification by HPLC?
A1: A common mobile phase for this compound analysis on a C18 or biphenyl column is a gradient of methanol or acetonitrile with a slightly acidic aqueous buffer. For example, a gradient starting with 15% (v/v) methanol and 85% (v/v) buffer (10 mM formic acid, 10 mM ammonium formate; pH 3.7) has been shown to be effective.[1]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reversed-phase column is typically used. While C18 columns are common, a Phenomenex Biphenyl HPLC column (2.6 μm particle size, 150 mm × 2.1 mm) has been successfully used for this compound separation.[1]
Q3: How should I prepare my samples for this compound HPLC analysis?
A3: A general procedure for sample preparation involves centrifugation to remove particulate matter, followed by filtration through a 0.2 μm membrane filter before injection into the HPLC system.[1] It is crucial to protect the sample from light during this process.
Q4: What are the typical validation parameters for a this compound HPLC method?
A4: A validation of an HPLC method for a related flavin (riboflavin) included linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3] These parameters should be established for your specific this compound assay.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC method for the quantification of a related flavin, which can serve as a reference for a this compound assay.[3]
| Parameter | Result |
| Linearity (r²) | 0.99 |
| Accuracy (Repeatability CV) | < 2% |
| Accuracy (Intermediate Fidelity CV) | < 2% |
| Precision (Relative Error) | < 2% |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantification (LOQ) | 29 µg/mL |
Experimental Protocols
Detailed Methodology for this compound Quantification by HPLC-MS/MS [1]
-
Sample Preparation:
-
Centrifuge the sample at 8000 × g for 10 minutes at 4°C.
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Filter the supernatant through a 0.2 μm regenerated cellulose membrane filter.
-
Protect the sample from light throughout the preparation process.
-
-
HPLC Conditions:
-
Column: Phenomenex Biphenyl HPLC column (2.6 μm, 150 mm × 2.1 mm).
-
Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.
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Mobile Phase B: Methanol.
-
Gradient: Start at 15% B, increase to 100% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50°C.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive.
-
Mass Spectrometer: Micromass Ultima triple quadrupole.
-
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Simplified biosynthesis pathway of this compound.[4]
References
"overcoming low yield in chemical synthesis of roseoflavin analogs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the chemical synthesis of roseoflavin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the isoalloxazine ring system of this compound analogs?
A1: The core of this compound is the isoalloxazine ring system. A common strategy for its synthesis involves the condensation of a substituted o-phenylenediamine with a pyrimidine derivative, such as alloxan. For this compound specifically, the synthesis can start from N,N-dimethyl-o-toluidine, which is nitrated, reduced to form 2-dimethylamino-4-aminotoluene, and then condensed with D-ribose, followed by a final cyclization step to form the isoalloxazine ring.[1]
Q2: Why is the chemical synthesis of this compound and its analogs often associated with low yields?
A2: The chemical synthesis of this compound is a multi-step process that can result in low molar yields, reportedly around 5%.[1] This can be attributed to several factors, including the complexity of the reactions, the potential for side reactions during the condensation step, and the challenges associated with the purification of the final product and intermediates. The multi-step nature of the synthesis means that even moderate losses at each stage can significantly impact the overall yield.
Q3: What are the key precursors for the chemical synthesis of this compound?
A3: The biosynthesis of this compound begins with riboflavin.[2][3][4] For chemical synthesis, a common starting material is N,N-dimethyl-o-toluidine.[1] Another crucial precursor is D-ribose, which forms the ribityl side chain.[1] Protecting groups may be necessary for the hydroxyl groups of D-ribose to prevent unwanted side reactions during the synthesis.[5][6]
Q4: How can I purify my this compound analog product?
A4: Purification of flavin analogs can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18-substituted silica column is a common method for the purification and analysis of flavins.[7][8] Column chromatography using silica gel is also a viable option for purifying synthetic intermediates and final products.[9] The choice of solvent system will depend on the polarity of the specific analog.
Q5: Are there alternatives to chemical synthesis for producing this compound?
A5: Yes, biosynthetic routes using genetically engineered microorganisms are an alternative to chemical synthesis.[10][11] Strains of Streptomyces davaonensis, the natural producer of this compound, have been metabolically engineered to increase production.[11] While this technical support center focuses on chemical synthesis, it is worth noting that biosynthetic methods can offer a more sustainable and potentially higher-yielding approach.
Troubleshooting Guides
Issue 1: Low Yield in the Condensation Reaction to Form the Isoalloxazine Ring
Question: My final condensation step to form the isoalloxazine ring is giving a very low yield. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in the condensation reaction are a common issue. Here are some potential causes and troubleshooting steps:
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Side Reactions: The condensation reaction can be prone to side reactions, leading to the formation of undesired byproducts.
-
Troubleshooting:
-
Control Reaction Temperature: Optimize the reaction temperature. Running the reaction at a lower temperature may reduce the rate of side reactions, while a higher temperature might be necessary to drive the desired reaction to completion.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials, especially the o-phenylenediamine derivative.
-
pH Control: The pH of the reaction mixture can be critical. Adjust the pH to optimize the nucleophilicity of the amine groups and the electrophilicity of the pyrimidine derivative.
-
-
-
Purity of Reactants: Impurities in your starting materials (the o-phenylenediamine derivative or the pyrimidine derivative) can interfere with the reaction.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the purity of your starting materials by recrystallization, column chromatography, or distillation before use.
-
Characterize Reactants: Confirm the identity and purity of your reactants using techniques like NMR and mass spectrometry.
-
-
-
Suboptimal Reaction Conditions: The solvent, reaction time, and stoichiometry may not be optimal.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents to find one that provides good solubility for both reactants and is suitable for the reaction temperature.
-
Time Course Study: Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time and to check for product degradation.
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Stoichiometry: Vary the ratio of the reactants to find the optimal stoichiometry. Sometimes, using a slight excess of one reactant can drive the reaction to completion.
-
-
Issue 2: Difficulty in Attaching the Ribityl Side Chain
Question: I am having trouble with the condensation of the diamine with D-ribose, leading to a complex mixture of products. How can I improve this step?
Answer:
The reaction of an amine with an unprotected sugar like D-ribose can lead to a mixture of products due to the multiple hydroxyl groups on the sugar.
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Protecting Groups: The hydroxyl groups of D-ribose can react under the condensation conditions.
-
Troubleshooting:
-
Use of Protecting Groups: Employ protecting groups for the hydroxyl groups of D-ribose to ensure that only the desired aldehyde or ketone functionality reacts with the amine. Common protecting groups for sugars include acetals (e.g., isopropylidene) and benzylidene acetals.[5]
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Orthogonal Protecting Group Strategy: If you need to selectively deprotect certain hydroxyl groups later in the synthesis, consider an orthogonal protecting group strategy where different protecting groups can be removed under different conditions.
-
-
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Anomerization and Ring-Chain Tautomerism: D-ribose exists in equilibrium between its open-chain and cyclic (furanose and pyranose) forms. This can lead to a mixture of anomers and isomers in the product.
-
Troubleshooting:
-
Control of Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) can influence the equilibrium between the different forms of D-ribose. Experiment with these parameters to favor the formation of the desired isomer.
-
Use of a Locked Ribose Derivative: Consider using a D-ribose derivative where the ring structure is "locked" to prevent the formation of unwanted isomers.
-
-
Issue 3: Product Purification Challenges
Question: I have a low isolated yield because I am losing my product during purification. How can I improve the purification process?
Answer:
Purification of polar, colored compounds like this compound analogs can be challenging.
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Column Chromatography: Product may be streaking or irreversibly binding to the silica gel.
-
Troubleshooting:
-
Choice of Stationary Phase: If using silica gel, consider deactivating it with a small amount of a polar solvent like triethylamine in the eluent to reduce tailing of basic compounds. Alternatively, consider using a different stationary phase like alumina or a C18 reversed-phase silica gel.
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Solvent System Optimization: Carefully optimize the eluent system for column chromatography using TLC. A good solvent system should give your product an Rf value of around 0.3-0.4.
-
-
-
Crystallization: Difficulty in finding a suitable solvent for crystallization.
-
Troubleshooting:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions that will allow for slow crystallization of your product.
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Seed Crystals: If you have a small amount of pure product, use it to seed the crystallization.
-
-
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Product Degradation: The product may be unstable under the purification conditions.
-
Troubleshooting:
-
Minimize Exposure to Light and Air: Flavins can be light-sensitive. Protect your product from light during purification and storage. Work under an inert atmosphere if the compound is air-sensitive.
-
Temperature Control: Perform purification steps at a low temperature if your compound is thermally labile.
-
-
Data Presentation
Table 1: Comparison of Reported Yields for this compound Production
| Synthesis Method | Starting Material(s) | Reported Yield | Reference |
| Chemical Synthesis | N,N-dimethyl-o-toluidine, D-ribose | ~5% (molar) | [1] |
| Biosynthesis (Engineered S. davaonensis) | Glucose-based medium | 14 mg/L | [11] |
| Biosynthesis (Engineered K. phaffii) | Glucose-based medium | 130 mg/L | [11] |
Experimental Protocols
Protocol 1: General Procedure for Purification of Flavin Analogs by HPLC
This protocol is a general guideline based on methods used for flavin purification.[7][8] The specific conditions may need to be optimized for your particular this compound analog.
-
Column: C18-substituted silica column.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., tetrabutylammonium phosphate at neutral pH). The gradient of methanol may need to be optimized.
-
Preparation of Sample: Dissolve the crude product in a suitable solvent, filter to remove any particulate matter, and inject onto the HPLC column.
-
Detection: Monitor the elution of the flavin analog using a UV-Vis detector at the wavelength of maximum absorbance for your compound (typically around 450 nm for flavins).
-
Fraction Collection: Collect the fractions containing the pure product.
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Post-Purification: If a volatile buffer was not used, the collected fractions may need to be further processed to remove the buffer salts. This can sometimes be achieved by a subsequent ion-exchange chromatography step.[7]
Visualizations
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Caption: General reaction scheme for isoalloxazine ring formation.
References
- 1. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The purification and identification of flavin nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broadening the Scope of the Flavin‐Tag Method by Improving Flavin Incorporation and Incorporating Flavin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin [mdpi.com]
- 11. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
"factors affecting roseoflavin activity in culture media"
Welcome to the technical support center for roseoflavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a natural analog of riboflavin (vitamin B2) with antimicrobial properties.[1][2] Its mechanism of action is twofold:
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Competitive Inhibition: this compound is transported into bacterial cells via riboflavin transporters.[2] Inside the cell, it is converted by flavokinase and FAD synthetase into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), respectively.[2] These are inactive analogs of the essential cofactors FMN and FAD. When RoFMN and RoFAD incorporate into flavoenzymes, they can render these enzymes inactive, thereby disrupting cellular redox metabolism.[1]
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Riboswitch Regulation: RoFMN can bind to FMN riboswitches, which are RNA regulatory elements in the 5' untranslated regions of genes involved in riboflavin biosynthesis and transport.[3] This binding typically downregulates the expression of these genes, leading to a deficiency in natural flavins and inhibiting bacterial growth.[3]
Q2: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents.[4] The recommended procedure for preparing a stock solution for use in culture media is as follows:
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Dissolve the crystalline this compound in 100% dimethyl sulfoxide (DMSO) to a desired concentration (e.g., 10 mg/mL).[2][4]
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To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.
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Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[5] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[5]
Q3: Is this compound stable in culture media?
This compound is highly sensitive to light (photodegradation) and its stability can be influenced by the pH of the medium.
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Light Sensitivity: Exposure to light, particularly UV and blue light, will cause this compound to degrade.[4] It is crucial to protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil.
-
pH Stability: While specific data on this compound is limited, its parent compound, riboflavin, is most stable in acidic to neutral solutions (around pH 5-6) and degrades in alkaline conditions.[6][7] It is advisable to consider the pH of your culture medium and minimize long-term storage of this compound in alkaline media.
-
Aqueous Solution Stability: It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Q4: What is the typical Minimum Inhibitory Concentration (MIC) of this compound?
The MIC of this compound is highly dependent on the bacterial species, the specific strain, and the composition of the culture medium, particularly the concentration of riboflavin. For Bacillus subtilis, a common model organism, the MIC can be in the low micromolar range. However, this value can increase significantly in riboflavin-rich media.
Troubleshooting Guides
Problem 1: this compound shows no or low antimicrobial activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution of this compound and ensure it has been protected from light at all stages of preparation and use. Prepare working solutions immediately before the experiment. |
| High Riboflavin Concentration in Media | This compound's activity is competitively inhibited by riboflavin.[1] Check the formulation of your culture medium for riboflavin content. Consider using a riboflavin-free medium or a medium with a known, low concentration of riboflavin for your experiments. |
| Inappropriate Bacterial Strain | This compound is most effective against bacteria that have transporters for riboflavin. Some bacteria may lack these transporters or have efflux pumps that remove this compound. Confirm that your bacterial strain is susceptible to this compound by checking the literature or testing a known sensitive strain as a positive control. |
| Incorrect Inoculum Size | An inoculum that is too dense can overwhelm the antimicrobial agent. Ensure you are using the recommended inoculum size for your MIC assay (typically around 5 x 10^5 CFU/mL).[8] |
| Precipitation of this compound | Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. When preparing your dilutions, ensure the final DMSO concentration is not inhibitory to your bacteria (typically ≤1%). Visually inspect your wells for any signs of precipitation. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | Differences in light exposure between experiments can lead to varying degrees of this compound degradation. Standardize your experimental setup to minimize and control light exposure consistently. |
| Inconsistent Stock Solution Preparation | Ensure your stock solution is fully dissolved and homogenous before making serial dilutions. Vortex the stock solution before each use. |
| Lot-to-Lot Variability of Media | Commercial culture media can have slight variations in composition between lots, including the concentration of riboflavin. If possible, use the same lot of media for a series of related experiments. |
| Variations in Inoculum Preparation | The growth phase and density of the bacterial culture used for inoculation can affect the outcome. Standardize your protocol for preparing the inoculum to ensure consistency. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~10 mg/mL[4] |
| Dimethylformamide (DMF) | ~0.3 mg/mL[4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] |
| Aqueous Buffers | Sparingly soluble[4] |
Table 2: Impact of Riboflavin Concentration on this compound Activity against P. falciparum
This table demonstrates the competitive nature of riboflavin and can be extrapolated to bacterial systems.
| Riboflavin Concentration in Medium | This compound IC50 (µM) |
| 0 µM (Riboflavin-free) | ~0.03 µM |
| 0.532 µM (Standard RPMI) | 1.6 ± 0.1 µM[1] |
| 5 µM | ~9.6 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: Crystalline this compound, 100% DMSO, sterile microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure:
-
Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C for up to one month or -80°C for up to six months.[5]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Materials: 96-well microtiter plates, appropriate sterile culture medium, this compound stock solution, bacterial culture in logarithmic growth phase.
-
Procedure:
-
In a 96-well plate, add 100 µL of sterile culture medium to all wells.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
Seal the plate and incubate at the optimal temperature and duration for the specific bacterium, ensuring the plate is protected from light.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
"preventing degradation of roseoflavin stock solutions"
This technical support center provides guidance on the preparation, storage, and troubleshooting of roseoflavin stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It offers high solubility, allowing for the preparation of stocks up to 55 mg/mL.[3] For aqueous experiments, it is advisable to first dissolve this compound in a small amount of DMSO and then dilute it with the desired aqueous buffer.[1]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions are sensitive to light and temperature.[4][5] For optimal stability, stock solutions in DMSO should be aliquoted into light-protected vials and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][3][4] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution has changed color. What does this mean?
A3: A color change in your this compound solution, particularly a fading of its characteristic reddish-brown color, can indicate degradation.[6] This is often due to exposure to light, improper storage temperature, or pH instability. Degraded solutions may yield unreliable experimental results.
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. If you need to prepare a working solution in an aqueous buffer, it should be made fresh for each experiment and used within the same day.[1] Some buffers, like phosphate buffers, have been shown to catalyze the photodegradation of this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon freezing | The concentration of this compound in the solvent may be too high for the storage temperature. | Gently warm the solution to 37°C and use sonication to redissolve the precipitate.[1][2] For future preparations, consider preparing a slightly less concentrated stock solution. |
| Precipitation when diluting DMSO stock in aqueous buffer | This compound is sparingly soluble in aqueous solutions, and the sudden change in solvent polarity can cause it to precipitate. | To improve solubility, ensure the final concentration in the aqueous buffer does not exceed the solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1] You can also try adding the DMSO stock to the aqueous buffer slowly while vortexing. |
| Inconsistent experimental results | This could be due to degradation of the this compound stock solution from improper storage (light exposure, repeated freeze-thaw cycles) or the use of old solutions. | Always prepare fresh working solutions from a properly stored, aliquoted stock. If degradation is suspected, it is best to prepare a new stock solution from solid this compound. |
| Color of the solution appears lighter than expected | This is a strong indicator of degradation, likely due to light exposure. | Discard the solution. When preparing and handling this compound solutions, always use amber vials or wrap containers in aluminum foil to protect them from light.[4] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10-55 mg/mL | [1][2][3] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Storage Duration | Key Considerations | Reference |
| -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles. | [1][2][4] |
| -80°C | Up to 1 year | Protect from light; aliquot to avoid freeze-thaw cycles. | [1][2][3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For a 1 mL of 10 mM stock solution, you will need 4.054 mg of this compound (Molecular Weight = 405.41 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 37°C and use a sonicator to aid dissolution.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Solutions (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
UV lamp and a controlled light exposure chamber (for photostability testing)
-
Temperature-controlled oven or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Preparation of Stressed Samples:
-
Acidic/Basic Hydrolysis: Add a small volume of HCl or NaOH to aliquots of the this compound solution to achieve the desired pH (e.g., pH 2 and pH 10). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to an aliquot of the this compound solution and incubate at room temperature.
-
Thermal Degradation: Place aliquots of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose aliquots of the this compound solution to a controlled source of UV or visible light. Include a dark control stored under the same conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics under each condition.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Roseoflavin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during roseoflavin bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: No Zone of Inhibition or Higher than Expected Minimum Inhibitory Concentration (MIC) with Susceptible Strains
| Potential Cause | Recommended Action |
| This compound Degradation | This compound is sensitive to light.[1] Prepare solutions fresh and protect them from light. Store stock solutions at -20°C in the dark. Avoid using phosphate buffers, which can catalyze photodegradation.[1] |
| Resistant Mutant Population | Spontaneous mutations in the FMN riboswitch can lead to this compound resistance.[2][3][4][5] Streak the test organism from the stock culture to obtain single colonies and test individual colonies. |
| Incorrect Inoculum Density | An overly dense inoculum can overwhelm the antibiotic, leading to reduced or absent zones of inhibition. Standardize the inoculum to a 0.5 McFarland turbidity standard. |
| Improper Disk Saturation | If using the disk diffusion method, ensure sterile disks are fully saturated with the this compound solution and allowed to briefly dry before placing on the agar. |
| Inactive this compound Stock | Verify the purity and activity of the this compound stock. If possible, test it against a different known susceptible organism or use a new batch of the compound. |
Issue 2: High Variability in Zone of Inhibition Diameter or MIC Values Between Replicates
| Potential Cause | Recommended Action |
| Uneven Inoculum Spreading | Inconsistent application of the bacterial lawn can lead to variable zones. Streak the inoculum evenly across the entire agar surface in three directions, rotating the plate 60 degrees each time.[6] |
| Inconsistent Incubation Conditions | Variations in temperature or incubation time can affect bacterial growth and the rate of antibiotic diffusion. Ensure a consistent incubation temperature (e.g., 37°C) and time (e.g., 16-18 hours).[7] |
| Bacterial Clumping | Clumping of bacteria in the inoculum can lead to uneven growth.[8] Vortex the inoculum suspension well before standardization and application to the plate. |
| Variations in Agar Depth | The depth of the agar can affect the diffusion of the antibiotic. Pour plates on a level surface to a uniform depth (e.g., 4 mm). |
| Sample Matrix Effects | If testing this compound from a complex mixture (e.g., fermentation broth), other components in the sample may interfere with the assay. Perform spike and recovery experiments to assess matrix effects. |
Issue 3: Irregular or Fuzzy Zone Edges
| Potential Cause | Recommended Action |
| Mixed Culture | Contamination of the test organism with other bacteria can result in irregular zone edges. Re-streak the culture to ensure purity. |
| Motile Test Organism | Some bacteria may exhibit swarming motility, which can obscure the zone edge. Use a less motile strain if possible, or carefully interpret the edge of dense growth. |
| Delayed Disk Application | Allowing the inoculum to grow for a period before applying the antibiotic disk can lead to indistinct zones. Apply disks promptly after inoculating the plate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's antimicrobial activity?
A1: this compound is a structural analog of riboflavin and flavin mononucleotide (FMN).[9] Its primary mechanism of action is to bind to FMN riboswitches in the 5' untranslated region of bacterial mRNAs that code for riboflavin biosynthesis and transport proteins.[2][3] Upon binding of this compound (or its phosphorylated form, this compound mononucleotide), the riboswitch undergoes a conformational change that prematurely terminates transcription or blocks translation initiation.[8][9] This leads to a depletion of essential flavin cofactors, inhibiting bacterial growth.[3]
Q2: How does resistance to this compound typically develop?
A2: Resistance to this compound most commonly arises from spontaneous point mutations within the FMN riboswitch.[2][3][4] These mutations prevent or reduce the binding affinity of this compound to the riboswitch, thereby allowing the continued expression of riboflavin biosynthesis and transport genes even in the presence of the antibiotic.[2][8]
Q3: What are the recommended test organisms for a this compound bioassay?
A3: Bacillus subtilis and Listeria monocytogenes are commonly used and well-characterized Gram-positive bacteria that are susceptible to this compound and have known FMN riboswitches targeted by the compound.[2][4][10]
Q4: What are typical effective concentrations of this compound to use in a bioassay?
A4: The effective concentration can vary depending on the test organism and the specific assay conditions. However, literature suggests that concentrations in the range of 1 µM to 100 µM are often used to observe growth inhibition in susceptible strains like Listeria monocytogenes.[4][11][12] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.
Q5: Can I use a microplate-based (MIC) assay instead of a disk diffusion assay?
A5: Yes, a minimum inhibitory concentration (MIC) assay is a quantitative alternative to the disk diffusion method. It involves preparing serial dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that prevents visible bacterial growth after incubation.
Experimental Protocols
Protocol 1: this compound Disk Diffusion Bioassay
This protocol is a standard method for assessing the antimicrobial activity of this compound.
-
Prepare Inoculum:
-
Aseptically pick 4-5 well-isolated colonies of the test organism (e.g., Bacillus subtilis) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex thoroughly to create a uniform suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[6]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]
-
-
Apply this compound Disks:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water, protected from light).
-
Aseptically apply a known volume (e.g., 10 µL) of the desired this compound concentration onto sterile paper disks (6 mm diameter).
-
Allow the solvent to evaporate briefly.
-
Place the impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure full contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-18 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Protocol 2: this compound Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits bacterial growth.
-
Prepare this compound Dilutions:
-
In a sterile 96-well microplate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 200 µM) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB only (positive growth control).
-
Well 12 should contain 200 µL of MHB only (sterility control).
-
-
Prepare Inoculum:
-
Prepare a standardized bacterial suspension as described in the disk diffusion protocol.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Microplate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
Data Presentation
Table 1: Example of Expected Results for this compound Disk Diffusion Assay against Bacillus subtilis
| This compound Concentration on Disk (µg) | Expected Zone of Inhibition (mm) | Interpretation |
| 10 | 18 - 25 | Susceptible |
| 5 | 14 - 20 | Susceptible |
| 1 | 8 - 12 | Intermediate |
| 0 (Control) | 6 (disk diameter) | No Inhibition |
Note: These are hypothetical values for illustrative purposes. Actual zone sizes should be determined experimentally and calibrated against a standard.
Table 2: Example of Results for this compound MIC Assay against Listeria monocytogenes
| Well | This compound Concentration (µM) | Observed Growth (Turbidity) |
| 1 | 100 | - |
| 2 | 50 | - |
| 3 | 25 | - |
| 4 | 12.5 | + |
| 5 | 6.25 | + |
| 6 | 3.13 | + |
| 7 | 1.56 | + |
| 8 | 0.78 | + |
| 9 | 0.39 | + |
| 10 | 0.20 | + |
| 11 | 0 (Growth Control) | + |
| 12 | 0 (Sterility Control) | - |
In this example, the MIC would be 25 µM.
Visualizations
Caption: Mechanism of this compound action via FMN riboswitch binding.
Caption: Logical workflow for troubleshooting this compound bioassays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Bacillus subtilis mutants resistant to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Heterologous Production of Roseoflavin
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and key experimental protocols for researchers, scientists, and drug development professionals working on the heterologous production of the antibiotic roseoflavin.
Troubleshooting Guide
This guide addresses common issues encountered during the heterologous expression of the this compound biosynthetic pathway.
| Problem | Potential Cause | Recommended Solution |
| No or Low this compound Yield | Inefficient Gene Expression: The synthetic genes for the this compound pathway (rosA, rosB, rosC) may be poorly expressed. Recombinant mRNAs can be prone to rapid phosphorolytic degradation.[1] | - Codon Optimization: Ensure genes are codon-optimized for the specific expression host, considering mRNA stability. - Promoter Strength: Use strong, inducible promoters to control gene expression. - mRNA Stability: Introduce protective secondary structures at the 5'- and 3'-ends of the mRNA to enhance stability.[1] - Verify Expression: Use RT-qPCR, Northern blotting, or Western blotting to confirm the transcription and translation of the biosynthetic genes.[1] |
| Insufficient Precursor Supply: this compound biosynthesis begins with riboflavin-5'-phosphate (FMN), which is derived from riboflavin.[2] The host's native riboflavin pathway may not produce enough precursor to support high-level this compound production. | - Host Selection: Use a host known for riboflavin overproduction, such as certain resistant strains of Bacillus subtilis.[1] - Pathway Engineering: Overexpress key genes in the host's riboflavin biosynthesis pathway or the pentose phosphate pathway to increase the pool of precursors like GTP and ribulose-5-phosphate.[2] - Medium Supplementation: Add riboflavin to the growth medium. Note that this can sometimes trigger feedback inhibition of the native pathway via FMN riboswitches.[3] | |
| Enzyme Bottlenecks: One of the biosynthetic enzymes (RosA, RosB, RosC) may have low activity or be rate-limiting. The phosphatase RosC was only recently identified and could represent an unknown bottleneck in earlier constructs.[1][4] | - Enzyme Assays: Perform in vitro assays with purified enzymes or cell-free extracts to measure the activity of each enzyme in the pathway (see Experimental Protocols). - Gene Expression Tuning: Modulate the expression levels of each biosynthetic gene to balance the pathway and avoid the accumulation of potentially toxic intermediates. | |
| Host Strain Growth Inhibition or Death After Induction | This compound Toxicity: this compound is a broad-spectrum antibiotic.[1] Its accumulation inside the host cell is toxic, as it gets converted to analogs of FMN and FAD (RoFMN and RoFAD), which can inhibit essential flavoproteins.[1][5][6] | - Co-express an Exporter: Introduce a gene encoding a flavin transporter, such as ribM from the natural producer Streptomyces davaonensis, to facilitate the export of this compound out of the cell.[1][7] Some hosts like Corynebacterium glutamicum may have native transporters (e.g., PnuX) that can export this compound.[1] - Optimize Induction: Induce gene expression during the late logarithmic or early stationary phase to minimize the impact on biomass accumulation. - Medium Engineering: Supplementing the medium with high concentrations of riboflavin can sometimes counteract the toxic effects.[1] |
| Precursor Depletion: Shunting a significant amount of FMN towards the this compound pathway can starve the cell of this essential cofactor, negatively affecting growth. | - Use a Riboflavin-Overproducing Strain: This ensures that both essential cellular functions and this compound production are supplied with sufficient precursor. - Controlled Expression: Use tightly regulated promoters to avoid excessive drain of the FMN pool during critical growth phases. |
Frequently Asked Questions (FAQs)
Q1: Which host organism is best for heterologous this compound production?
A1: There is no single "best" host, as each has advantages and disadvantages.
-
Corynebacterium glutamicum : Has been successfully used for this compound synthesis, achieving yields of approximately 1.6 µM. It can export over 95% of the synthesized this compound, even without a heterologous transporter.[1][8]
-
Bacillus subtilis : This is a common industrial host, and certain strains are resistant to this compound and overproduce its precursor, riboflavin, making them attractive candidates.[1] However, studies have reported difficulty in achieving expression of the ros genes in B. subtilis, possibly due to mRNA instability.[1]
-
Escherichia coli : While a common heterologous host, its sensitivity to this compound and the potential for flavoprotein inhibition by this compound-derived cofactors are significant challenges to overcome.[5][6]
-
Streptomyces davaonensis (natural producer): This organism can be engineered to overproduce this compound, with recombinant strains achieving yields of 34.9 ± 5.2 µM. However, its filamentous growth can complicate cultivation and processing.[1][8]
Q2: What is the complete biosynthetic pathway for this compound?
A2: The biosynthesis of this compound from the precursor riboflavin-5'-phosphate (FMN) requires three key enzymatic steps, catalyzed by the enzymes RosB, RosC, and RosA.[4] The precursor FMN is generated from riboflavin by a flavokinase.[1]
-
FMN to AFP: The synthase RosB converts riboflavin-5'-phosphate (FMN) into 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP).[2]
-
AFP to AF: The phosphatase RosC dephosphorylates AFP to produce 8-demethyl-8-amino-riboflavin (AF).[4]
-
AF to this compound: The dimethyltransferase RosA catalyzes the final two steps, converting AF into this compound.[2]
References
- 1. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel phosphatase RosC catalyzes the last unknown step of this compound biosynthesis in Streptomyces davaonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavoproteins are potential targets for the antibiotic this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A second riboflavin import system is present in flavinogenic Streptomyces davaonensis and supports this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Roseoflavin in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with roseoflavin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's on-target and off-target effects?
This compound is a riboflavin (vitamin B2) analog. Its biological activity, both on-target and off-target, stems from its intracellular conversion into fraudulent flavin cofactors: this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3][4][5]
-
On-Target Effects (in bacteria): In many bacteria, RoFMN binds to FMN riboswitches, which are regulatory RNA elements that control genes involved in riboflavin biosynthesis and transport. This binding represses these genes, leading to riboflavin starvation and antimicrobial activity.[6][7][8][9][10]
-
Off-Target Effects (in eukaryotes and bacteria): Eukaryotic cells, including human cells, possess flavokinases and FAD synthetases that can convert this compound into RoFMN and RoFAD.[11] These fraudulent cofactors can then be incorporated into a wide range of essential flavoproteins, disrupting their normal function. This is the primary source of off-target effects and toxicity in eukaryotic systems.[1][9][11]
Troubleshooting Guides
Issue 1: Observed Cellular Toxicity or Unexpected Phenotypes in Eukaryotic Cells
If you are observing broad cellular toxicity, reduced cell viability, or other unexpected phenotypes in your eukaryotic cell-based assays, it is likely due to the off-target effects of this compound on essential flavoproteins.
Diagram: this compound's Mechanism of Off-Target Effects in Eukaryotic Cells
Caption: Intracellular conversion of this compound and its subsequent interference with flavoprotein function.
Potential Off-Target Flavoproteins and Pathways:
Flavoproteins are critical for numerous cellular processes. Their disruption can lead to widespread effects. Key areas to investigate include:
-
Mitochondrial Respiration: Flavoproteins are essential components of the electron transport chain (e.g., Complex I and II). Inhibition can lead to decreased ATP production and increased reactive oxygen species (ROS).
-
Redox Homeostasis: Enzymes like glutathione reductase, which is FAD-dependent, are crucial for maintaining the cellular redox balance.[12][13][14][15] Impairment can lead to oxidative stress.
-
Monoamine Metabolism: Monoamine oxidases (MAOs) are FAD-dependent enzymes critical for neurotransmitter metabolism.[1][6][16] Their inhibition can have significant neurological effects.
Troubleshooting Steps & Experimental Protocols:
-
Confirm Off-Target Engagement with Riboflavin Competition:
-
Rationale: Supplementing the culture medium with excess riboflavin can competitively inhibit the uptake and metabolic activation of this compound, thereby rescuing the off-target effects.
-
Experimental Protocol:
-
Design a dose-response experiment with varying concentrations of this compound.
-
For each this compound concentration, include a parallel set of experiments with a high concentration of supplemented riboflavin (e.g., 10-100 fold molar excess).
-
Culture cells in riboflavin-free medium prior to the experiment to ensure a controlled baseline.[4]
-
Measure cell viability, proliferation, or the specific phenotype of interest. A rescue of the phenotype in the presence of excess riboflavin indicates that the observed effects are likely due to off-target interactions with the flavin metabolic pathway.
-
-
| Experimental Condition | Expected Outcome if Off-Target Effects are Present |
| This compound alone | Decreased cell viability/altered phenotype |
| This compound + Excess Riboflavin | Restored cell viability/normal phenotype |
| Riboflavin alone | Normal cell viability/phenotype |
| Vehicle control | Normal cell viability/phenotype |
-
Assess Mitochondrial Function:
-
Rationale: Since many mitochondrial flavoproteins are potential off-targets, assessing mitochondrial health is a key step in diagnosing off-target effects.
-
Experimental Protocol: Measuring Oxygen Consumption Rate (OCR)
-
Culture cells in the presence and absence of this compound (with and without riboflavin rescue).
-
Use a Seahorse XF Analyzer or a similar instrument to measure OCR.[17]
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17][18]
-
Analyze key parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon this compound treatment, which is rescued by riboflavin, points to mitochondrial off-target effects.
-
-
| Parameter | This compound-Treated Cells (Expected) | This compound + Riboflavin (Expected) |
| Basal Respiration | Decreased | Normal |
| ATP Production | Decreased | Normal |
| Maximal Respiration | Decreased | Normal |
| Spare Respiratory Capacity | Decreased | Normal |
-
Measure Glutathione Reductase Activity:
-
Rationale: To investigate off-target effects on redox balance, measure the activity of the FAD-dependent enzyme glutathione reductase.
-
Experimental Protocol:
-
Prepare cell lysates from cells treated with this compound (with and without riboflavin rescue) and control cells.
-
Use a commercially available glutathione reductase activity assay kit. These assays typically measure the rate of NADPH consumption at 340 nm in the presence of oxidized glutathione (GSSG).
-
A decrease in glutathione reductase activity that is prevented by riboflavin co-treatment would indicate an off-target effect on this enzyme.
-
-
Issue 2: Difficulty in Distinguishing On-Target from Off-Target Effects in Bacterial Studies
While the primary on-target effect of this compound in many bacteria is the inhibition of FMN riboswitches, its conversion to fraudulent cofactors can also cause off-target effects by inhibiting essential flavoproteins.
Diagram: Differentiating On-Target and Off-Target Effects in Bacteria
Caption: this compound's dual mechanism of action in susceptible bacteria.
Troubleshooting Steps & Experimental Protocols:
-
Use of Riboswitch-Mutant Strains:
-
Rationale: To isolate the off-target effects, use bacterial strains with mutations in the FMN riboswitch that prevent RoFMN binding. In these strains, any remaining antibacterial activity of this compound can be attributed to off-target effects on flavoproteins.[6][7]
-
Experimental Protocol:
-
Obtain or generate a bacterial strain with a well-characterized mutation in the FMN riboswitch that confers resistance to this compound's on-target effect.
-
Perform growth inhibition assays (e.g., determination of minimum inhibitory concentration - MIC) with this compound on both the wild-type and the riboswitch-mutant strain.
-
If the mutant strain still shows sensitivity to this compound, albeit at a higher concentration, this indicates the presence of off-target effects.
-
-
| Bacterial Strain | This compound Treatment Outcome | Interpretation |
| Wild-Type | High sensitivity (low MIC) | Combined on- and off-target effects |
| FMN Riboswitch Mutant | Reduced sensitivity (higher MIC) | Primarily off-target effects |
-
Overexpression of a Specific Flavoprotein:
-
Rationale: If you hypothesize that a specific essential flavoprotein is an off-target, overexpressing this protein may rescue the cells from the toxic effects of this compound.
-
Experimental Protocol:
-
Construct a plasmid for the inducible overexpression of the candidate flavoprotein.
-
Transform this plasmid into the wild-type bacterial strain.
-
Perform growth assays with and without the inducer in the presence of this compound.
-
An improvement in growth upon overexpression of the flavoprotein suggests it is a significant off-target.
-
-
Issue 3: How to Identify Novel Off-Targets of this compound
For a more comprehensive understanding of this compound's off-target profile, advanced techniques can be employed.
Troubleshooting Steps & Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a powerful method to identify the direct binding of a small molecule to its protein targets in a cellular context. Ligand binding often stabilizes a protein against heat-induced denaturation.[2][3][19][20][21]
-
Experimental Protocol Outline:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble protein fraction from the precipitated, denatured proteins.
-
Analyze the soluble fraction using quantitative proteomics (mass spectrometry) to identify proteins that are stabilized by this compound binding.[19][21]
-
-
-
Quantitative Proteomics:
-
Rationale: Analyze global changes in protein expression in response to this compound treatment. This can provide insights into the cellular pathways affected by off-target activity.
-
Experimental Protocol Outline:
-
Treat cells with this compound (with and without riboflavin rescue) and a vehicle control.
-
Perform quantitative proteomic analysis (e.g., SILAC, TMT, or label-free quantification) on cell lysates.
-
Identify proteins with significantly altered expression levels.
-
Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify cellular processes affected by this compound.
-
-
Data Summary Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Product | Cellular Location | Implication for Off-Target Effects |
| Flavokinase | This compound | This compound Mononucleotide (RoFMN) | Cytosol | Initiates the production of fraudulent cofactors. |
| FAD Synthetase | RoFMN | This compound Adenine Dinucleotide (RoFAD) | Cytosol, Mitochondria | Completes the production of fraudulent cofactors. |
Table 2: Summary of Experimental Approaches to Mitigate and Identify Off-Target Effects
| Approach | Principle | Application | Key Protocol Steps |
| Riboflavin Competition Assay | Competitive inhibition of this compound uptake and metabolism. | Confirming that observed effects are due to interference with flavin pathways. | Co-incubation of cells with this compound and excess riboflavin; measure phenotypic rescue. |
| Mitochondrial Function Assays | Measuring the impact on the electron transport chain, a major site of flavoprotein activity. | Assessing off-target effects on cellular energy metabolism. | Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer. |
| Enzyme Activity Assays | Quantifying the function of specific flavoenzymes. | Pinpointing specific off-target proteins. | Use commercial kits or established protocols to measure the activity of enzymes like glutathione reductase or monoamine oxidase. |
| Use of Resistant Mutants | Genetically ablating the on-target to isolate off-target effects. | Differentiating on- and off-target effects in bacteria. | Compare the phenotype of wild-type and riboswitch-mutant strains upon this compound treatment. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of a protein. | Unbiased identification of direct protein targets. | Heat-shock cell lysates/intact cells treated with this compound and identify stabilized proteins by mass spectrometry. |
| Quantitative Proteomics | Global analysis of protein expression changes. | Identifying cellular pathways affected by off-target activity. | Compare the proteomes of this compound-treated and control cells. |
References
- 1. The role of riboflavin in monoamine oxidase activity. | Semantic Scholar [semanticscholar.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of riboflavin on monoamine oxidase activity in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of flavin compounds on glutathione reductase activity: in vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of riboflavin and selenium deficiencies on glutathione and its relating enzyme activities with respect to lipid peroxide content of rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione reductase: stimulation in normal subjects by riboflavin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of flavin compounds on glutathione reductase activity: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of riboflavin on monoamine oxidase activity in cultured neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Roseoflavin and Riboflavin: A Comparative Analysis of FMN Riboswitch Binding
A comprehensive guide for researchers and drug development professionals on the differential binding of roseoflavin and riboflavin to the FMN riboswitch, supported by experimental data and detailed methodologies.
The flavin mononucleotide (FMN) riboswitch is a crucial non-coding RNA element that regulates the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2) in many bacteria.[1][2] Its ability to bind FMN, a derivative of riboflavin, triggers a conformational change in the RNA structure, leading to the downregulation of associated genes.[3][4] this compound, a natural antibiotic analog of riboflavin, also targets the FMN riboswitch, exerting its antimicrobial effects by mimicking FMN and repressing essential genes.[5][6][7] This guide provides a detailed comparison of how these two molecules interact with the FMN riboswitch, presenting key binding data, experimental protocols, and visual representations of the underlying mechanisms.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and riboflavin to the FMN riboswitch have been determined using various biochemical and biophysical techniques. The data consistently demonstrates that while both molecules bind to the same site, their affinities differ significantly. The following table summarizes the key quantitative data from studies on the FMN riboswitch from Bacillus subtilis.
| Ligand | Parameter | Value | Bacterial Species | Reference |
| Flavin Mononucleotide (FMN) | KD | ~5 nM | Bacillus subtilis | [5] |
| This compound | KD | ~100 nM | Bacillus subtilis | [5] |
| Riboflavin | KD | ~3 µM | Bacillus subtilis | [5] |
| Flavin Mononucleotide (FMN) | IC50 | 0.4 ± 0.01 µM | Bacillus subtilis | [8] |
| This compound | IC50 | 7.0 ± 0.18 µM | Bacillus subtilis | [8] |
KD (Dissociation Constant): A measure of the binding affinity between a ligand and a macromolecule. A lower KD value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a substance required to inhibit a biological process by 50%.
These data highlight that FMN, the natural ligand, binds with the highest affinity. This compound exhibits a significantly stronger affinity than riboflavin, explaining its potency as an antimicrobial agent that can effectively compete with the natural precursors and regulate the riboswitch.[5] The weaker binding of riboflavin is attributed to the absence of the phosphate group, which is crucial for tight binding to the riboswitch aptamer.[4][9]
Experimental Protocols
The determination of the binding affinities and the elucidation of the regulatory mechanisms rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.
In-line Probing Assay
This technique is used to monitor the spontaneous cleavage of RNA in the presence of different ligands. Ligand-induced conformational changes in the RNA structure alter the rate of cleavage at specific positions, providing insights into the binding site and the resulting structural rearrangements.
-
RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a DNA template using T7 RNA polymerase and purified.
-
Ligand Incubation: The RNA is incubated with varying concentrations of the ligand (FMN, this compound, or riboflavin) in a buffer solution.
-
In-line Probing Reaction: The mixture is incubated for a set period to allow for spontaneous RNA cleavage.
-
Analysis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. The cleavage patterns are analyzed to determine the regions of the RNA that are protected or become more susceptible to cleavage upon ligand binding, from which an apparent dissociation constant (KD) can be estimated.[5]
Competitive Photoaffinity Labeling
This method is employed to quantitatively measure the binding of unlabeled ligands by their ability to compete with a photoreactive probe that covalently binds to the riboswitch upon UV irradiation.
-
Probe and Ligand Incubation: The FMN riboswitch RNA is pre-incubated with varying concentrations of the competitor ligand (FMN or this compound).
-
Photoaffinity Probe Addition: A photoreactive probe, a modified version of the natural ligand, is added to the mixture.
-
UV Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and the RNA.
-
Analysis: The labeled RNA is typically modified with a reporter molecule (e.g., a fluorophore) and analyzed by PAGE. The intensity of the labeled RNA band is quantified to determine the extent of competition, from which the IC50 value is calculated.[8][10][11]
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)
SHAPE is a powerful technique for probing RNA structure at single-nucleotide resolution. It uses a chemical reagent that preferentially acylates flexible nucleotides, providing a detailed map of the RNA secondary and tertiary structure in the presence and absence of a ligand.
-
RNA Folding: The FMN riboswitch RNA is folded in the presence or absence of the ligand (FMN or this compound).
-
Chemical Modification: The folded RNA is treated with a SHAPE reagent (e.g., 2-methylnicotinic acid imidazolide).
-
Reverse Transcription: The modified RNA is used as a template for reverse transcription. The sites of modification cause the reverse transcriptase to pause or fall off, generating cDNA fragments of varying lengths.
-
Analysis: The cDNA fragments are separated by capillary electrophoresis or PAGE. The resulting pattern reveals the reactivity of each nucleotide, providing a detailed map of the RNA structure and how it is altered by ligand binding.[8][12]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the FMN riboswitch signaling pathway and a typical experimental workflow for studying ligand binding.
Caption: FMN riboswitch signaling pathway.
Caption: Experimental workflow for binding analysis.
Conclusion
The FMN riboswitch is a validated target for the natural antibiotic this compound.[7] While both this compound and the natural precursor riboflavin bind to the FMN riboswitch, this compound exhibits a significantly higher affinity, enabling it to effectively repress genes essential for bacterial growth.[5] This comparative guide provides researchers and drug development professionals with the essential data and methodologies to understand and further investigate the interactions between these small molecules and their RNA target. The detailed protocols and visual diagrams offer a foundation for future studies aimed at designing novel antimicrobial agents that exploit the regulatory power of riboswitches.
References
- 1. pnas.org [pnas.org]
- 2. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riboflavin Riboswitch Regulation: Hands-On Learning about the Role of RNA Structures in the Control of Gene Expression in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Roseoflavin vs. Flavin Mononucleotide: A Competitive Binding Analysis for Researchers
For researchers and drug development professionals exploring antibacterial avenues, understanding the competitive interaction between the natural antibiotic roseoflavin and the essential cofactor flavin mononucleotide (FMN) is critical. This guide provides a comparative analysis of their binding to FMN riboswitches, a key regulatory element in bacterial gene expression. The data presented herein, sourced from various experimental studies, illuminates the potential of this compound as a competitive inhibitor and a template for novel antibiotic development.
Quantitative Comparison of Binding Affinities
The efficacy of this compound as a competitive agent against FMN is quantitatively demonstrated by comparing their respective binding affinities to FMN riboswitches. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics in this assessment. A lower value in both instances signifies a higher binding affinity or inhibitory potency.
| Ligand | Target | Method | Kd | IC50 | Source |
| Flavin Mononucleotide (FMN) | B. subtilis ribD FMN Riboswitch | In-line Probing | ~5 nM | - | [1] |
| This compound | B. subtilis ribD FMN Riboswitch | In-line Probing | ~100 nM | - | [1][2][3] |
| Flavin Mononucleotide (FMN) | S. davawensis FMN Riboswitch | In-line Probing | < 100 pM | - | [1] |
| This compound | S. davawensis FMN Riboswitch | In-line Probing | ~10 nM | - | [1] |
| Flavin Mononucleotide (FMN) | B. subtilis ribD FMN Riboswitch | Photoaffinity Labeling | - | 0.4 ± 0.01 µM | [4][5] |
| This compound | B. subtilis ribD FMN Riboswitch | Photoaffinity Labeling | - | 7.0 ± 0.18 µM | [4][5] |
| This compound | B. subtilis ribD FMN Riboswitch (in vivo) | Photoaffinity Labeling | - | 5 ± 0.64 µM | [5] |
The Mechanism of Competitive Binding
This compound, a structural analog of riboflavin, is intracellularly converted to this compound mononucleotide (RoFMN).[6][7] It is this phosphorylated form that directly competes with FMN for binding to the aptamer domain of the FMN riboswitch.[7][8] This binding event modulates the expression of genes involved in riboflavin biosynthesis and transport, ultimately leading to an antibacterial effect.[1][2]
Experimental Protocol: Competitive Photoaffinity Labeling Assay
This protocol outlines a competitive binding assay using photoaffinity labeling to determine the IC50 values of competitor ligands like this compound against a known ligand (FMN).
Materials:
-
FMN riboswitch RNA construct
-
Photoreactive FMN probe (e.g., diazirine-modified FMN)
-
Competitor ligand (this compound)
-
Natural ligand (FMN)
-
Binding buffer (e.g., Tris-HCl, MgCl2)
-
Fluorescent azide (e.g., fluorescein-azide) for click chemistry
-
Urea-PAGE analysis reagents
-
Microplate reader or gel imager
Procedure:
-
Pre-incubation with Competitor: A series of reactions are prepared where a constant concentration of the FMN riboswitch is pre-incubated with varying concentrations of the unlabeled competitor (this compound) or the natural ligand (FMN) for a defined period to allow for binding equilibrium to be reached.
-
Addition of Photoreactive Probe: A constant, low micromolar concentration of the photoreactive FMN probe is added to each reaction mixture.
-
UV Cross-linking: The samples are exposed to UV light (e.g., 365 nm) to induce covalent cross-linking between the photoreactive probe and the FMN riboswitch.
-
Click Chemistry: A fluorescent azide is added to the reactions, which "clicks" onto an alkyne group on the photoreactive probe, thereby fluorescently tagging the RNA-probe complex.
-
Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescence intensity of the bands corresponding to the labeled FMN riboswitch is quantified.
-
Data Interpretation: The band intensities are plotted against the concentration of the competitor ligand. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the photoaffinity labeling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Bacterial flavin mononucleotide riboswitches as targets for flavin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Roseoflavin and Other FMN Riboswitch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The flavin mononucleotide (FMN) riboswitch, a cis-regulatory element of RNA, has emerged as a promising target for the development of novel antibiotics. This guide provides a detailed comparative analysis of roseoflavin, a naturally occurring antibiotic, and other synthetic inhibitors that target the FMN riboswitch. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key assays.
Introduction to FMN Riboswitch Inhibitors
The FMN riboswitch is a non-coding RNA structure found predominantly in bacteria that regulates genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1] By binding to its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of the associated genes.[2] Small molecules that can mimic FMN and bind to the riboswitch can, therefore, disrupt essential metabolic pathways in bacteria, making them attractive candidates for new antibacterial agents.[3][4]
This compound , a natural analog of riboflavin produced by Streptomyces davawensis, is a well-studied FMN riboswitch inhibitor.[5] Inside the bacterial cell, this compound is phosphorylated to this compound mononucleotide (RoFMN), which then binds to the FMN riboswitch, repressing the expression of genes necessary for riboflavin synthesis and transport.[5][6]
Ribocil , a synthetic compound identified through high-throughput screening, is another potent and selective inhibitor of the FMN riboswitch.[6][7] Unlike this compound, ribocil is not a structural analog of FMN but effectively mimics its function in binding to the riboswitch.[6]
Comparative Performance of FMN Riboswitch Inhibitors
The efficacy of FMN riboswitch inhibitors can be quantified by several parameters, including binding affinity (Kd), half-maximal inhibitory concentration (IC50) in in vitro assays, and minimum inhibitory concentration (MIC) in bacterial growth assays. A lower value for each of these parameters indicates a more potent inhibitor.
| Inhibitor | Target Organism/Riboswitch | Assay Type | Kd (nM) | IC50 (µM) | MIC (µg/mL) | Reference |
| FMN (Natural Ligand) | Bacillus subtilis ribD | In-line Probing | ~5 | - | - | [8] |
| Escherichia coli | Fluorescence-based | ~1 | - | - | [9] | |
| This compound | Bacillus subtilis ribD | In-line Probing | ~100 | - | - | [8] |
| Streptomyces davawensis | In-line Probing | 10 | - | - | [8] | |
| Bacillus subtilis | Photoaffinity Labeling Competition | - | 7.0 ± 0.18 | - | [10] | |
| Ribocil-B | Escherichia coli | Fluorescence-based | 13 | - | - | [6] |
| Escherichia coli | - | 6.6 | - | - | [7] | |
| Ribocil-C | Escherichia coli | Reporter Gene Assay | - | 0.3 | >64 | [4][6] |
| Enterococcus faecalis | - | - | - | 4 | [4] | |
| Staphylococcus aureus (MRSA) | - | - | - | 4 | [4] | |
| Ribocil C-PA | Escherichia coli | - | - | - | 4 | [4] |
| Klebsiella pneumoniae | - | - | - | 4 | [4] | |
| 5FDQD | Clostridium difficile | - | - | - | Low | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FMN riboswitch signaling pathway and a general experimental workflow for inhibitor analysis.
Experimental Protocols
In Vitro Transcription Termination Assay
This assay measures the ability of a compound to induce premature transcription termination by binding to the FMN riboswitch.
Materials:
-
Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene sequence.
-
RNA Polymerase (e.g., T7 RNA Polymerase).
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
Test compounds (inhibitors) at various concentrations.
-
FMN (as a positive control).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Polyacrylamide gel (denaturing, e.g., 8%) and electrophoresis apparatus.
-
Phosphorimager for visualization.
Protocol:
-
Prepare transcription reactions by combining the DNA template, transcription buffer, and NTPs (including the radiolabeled NTP) in a microcentrifuge tube.
-
Add the test compound or FMN at the desired final concentration to the respective tubes. Include a no-ligand control.
-
Initiate the transcription reaction by adding RNA Polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye fronts have migrated an appropriate distance.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager. The appearance of a shorter "terminated" RNA product in the presence of the inhibitor indicates its activity. Quantify the band intensities to determine the percentage of termination at each inhibitor concentration.[12][13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]
Materials:
-
Purified FMN riboswitch RNA, dialyzed extensively against the ITC buffer.
-
Test compound (ligand), dissolved in the same ITC buffer as the RNA.
-
ITC instrument.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).
Protocol:
-
Thoroughly degas both the RNA solution and the ligand solution.
-
Load the RNA solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume to avoid artifacts from syringe placement.
-
Carry out a series of injections of the ligand into the RNA solution, recording the heat change after each injection.
-
As a control, perform a separate titration of the ligand into the buffer alone to account for the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).[16][17]
Bacterial Growth Inhibition (MIC) Assay
This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a bacterial culture.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli).
-
Liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth).
-
96-well microtiter plates.
-
Test compounds serially diluted to a range of concentrations.
-
Positive control (a known antibiotic) and negative control (no inhibitor).
-
Spectrophotometer or microplate reader.
Protocol:
-
Prepare a bacterial inoculum by growing a culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
In a 96-well plate, add a fixed volume of the bacterial inoculum to each well.
-
Add the serially diluted test compounds to the wells. Ensure each concentration is tested in replicate.
-
Include wells with only the bacterial culture (negative control) and wells with the bacterial culture and a known antibiotic (positive control).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of the inhibitor at which no visible growth (or a significant reduction in OD₆₀₀ compared to the negative control) is observed.[18]
Conclusion
The FMN riboswitch remains a compelling target for the development of novel antibacterial agents. This compound, a natural product, and synthetic compounds like ribocil have demonstrated the potential of this strategy. This guide provides a framework for the comparative analysis of such inhibitors, offering quantitative data and detailed experimental protocols to aid researchers in this field. Future efforts in structure-based drug design and the exploration of diverse chemical scaffolds hold promise for the discovery of next-generation FMN riboswitch inhibitors with improved potency and broader spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Targeting SAM-I Riboswitch Using Antisense Oligonucleotide Technology for Inhibiting the Growth of Staphylococcus aureus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opportunities for Riboswitch Inhibition by Targeting Co-Transcriptional RNA Folding Events - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Roseoflavin and Other Riboflavin Analogs
For Immediate Publication
A deep dive into the antibacterial prowess of roseoflavin and its synthetic and natural counterparts reveals a promising landscape for the development of novel antibiotics. This comprehensive guide synthesizes experimental data on the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains, details the methodologies behind these findings, and visually elucidates their mechanisms of action.
This compound, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention within the scientific community for its potent antibacterial properties. This guide provides a detailed comparison of the in vitro activity of this compound with other key riboflavin analogs, including 8-demethyl-8-aminoriboflavin (AF), ribocil, and 5FDQD. The primary mechanism of action for many of these molecules lies in their ability to target and modulate the flavin mononucleotide (FMN) riboswitch, a crucial regulatory element in bacterial riboflavin metabolism.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and its analogs is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the available MIC data for these compounds against a panel of clinically relevant bacteria.
| Compound | Bacterial Species | MIC (µg/mL) |
| This compound | Bacillus subtilis | 1.6[1] |
| Staphylococcus aureus | 0.5[2] | |
| Escherichia coli (wild-type) | >50[3][4] | |
| Escherichia coli (with riboflavin transporter) | Lower than wild-type | |
| 8-demethyl-8-aminoriboflavin (AF) | Gram-positive bacteria | Active (specific MICs not widely reported)[5] |
| Ribocil-C | Staphylococcus aureus (MRSA) | 0.5[6] |
| Escherichia coli (efflux-deficient) | 0.3 (IC50)[7] | |
| Escherichia coli (wild-type) | >64 | |
| Ribocil C-PA | Escherichia coli | 4 |
| Klebsiella pneumoniae | 4 | |
| 5FDQD | Clostridium difficile | Potent (specific MICs not widely reported)[8][9][10] |
Note: The activity of some analogs, like this compound against E. coli, is dependent on the presence of a riboflavin transporter, as this bacterium does not naturally import riboflavin. Modifications to the core structure, as seen in Ribocil C-PA, can enhance activity against Gram-negative bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide are primarily derived from studies employing the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M07-A9 document.[11][12]
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
This standardized method allows for the quantitative assessment of a compound's antibacterial activity.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the riboflavin analog is prepared at a known concentration.
- 96-Well Microtiter Plate: Sterile plates are used to perform serial dilutions.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed across the wells of the microtiter plate using the growth medium as the diluent. This creates a range of concentrations to test.
- Control wells are included: a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).
4. Inoculation and Incubation:
- The standardized bacterial inoculum is added to each well containing the antimicrobial dilutions and the positive control well.
- The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific bacterium.
5. Determination of MIC:
- Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Signaling Pathways and Mechanisms of Action
The antibacterial activity of this compound and many of its analogs is intricately linked to their interaction with the FMN riboswitch. This non-coding RNA element, found in the 5' untranslated region of certain bacterial mRNAs, regulates the expression of genes involved in riboflavin biosynthesis and transport.
This compound Biosynthesis and Metabolic Activation
This compound is synthesized from a precursor, 8-demethyl-8-aminoriboflavin (AF), which itself is derived from flavin mononucleotide (FMN).[3][13][14][15] Once inside a susceptible bacterial cell, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.
FMN Riboswitch Mechanism of Action
In the absence of sufficient FMN, the FMN riboswitch adopts a conformation that allows for the transcription of genes required for riboflavin synthesis and transport (the "ON" state). However, when FMN (or an analog like RoFMN) is present in high concentrations, it binds to the aptamer domain of the riboswitch. This binding event induces a conformational change in the RNA structure, leading to the formation of a terminator hairpin. This premature termination of transcription prevents the expression of the downstream genes, effectively shutting down the riboflavin supply (the "OFF" state).[16][17][18] This disruption of a vital metabolic pathway ultimately leads to bacterial growth inhibition.
Conclusion
This compound and other riboflavin analogs represent a compelling class of antibacterial agents with a distinct mechanism of action targeting the FMN riboswitch. The quantitative data presented herein underscore the potential of these compounds, particularly against Gram-positive bacteria. Further research into structure-activity relationships, as exemplified by the development of Ribocil C-PA, may lead to the design of next-generation riboflavin analogs with an expanded spectrum of activity, offering a new avenue in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The antibiotics this compound and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of Clostridioides difficile enoyl-ACP reductase II (FabK) Inhibition by phenylimidazole unveils a promising narrow-spectrum antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Bacterial Gene Expression by Transcription Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Roseoflavin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), presents a unique mechanism of antibacterial action by targeting flavin mononucleotide (FMN) riboswitches. This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on the critical aspect of cross-resistance. While direct experimental studies comprehensively detailing cross-resistance between this compound and other antibiotic classes are notably absent in the current body of scientific literature, this document synthesizes the available data on this compound's standalone activity and explores the theoretical underpinnings of potential cross-resistance mechanisms. We present available minimum inhibitory concentration (MIC) data for this compound, outline detailed experimental protocols for future cross-resistance studies, and visualize key pathways and workflows to support further research in this area.
Introduction to this compound: Mechanism of Action
This compound exerts its antimicrobial effect primarily by acting as an antimetabolite of riboflavin. The key steps in its mechanism of action are as follows:
-
Uptake: this compound is transported into bacterial cells, particularly Gram-positive bacteria, via riboflavin transporters.
-
Metabolic Activation: Inside the cell, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host cell's flavokinase and FAD synthetase, respectively.
-
Target Engagement: RoFMN, mimicking FMN, binds to FMN riboswitches located in the 5' untranslated regions of mRNAs for riboflavin biosynthesis and transport genes.
-
Inhibition of Riboflavin Synthesis: This binding event prematurely terminates transcription of these essential genes, leading to a depletion of riboflavin and its vital cofactors, FMN and FAD.
-
Disruption of Flavoprotein Function: The incorporation of RoFMN and RoFAD into flavoproteins can also lead to the formation of non-functional enzymes, further disrupting cellular metabolism.
Resistance to this compound in bacteria, such as Bacillus subtilis and Listeria monocytogenes, typically arises from mutations in the aptamer region of the FMN riboswitch, which prevent the binding of RoFMN and thereby allow for the continued expression of riboflavin synthesis and transport genes[1][2][3].
Quantitative Data on this compound Activity
Direct comparative studies on the cross-resistance between this compound and other antibiotics are lacking. However, MIC values for this compound against various bacterial species have been reported. This data provides a baseline for the antibiotic's intrinsic activity.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Wild Type | >50 | [4] |
| Escherichia coli | (with heterologous riboflavin transporter) | 2 | [4] |
| Listeria monocytogenes | Low concentrations reported to inhibit growth | [3][5] | |
| Staphylococcus aureus | Not explicitly quantified in the search results | ||
| Bacillus subtilis | Wild Type | Susceptible | [1][2] |
Note: The susceptibility of E. coli to this compound is significantly enhanced by the presence of a riboflavin transporter, highlighting the importance of uptake in its antibacterial activity[4].
Potential for Cross-Resistance: An Unexplored Frontier
While direct evidence is unavailable, cross-resistance between this compound and other antibiotics could theoretically occur through generalist resistance mechanisms, such as multidrug efflux pumps.
Multidrug Efflux Pumps:
Many bacteria possess efflux pumps that can expel a wide range of structurally diverse compounds, contributing to multidrug resistance (MDR). These pumps are a significant cause of intrinsic and acquired resistance to numerous antibiotic classes. It is plausible that certain efflux pumps could recognize and transport this compound, thereby conferring resistance to it and other antibiotic substrates of the same pump. However, specific efflux pumps that transport this compound have not yet been identified.
Experimental Protocols for Assessing Cross-Resistance
To address the current knowledge gap, the following experimental protocols are proposed for systematically studying cross-resistance between this compound and other antibiotics.
Generation of this compound-Resistant Mutants
-
Serial Passage Method:
-
Prepare a bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis) in a liquid growth medium.
-
Determine the baseline MIC of this compound using the broth microdilution method.
-
Inoculate a fresh culture with the bacteria in a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate until growth is observed.
-
Use this culture to inoculate a new series of tubes with increasing concentrations of this compound.
-
Repeat this process for multiple passages, selecting for mutants with increased tolerance to this compound.
-
Isolate single colonies from the passaged cultures with the highest this compound resistance.
-
-
Spontaneous Mutant Selection:
-
Prepare agar plates containing a high concentration of this compound (e.g., 4-8 x MIC).
-
Spread a dense culture of the test bacterium onto the plates.
-
Incubate and select for colonies that grow in the presence of the high this compound concentration.
-
Purify these colonies by re-streaking on selective agar.
-
Antibiotic Susceptibility Testing of Resistant Mutants
-
Broth Microdilution for MIC Determination:
-
Prepare 96-well microtiter plates with two-fold serial dilutions of a panel of antibiotics from different classes (e.g., beta-lactams, aminoglycosides, macrolides, fluoroquinolones).
-
Inoculate the wells with a standardized suspension of the wild-type and this compound-resistant mutant strains.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
A significant increase in the MIC for a particular antibiotic in the this compound-resistant mutant compared to the wild-type would indicate cross-resistance.
-
-
Disk Diffusion Method:
-
Spread a standardized inoculum of the wild-type and this compound-resistant strains onto Mueller-Hinton agar plates.
-
Apply antibiotic-impregnated disks to the surface of the agar.
-
Incubate the plates.
-
Measure the diameter of the zones of inhibition around each disk.
-
A smaller zone of inhibition for the this compound-resistant mutant compared to the wild-type suggests cross-resistance.
-
Conclusion and Future Directions
This compound's unique mode of action targeting FMN riboswitches makes it an attractive candidate for further antibiotic development. However, the potential for cross-resistance with existing antibiotic classes remains a critical and unaddressed question. The lack of published data in this area highlights a significant research gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate this issue. Understanding the cross-resistance profile of this compound is essential for predicting its clinical utility and for the strategic development of new antimicrobial agents that can circumvent existing resistance mechanisms. Future research should prioritize the generation and characterization of this compound-resistant mutants and the comprehensive assessment of their susceptibility to a broad panel of antibiotics. Furthermore, identifying the specific molecular mechanisms, such as the role of efflux pumps, that may contribute to any observed cross-resistance will be crucial for the advancement of this compound as a potential therapeutic agent.
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection [diva-portal.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Roseoflavin and Other Ligands Bound to the FMN Riboswitch
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and biochemical interactions of roseoflavin, flavin mononucleotide (FMN), and riboflavin with the FMN riboswitch, a critical regulator of bacterial gene expression. Understanding these interactions at a molecular level is paramount for the development of novel antimicrobial agents targeting this essential RNA element. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visually represents the underlying biological and experimental processes.
Ligand Binding Affinities and Structural Overview
The FMN riboswitch is a cis-regulatory element found in the 5' untranslated region of bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2) and its derivatives.[1][2] The binding of the cognate ligand, FMN, to the riboswitch aptamer domain induces a conformational change that typically leads to the termination of transcription or inhibition of translation initiation.[3] this compound, a natural antibiotic analog of FMN, effectively hijacks this regulatory mechanism, leading to the downregulation of essential genes and subsequent bacterial growth inhibition.[1]
Comparative Binding Affinities
The binding affinities of this compound, FMN, and riboflavin to the FMN riboswitch have been determined for various bacterial species using techniques such as in-line probing and photoaffinity labeling competition assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the binding strength of these ligands.
| Ligand | Bacterial Species | Riboswitch | Method | Kd / IC50 (nM) | Reference |
| This compound | Bacillus subtilis | ribD | In-line probing | ~100 | [1] |
| Bacillus subtilis | ribD | Photoaffinity Labeling | 7000 (IC50) | [4] | |
| Streptomyces davawensis | FMN Riboswitch | In-line probing | 10 | [1] | |
| FMN | Bacillus subtilis | ribD | In-line probing | ~5 | [1] |
| Bacillus subtilis | ribD | Photoaffinity Labeling | 400 (IC50) | [4] | |
| Streptomyces davawensis | FMN Riboswitch | In-line probing | <0.1 | [1] | |
| Riboflavin | Bacillus subtilis | ribD | In-line probing | ~3000 | [1] |
Structural Insights from X-ray Crystallography
The crystal structure of the Fusobacterium nucleatum FMN riboswitch in complex with this compound (PDB ID: 3F4H) reveals the molecular basis of its binding and inhibitory action.[2][5] When compared to the structures of the riboswitch bound to its natural ligand FMN and the precursor riboflavin, key similarities and differences emerge.
The overall architecture of the riboswitch aptamer domain remains largely similar upon binding of all three ligands, adopting a compact, three-way junctional structure.[2] The isoalloxazine ring of all three ligands is intercalated between conserved purine residues, forming extensive stacking and hydrogen bonding interactions. However, subtle conformational adjustments in the riboswitch accommodate the distinct chemical features of each ligand. In the this compound-bound structure, the dimethylamino group of this compound is accommodated within the binding pocket, contributing to its high-affinity interaction.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are summaries of the key experimental protocols used in the structural and functional analysis of the FMN riboswitch.
X-ray Crystallography of the this compound-FMN Riboswitch Complex
The determination of the three-dimensional structure of the FMN riboswitch in complex with this compound was achieved through X-ray crystallography.
1. RNA Preparation: The FMN riboswitch aptamer domain from Fusobacterium nucleatum was prepared by in vitro transcription using T7 RNA polymerase.[2]
2. Crystallization:
-
Method: Vapor diffusion (hanging drop).[6]
-
Conditions: Crystals of the FMN riboswitch-roseoflavin complex were grown at 293 K in a solution containing 0.1 M Tris-HCl (pH 8.4), 8% PEG 4000, and 0.2 M MgCl2.[6][7]
3. Data Collection and Structure Determination:
-
X-ray Source: Synchrotron radiation (NSLS beamline X29A).[6]
-
Data Collection Temperature: 100 K.[6]
-
Structure Solution: The structure was solved by molecular replacement using the coordinates of the FMN-bound riboswitch structure (PDB ID: 3F4E) as a starting model.[6]
-
Refinement: The model was refined to a resolution of 3.0 Å.[5][6]
In-line Probing Assay for Ligand Binding
In-line probing is a technique that monitors the spontaneous cleavage of the RNA backbone, which is modulated by the RNA's structure. Ligand-induced conformational changes can be detected by alterations in the cleavage pattern.[1][8]
1. RNA Preparation: The FMN riboswitch RNA is 5'-end-labeled with 32P.[8]
2. Ligand Incubation: The labeled RNA is incubated with varying concentrations of the ligand (this compound, FMN, or riboflavin) in a buffer typically containing MgCl2 and KCl at a defined pH and temperature for an extended period (e.g., ~40 hours at 25°C).[8]
3. Gel Electrophoresis: The RNA cleavage products are resolved by denaturing polyacrylamide gel electrophoresis.[8]
4. Data Analysis: The intensity of the cleavage bands at specific nucleotide positions is quantified. The fraction of RNA bound to the ligand is plotted against the ligand concentration to determine the apparent dissociation constant (Kd).[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[1][9]
1. Sample Preparation: Purified FMN riboswitch RNA is placed in the sample cell of the calorimeter, and the ligand (e.g., this compound) is loaded into the injection syringe. Both solutions are in the same buffer to minimize heats of dilution.[9]
2. Titration: The ligand is injected in small aliquots into the RNA solution.[9]
3. Data Acquisition: The heat change associated with each injection is measured.[9]
4. Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[9]
Visualizing the Molecular Mechanisms and Workflows
To better illustrate the complex processes involved in the FMN riboswitch system, the following diagrams were generated using the DOT language.
Caption: FMN riboswitch signaling pathway.
Caption: Experimental workflow for structural and biochemical analysis.
Caption: Logic of the comparative analysis.
References
- 1. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMN [riboswitch.ribocentre.org]
- 4. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3f4h - Crystal structure of the FMN riboswitch bound to this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 6. 3f4h - Crystal structure of the FMN riboswitch bound to this compound - Experimental details - Protein Data Bank Japan [pdbj.org]
- 7. rcsb.org [rcsb.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
"confirming roseoflavin mechanism of action through genetic studies"
A Comparative Guide for Researchers
Roseoflavin, a natural riboflavin analog produced by Streptomyces davawensis, has garnered significant interest as a potent antibacterial agent.[1][2] Its mechanism of action, primarily targeting the flavin mononucleotide (FMN) riboswitch, has been extensively validated through genetic studies. This guide provides a comparative analysis of this compound's activity, supported by experimental data, and details the key genetic methodologies used for its confirmation. This information is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial pathways.
Comparative Analysis of this compound's Antibacterial Activity
The primary antibacterial effect of this compound stems from its ability to mimic flavin mononucleotide (FMN) and bind to the FMN riboswitch, a regulatory RNA element found in the 5'-untranslated region of mRNAs encoding for riboflavin biosynthesis and transport proteins.[3][4][5] This binding event leads to premature transcription termination, effectively shutting down the production and uptake of riboflavin, an essential vitamin.
| Feature | This compound Treatment | No Treatment (Control) | Alternative FMN Analog (e.g., Ribocil) |
| Target | FMN Riboswitch | FMN Riboswitch | FMN Riboswitch |
| Mechanism | Binds to the FMN riboswitch aptamer, inducing a conformational change that terminates transcription of downstream genes in the riboflavin operon.[3][4][6] | FMN binds to the riboswitch to regulate gene expression based on cellular needs. | Binds to the FMN riboswitch to inhibit gene expression. |
| Cellular Effect | Inhibition of riboflavin biosynthesis and transport, leading to FMN starvation and growth inhibition.[1][7] | Normal regulation of riboflavin metabolism. | Inhibition of bacterial growth. |
| Resistance | Spontaneous mutations in the FMN riboswitch aptamer that prevent this compound binding are a common mechanism of resistance.[4][8][9] | Not applicable. | Resistance can also arise from mutations in the FMN riboswitch. |
Experimental Data Supporting the Mechanism of Action
Genetic studies have been pivotal in elucidating and confirming the mechanism of action of this compound. Below is a summary of key quantitative findings from such studies.
| Experimental Assay | Organism | Result with this compound | Interpretation |
| In vitro FMN Riboswitch Binding Assay | Bacillus subtilis | This compound binds to the FMN riboswitch aptamer with a dissociation constant (Kd) of approximately 100 nM.[2][4] | Demonstrates direct, high-affinity binding of this compound to its RNA target. |
| FMN Riboswitch-lacZ Reporter Gene Assay | Bacillus subtilis | Downregulation of lacZ expression in the presence of this compound.[3][5][8] | Confirms that this compound binding to the FMN riboswitch leads to repression of downstream gene expression in vivo. |
| Northern Blot Analysis of rib Operon mRNA | Listeria monocytogenes | Increased levels of terminated riboswitch fragments and decreased levels of full-length lmo1945 (riboflavin transporter) mRNA upon this compound treatment.[10][11] | Provides direct evidence of this compound-induced premature transcription termination. |
| Analysis of this compound-Resistant Mutants | Bacillus subtilis, Listeria monocytogenes | Identification of point mutations within the FMN riboswitch aptamer in resistant strains.[4][10][11] | Genetically links the FMN riboswitch to this compound's antibacterial activity and demonstrates it as the primary target. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key genetic experiments used to validate this compound's mechanism of action.
FMN Riboswitch-lacZ Reporter Gene Assay
This assay quantitatively measures the effect of this compound on gene expression controlled by an FMN riboswitch.
Methodology:
-
Construct Preparation: The 5'-untranslated region containing the FMN riboswitch from a target gene (e.g., B. subtilis ribD) is cloned upstream of a promoterless lacZ reporter gene in an appropriate expression vector. This construct is then introduced into the host bacterium (e.g., B. subtilis).
-
Bacterial Culture: The recombinant bacterial strain is grown in a suitable medium to mid-logarithmic phase.
-
Induction: The culture is divided, and this compound is added to the experimental group at various concentrations, while the control group receives no treatment.
-
Incubation: Cultures are incubated for a defined period to allow for an effect on gene expression.
-
β-Galactosidase Assay: Cells are harvested, lysed, and the β-galactosidase activity is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: The β-galactosidase activity in the this compound-treated samples is compared to the untreated control to determine the extent of gene expression downregulation.
Northern Blot Analysis
This technique is used to visualize the effect of this compound on the transcription of genes regulated by the FMN riboswitch.
Methodology:
-
RNA Extraction: Bacteria are grown with and without this compound. Total RNA is extracted from the cells at a specific growth phase.
-
RNA Electrophoresis: The extracted RNA is separated by size using denaturing agarose gel electrophoresis.
-
RNA Transfer: The separated RNA is transferred and cross-linked to a nylon membrane.
-
Probe Hybridization: The membrane is incubated with a labeled DNA or RNA probe specific to the gene of interest (e.g., a gene within the rib operon).
-
Detection: The hybridized probe is detected using autoradiography or a chemiluminescent substrate, revealing the size and abundance of the target mRNA. The presence of a smaller, terminated transcript in the presence of this compound confirms its mechanism of action.
Isolation and Characterization of this compound-Resistant Mutants
This genetic approach provides strong in vivo evidence for the target of an antimicrobial compound.
Methodology:
-
Mutant Selection: A large population of susceptible bacteria is plated on a solid medium containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Isolation: Colonies that grow in the presence of this compound are selected as potentially resistant mutants.
-
Resistance Confirmation: The resistance of the selected colonies is confirmed by re-streaking them on plates with and without this compound.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant mutants. The region of the FMN riboswitch is amplified by PCR and sequenced.
-
Sequence Analysis: The DNA sequence of the FMN riboswitch from the resistant mutants is compared to the wild-type sequence to identify any mutations.
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the signaling pathway of this compound's action and the logical workflow for its genetic confirmation.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Logical workflow for the genetic confirmation of this compound's mechanism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A methodology for the selection and characterization of riboflavin-overproducing Weissella cibaria strains after treatment with this compound [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Roseoflavin: A Comparative Analysis Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of roseoflavin against a panel of Gram-positive and Gram-negative bacterial strains. The data presented is supported by established experimental protocols to aid in the evaluation of this compound as a potential antimicrobial agent.
Introduction to this compound
This compound is a natural riboflavin (vitamin B2) analog originally isolated from Streptomyces davawensis. It exhibits potent antimicrobial properties, primarily against Gram-positive bacteria. Its mechanism of action involves a "Trojan horse" strategy where it is taken up by bacterial cells via riboflavin transporters. Inside the cell, this compound is enzymatically converted into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD). These counterfeit cofactors disrupt essential metabolic processes by two main pathways: by inhibiting FMN riboswitches, which are crucial regulatory elements for riboflavin biosynthesis and transport genes, and by being incorporated into flavoenzymes, rendering them inactive.[1]
Comparative Efficacy of this compound
The antibacterial spectrum of this compound is predominantly directed towards Gram-positive bacteria. This selectivity is largely attributed to the presence of dedicated riboflavin uptake systems in these organisms, which this compound exploits for entry. In contrast, many Gram-negative bacteria lack such transport systems, resulting in natural resistance.
Quantitative Analysis of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Status | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 1.6 | [2][3] |
| Staphylococcus aureus | Gram-positive | 1.25 | |
| Listeria monocytogenes | Gram-positive | 0.5 | |
| Enterococcus faecalis | Gram-positive | Data not available | |
| Escherichia coli (wild-type) | Gram-negative | >50 | |
| Escherichia coli (recombinant with riboflavin transporter) | Gram-negative | 2 |
Note: The efficacy of this compound against Enterococcus faecalis requires further investigation to establish definitive MIC values. The provided data for E. coli highlights the critical role of a riboflavin transporter in this compound's antibacterial activity.
Experimental Protocols
The determination of MIC values is a critical step in assessing the efficacy of an antimicrobial agent. The following are detailed methodologies for two standard assays, the Broth Microdilution Method and the Agar Dilution Method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
Inoculum Preparation: a. Grow the bacterial strain to be tested in an appropriate broth medium to the logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL and dilute the antimicrobial concentration by half. b. Include a growth control well containing only the bacterial suspension and broth, and a sterility control well containing only broth.
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution of known concentration
-
Sterile diluent
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of twofold dilutions of the this compound stock solution. b. Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) agar medium. c. Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify. d. Include a control plate with no antimicrobial agent.
-
Inoculum Preparation: a. Prepare a standardized bacterial suspension as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation: a. Using a multipoint replicator, spot-inoculate a small volume (approximately 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizing the Mechanism and Workflow
To better understand the action of this compound and the experimental process, the following diagrams have been generated using Graphviz.
References
"validation of roseoflavin as a specific inhibitor of riboflavin metabolism"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Roseoflavin, a naturally occurring analog of riboflavin (Vitamin B2), has emerged as a potent and specific inhibitor of riboflavin metabolism. Its unique dual-action mechanism, involving both competitive inhibition and gene regulation, distinguishes it from other known inhibitors. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.
Performance Comparison of Riboflavin Metabolism Inhibitors
The inhibitory activity of this compound and its alternatives has been evaluated in various biological systems. The following tables summarize key quantitative data from published studies, offering a clear comparison of their efficacy.
| Inhibitor | Target Organism/System | Metric | Value | Reference |
| This compound | Plasmodium falciparum | IC50 (in riboflavin-free medium) | 0.034 ± 0.003 µM | [1] |
| Plasmodium falciparum | IC50 (in standard RPMI 1640) | 1.8 ± 0.1 µM | [1] | |
| Bacillus subtilis FMN Riboswitch | Kd | ~100 nM | [2] | |
| 8-Aminoriboflavin | Plasmodium falciparum | IC50 (in riboflavin-free medium) | 0.015 ± 0.002 µM | [1] |
| 8-Demethyl-8-methylamino riboflavin | Plasmodium falciparum | In vitro activity | Reported | [1] |
| 10-(4'-chlorophenyl)-3-methylflavin | Plasmodium falciparum | In vitro and in vivo activity | Reported | [1] |
| Jasplakinolide | Riboflavin Kinase Inhibitor | General | - | [3] |
| Lumiflavine | Riboflavin Kinase Inhibitor | General | - | [3] |
Table 1: Comparative Inhibitory Activity of Riboflavin Analogs. This table highlights the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of various compounds targeting riboflavin metabolism.
| Treatment | Organism | Metabolite | Reduction | Reference |
| 10 µM this compound | Plasmodium falciparum | FMN | Significant | [1][4] |
| FAD | Significant | [1][4] | ||
| 10 µM 8-Aminoriboflavin | Plasmodium falciparum | FMN | Significant | [4][5] |
| FAD | No significant effect | [5] |
Table 2: Effect of Inhibitors on Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) Levels. This table demonstrates the specific impact of this compound and 8-aminoriboflavin on the downstream products of riboflavin metabolism.
Mechanism of Action: A Two-Pronged Attack
This compound's specificity as an inhibitor of riboflavin metabolism stems from its ability to act at two distinct levels:
-
Competitive Inhibition: As a structural analog of riboflavin, this compound competes for the active sites of enzymes essential for riboflavin metabolism.[6] Specifically, it is a substrate for flavokinase and FAD synthetase, which convert it into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), respectively.[1][7] These non-functional cofactors can then compete with their natural counterparts (FMN and FAD), disrupting the function of numerous flavoenzymes.
-
Gene Regulation via Riboswitches: In many bacteria, the genes responsible for riboflavin biosynthesis and transport are regulated by an FMN-responsive riboswitch located in the 5' untranslated region of the corresponding mRNA.[8] RoFMN can bind to this riboswitch with an affinity similar to that of FMN itself.[9] This binding induces a conformational change in the mRNA, leading to premature transcription termination and thus, downregulation of the proteins required for riboflavin synthesis and uptake.[8][10]
This dual mechanism makes this compound a highly specific and potent inhibitor, as it not only interferes with the existing flavin cofactors but also shuts down the cell's ability to produce more.
Experimental Protocols
The validation of this compound's inhibitory effects relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Assay for FMN Riboswitch Binding (In-line Probing)
This assay is used to determine the direct binding of a ligand, such as this compound, to an RNA riboswitch.
-
RNA Preparation: The FMN riboswitch aptamer RNA is transcribed in vitro from a DNA template and radiolabeled at the 5' end.
-
Binding Reaction: Approximately 1 nM of the 5' radiolabeled RNA is incubated at room temperature for 40-48 hours in a buffer containing 20 mM MgCl₂, 100 mM KCl, and 50 mM Tris-HCl (pH 8.3). The incubation is performed in the presence of varying concentrations of the ligand (e.g., FMN, riboflavin, or this compound).
-
Analysis: The RNA cleavage products are separated by denaturing 10% polyacrylamide gel electrophoresis (PAGE). The radiolabeled cleavage products are visualized using a Phosphorimager. The intensity of the product bands is quantified to estimate the fraction of RNA modulated by the ligand.
-
Data Interpretation: The dissociation constant (Kd) is estimated by plotting the fraction of modulated RNA against the logarithm of the ligand concentration and fitting the data to a binding curve.[8]
Gene Expression Analysis (β-Galactosidase Reporter Assay)
This assay quantifies the effect of a compound on gene expression controlled by a riboswitch.
-
Strain Construction: A reporter strain is constructed where the gene of interest (e.g., lacZ, encoding β-galactosidase) is placed under the control of the FMN riboswitch and its native promoter. This construct is integrated into the genome of the target bacterium (e.g., Bacillus subtilis).
-
Cell Culture and Treatment: The reporter strain is grown overnight in a suitable medium. The culture is then diluted and grown to mid-log phase. The cells are pelleted, resuspended in a minimal medium, and grown in the presence or absence of the test compounds (e.g., 100 µM riboflavin or 100 µM this compound) for 2-3 hours.
-
β-Galactosidase Assay: Cell lysates are prepared, and the β-galactosidase activity is measured using a standard protocol, typically involving the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) and measurement of the resulting absorbance at 420 nm.
-
Data Analysis: The β-galactosidase activity is normalized to the cell density (OD₆₀₀) to determine the level of gene expression under each condition.[8]
Measurement of Intracellular FMN and FAD Levels
This method quantifies the impact of inhibitors on the intracellular pools of essential flavin cofactors.
-
Sample Preparation: Parasite-infected erythrocytes (e.g., P. falciparum) are incubated in a riboflavin-free medium for a few hours. The parasites are then incubated for 2 hours in a standard medium containing the inhibitor (e.g., 10 µM this compound or 8-aminoriboflavin) or a solvent control. The cells are harvested and the metabolites are extracted.
-
Chromatographic Separation: The extracted metabolites are separated using a C12 reverse-phase column.
-
Detection and Quantification: FMN and FAD are detected using fluorimetry with an excitation wavelength of 470 nm and an emission wavelength of 530 nm. Standard curves for FMN and FAD are used to quantify their concentrations in the samples.[1][4]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the riboflavin metabolic pathway and the experimental workflow for validating this compound's effect on gene expression.
Caption: Riboflavin metabolism and its inhibition by this compound.
Caption: Workflow for β-galactosidase reporter assay.
References
- 1. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Roseoflavin's Potent Antibacterial Activity: A Comparative Analysis in Riboflavin-Deficient vs. Rich Environments
For researchers, scientists, and drug development professionals, understanding the nuances of an antibacterial agent's efficacy is paramount. This guide provides a comprehensive comparison of roseoflavin's activity in environments with varying riboflavin concentrations, supported by experimental data and detailed protocols.
This compound, a natural analog of riboflavin, demonstrates significant antibacterial properties primarily by targeting FMN (flavin mononucleotide) riboswitches.[1][2][3] This mechanism involves binding to the riboswitch to downregulate the expression of genes crucial for riboflavin biosynthesis and transport, effectively starving the bacteria of this essential vitamin.[1][2][4] The presence or absence of riboflavin in the growth medium critically influences the antibacterial efficacy of this compound.
Quantitative Comparison of this compound Activity
The antibacterial activity of this compound is markedly different in riboflavin-deficient versus riboflavin-rich media. In environments lacking sufficient riboflavin, bacteria are more susceptible to the inhibitory effects of this compound. Conversely, in riboflavin-rich media, the antagonistic relationship between the two molecules can influence the observed efficacy.
| Organism | Condition | This compound Concentration | Observed Effect |
| Listeria monocytogenes | Rich Medium (BHI) | 1 µM | Profound growth inhibition, suggesting a dominant negative effect over any riboflavin present in the medium.[5] |
| Listeria monocytogenes | Minimal Medium | 100 µM | Significant impairment of growth.[5] |
| Plasmodium falciparum | Riboflavin-free medium | ~0.03 µM (IC50) | Potent inhibition of parasite proliferation.[6] |
| Plasmodium falciparum | 0.532 µM Riboflavin (RPMI) | 1.6 µM (IC50) | Decreased, yet still significant, antiplasmodial activity.[6] |
| Plasmodium falciparum | 5 µM Riboflavin | ~9.6 µM (IC50) | 6-fold decrease in antiplasmodial activity compared to standard RPMI, highlighting the competitive nature of riboflavin.[6] |
| Escherichia coli (engineered) | Lysogeny Broth (LB) | 2 µg/ml (MIC50) | Reduced growth in a strain engineered to transport flavins. Wild-type E. coli is naturally resistant due to a lack of uptake systems.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess this compound's activity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Media: Prepare a riboflavin-defined minimal medium and a riboflavin-rich medium (e.g., Brain Heart Infusion or Lysogeny Broth).
-
Bacterial Inoculum: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound across multiple wells for both the minimal and rich media.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no this compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no turbidity (bacterial growth). Optical density can also be measured using a plate reader at 600 nm.[7]
In-line Probing Assay for FMN Riboswitch Binding
This biochemical assay is used to investigate the direct binding of a ligand, such as this compound, to an RNA riboswitch.
-
RNA Preparation: Synthesize and purify the FMN riboswitch RNA sequence of interest. The 5' end of the RNA is typically radiolabeled.
-
Binding Reaction: Incubate the radiolabeled RNA with varying concentrations of this compound, riboflavin (as a control), and FMN (as a positive control) in a buffer containing MgCl2, KCl, and Tris-HCl.
-
Incubation: Allow the binding reaction to proceed at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.
-
Gel Electrophoresis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the RNA fragments using a phosphorimager. Ligand binding alters the RNA structure, leading to a change in the pattern of spontaneous cleavage. The dissociation constant (Kd) can be estimated by quantifying the band intensities at different ligand concentrations.[2]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for MIC determination.
References
- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a Natural Riboflavin Analogue, Possesses In Vitro and In Vivo Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Roseoflavin-Treated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular impact of antimicrobial compounds is paramount. This guide provides a comparative analysis of the transcriptomic and gene expression responses of two key bacterial species, Bacillus subtilis and Listeria monocytogenes, to treatment with roseoflavin, a natural riboflavin analog with potent antimicrobial properties.
This compound exerts its antibacterial effect primarily by targeting flavin mononucleotide (FMN) riboswitches, which are crucial regulatory elements in bacterial mRNA that control the expression of genes involved in riboflavin biosynthesis and transport.[1][2][3][4] By mimicking FMN, this compound binds to these riboswitches and triggers a conformational change that typically leads to the premature termination of transcription, effectively shutting down the production and uptake of essential flavins.[3][5] This guide synthesizes data from key studies to illuminate the comparative effects of this compound on these two significant Gram-positive bacteria.
Comparative Analysis of Gene Expression
The primary transcriptional response to this compound in both Bacillus subtilis and Listeria monocytogenes involves the downregulation of genes regulated by the FMN riboswitch. However, notable differences exist in the specific genes affected and in the broader impact on virulence, as detailed in the table below.
| Bacterium | Affected Genes/Operons | Regulatory Mechanism | Observed Effect of this compound | References |
| Bacillus subtilis | ribD operon (riboflavin biosynthesis), ypaA (ribU) gene (putative riboflavin transporter) | FMN Riboswitch | Downregulation of a lacZ reporter gene fused to the ribD FMN riboswitch, indicating repression of the operon. | [3][5] |
| Listeria monocytogenes | lmo1945 (riboflavin transporter) | FMN Riboswitch | Downregulation of lmo1945 expression, blocking riboflavin uptake. | [1][2] |
| hly, actA, plcA (virulence genes) | Independent of FMN Riboswitch | Upregulation of key virulence genes, suggesting a complex regulatory response beyond riboflavin metabolism. | [1] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data and for designing future experiments. Below are detailed protocols for key experimental procedures used to assess the impact of this compound on bacterial gene expression.
Bacterial Strains and Growth Conditions
-
Bacillus subtilis:
-
Strain: Reporter strains derived from B. subtilis 1A1 were used, with a lacZ gene fusion to the FMN riboswitch integrated at the amyE locus.
-
Media: Cultures were initially grown overnight in 2XYT medium. For experiments, cells were transferred to a glucose minimal medium.
-
This compound Treatment: Bacteria were exposed to 100 µM this compound for 2 to 3 hours before analysis.[3]
-
-
Listeria monocytogenes:
-
Strain: Wild-type L. monocytogenes EGD-e was the primary strain used.
-
Media: Bacteria were cultured in either rich Brain Heart Infusion (BHI) medium or a defined minimal medium.
-
This compound Treatment: this compound was added to cultures at a concentration of 100 µM during the exponential growth phase (OD600 = 0.25) for approximately 1.5 generations before RNA extraction.[1]
-
Gene Expression Analysis
-
β-galactosidase Assays (for B. subtilis):
-
Overnight cultures of the reporter strains were diluted and grown for approximately two hours.
-
The bacterial cultures were then pelleted, washed, and resuspended in glucose minimal medium.
-
The cultures were divided and treated with either no compound, 100 µM riboflavin, or 100 µM this compound and incubated for 2-3 hours at 37°C.
-
β-galactosidase activity was then measured to quantify the expression from the lacZ reporter gene, serving as a proxy for the activity of the FMN riboswitch.[3]
-
-
Northern Blot Analysis (for L. monocytogenes):
-
Total RNA was extracted from L. monocytogenes cultures treated with or without this compound.
-
The extracted RNA was separated by gel electrophoresis and transferred to a nylon membrane.
-
The membrane was hybridized with radioactively labeled DNA probes specific for the genes of interest (e.g., lmo1945, hly, actA).
-
The hybridization signals were detected to visualize and compare the transcript levels between the different treatment conditions.[1]
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism of this compound action.
Caption: Experimental workflow for comparing the effects of this compound.
Caption: FMN riboswitch regulation by FMN and this compound.
References
- 1. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RFN riboswitch of Bacillus subtilis is a target for the antibiotic this compound produced by Streptomyces davawensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Roseoflavin in Bacterial Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of roseoflavin in bacterial cells. We delve into its performance against a key alternative, 8-demethyl-8-aminoriboflavin, supported by experimental data and detailed methodologies.
This compound, a natural riboflavin (vitamin B2) analog, is a potent antimicrobial agent primarily targeting flavin mononucleotide (FMN) riboswitches in bacteria. This on-target effect disrupts riboflavin biosynthesis and transport, leading to bacterial growth inhibition. However, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent. This guide explores these off-target activities, presenting a comparative analysis with its precursor, 8-demethyl-8-aminoriboflavin (8AF), and provides detailed experimental protocols for investigating these effects.
On-Target vs. Off-Target Activity: A Comparative Overview
This compound's primary mechanism of action is the downregulation of genes controlled by the FMN riboswitch. However, its activity extends beyond this, with notable off-target effects that differ from other riboflavin analogs like 8AF.
Comparative Antibacterial Activity
The antibacterial potency of this compound and 8AF varies across different bacterial species. The following table summarizes their minimum inhibitory concentrations (MICs) against several Gram-positive bacteria.
| Bacterial Strain | This compound (RoF) MIC (µg/mL) | 8-demethyl-8-aminoriboflavin (8AF) MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.25 | Not explicitly stated in comparative studies | |
| Listeria monocytogenes | 0.5 | Weaker antibiotic activity | |
| Enterococcus faecalis | Reported activity | Not explicitly stated in comparative studies | |
| Streptococcus pyogenes | Reported activity | Not explicitly stated in comparative studies | |
| Bacillus subtilis | Reported activity | Not explicitly stated in comparative studies |
Note: While direct comparative MIC values for 8AF are not always available in the same studies, it is generally reported to have weaker antibacterial activity than this compound.
Key Off-Target Effect: Modulation of Virulence Gene Expression
A significant off-target effect of this compound has been observed in the foodborne pathogen Listeria monocytogenes. Surprisingly, this compound can stimulate the expression of key virulence genes, an effect not directly linked to its FMN riboswitch activity. This highlights the importance of investigating off-target effects that could have unintended consequences in a clinical setting.
The following diagram illustrates the signaling pathway of this compound's on-target and off-target effects in bacteria.
Caption: On-target and off-target effects of this compound in bacterial cells.
Experimental Protocols for Investigating Off-Target Effects
To thoroughly investigate the off-target effects of this compound, a multi-omics approach is recommended. Below are detailed methodologies for key experiments.
Transcriptomic Analysis using RNA-Seq
This protocol outlines the steps for analyzing the global transcriptional response of bacteria to this compound treatment.
Caption: Experimental workflow for bacterial RNA-Seq analysis.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., Listeria monocytogenes) to the mid-logarithmic phase.
-
Expose the culture to a sub-lethal concentration of this compound. An untreated culture should be run in parallel as a control.
-
-
RNA Extraction:
-
Harvest bacterial cells at various time points post-treatment.
-
Extract total RNA using a commercially available kit or a validated in-house method.
-
-
rRNA Depletion:
-
Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a bacterial rRNA depletion kit.
-
-
cDNA Library Preparation and Sequencing:
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing (e.g., using an Illumina platform).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the bacterial reference genome.
-
Identify differentially expressed genes between the this compound-treated and control samples.
-
Proteomic Analysis using 2D-DIGE and LC-MS/MS
This protocol details the investigation of changes in the bacterial proteome in response to this compound.
Caption: Workflow for 2D-DIGE and LC-MS/MS proteomic analysis.
Methodology:
-
Sample Preparation:
-
Culture and treat bacteria with this compound as described for the transcriptomic analysis.
-
Extract total proteins and determine the protein concentration.
-
-
2D-DIGE:
-
Label the protein extracts from treated and control samples with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard is labeled with a third dye (Cy2).
-
Combine the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-PAGE.
-
-
Image Analysis and Protein Identification:
-
Scan the gel to visualize the fluorescently labeled protein spots.
-
Use specialized software to identify spots with significant changes in abundance between the treated and control samples.
-
Excise the differential spots from the gel and digest the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins by searching against a protein database.
-
Metabolomic Analysis using GC-MS and NMR
This protocol describes how to assess the impact of this compound on the bacterial metabolome.
Caption: Workflow for metabolomic footprinting of bacterial cells.
Methodology:
-
Sample Collection and Metabolite Extraction:
-
Culture and treat bacteria with this compound.
-
Rapidly quench metabolic activity and extract intracellular metabolites.
-
-
GC-MS Analysis:
-
Chemically derivatize the metabolites to increase their volatility.
-
Separate and detect the derivatized metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
NMR Spectroscopy:
-
Analyze the metabolite extracts using Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of a broad range of metabolites.
-
-
Data Analysis:
-
Process the raw GC-MS and NMR data.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Map the altered metabolites to metabolic pathways to understand the functional consequences of this compound's off-target effects.
-
Conclusion
While this compound's primary target, the FMN riboswitch, is well-established, a thorough investigation of its off-target effects is paramount for its potential clinical application. This guide highlights the importance of such investigations, particularly the unexpected upregulation of virulence genes in Listeria monocytogenes. The provided comparative data with 8-demethyl-8-aminoriboflavin and detailed experimental protocols offer a framework for researchers to further explore the complex interactions of this compound within bacterial cells. A comprehensive understanding of both on- and off-target effects will ultimately guide the development of safer and more effective antimicrobial strategies.
Roseoflavin's Double-Edged Sword: A Comparative Guide to its Role in Virulence Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of roseoflavin's impact on bacterial virulence gene expression, contrasting its effects with its well-known precursor, riboflavin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
Performance Comparison: this compound vs. Riboflavin
This compound, a naturally occurring analog of riboflavin, exhibits a paradoxical effect on Listerin monocytogenes. While it effectively inhibits bacterial growth by targeting FMN riboswitches, it simultaneously upregulates the expression of key virulence genes, a phenomenon not observed with riboflavin.[1][2] This section summarizes the quantitative comparison of their effects on gene expression and infectivity.
Comparative Effects on Virulence Gene Expression and Infectivity
| Parameter | Treatment | Observation | Fold Change (approx.) | Reference |
| Virulence Gene Expression (hly, actA) | This compound (100 µM) | Upregulation | Increased | [1] |
| Riboflavin (100 µM) | Downregulation | Decreased | [1] | |
| Infectivity of L. monocytogenes in human cells | Pretreatment with this compound | Increased infectivity and proliferation | Increased | [1] |
| Pretreatment with Riboflavin | Reduced infectivity and proliferation | Decreased | [1] | |
| prfA Expression (plcA-prfA bi-cistronic transcript) | This compound | Upregulation | Strikingly Increased | [1] |
| Riboflavin | Downregulation | Decreased | [1] | |
| prfA Expression (monocistronic transcripts) | This compound or Riboflavin | Almost no effect | Negligible | [1] |
Signaling Pathways and Mechanisms of Action
This compound's influence on L. monocytogenes is mediated through at least two distinct pathways. Its antibiotic activity is primarily due to its interaction with FMN riboswitches, leading to the repression of genes essential for riboflavin biosynthesis and transport.[3][4][5] However, its stimulatory effect on virulence gene expression appears to be independent of this mechanism.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the role of this compound in virulence gene expression.
RNA Extraction and Northern Blot Analysis for Virulence Gene Expression
This protocol is adapted from methodologies used for L. monocytogenes.
a) RNA Extraction:
-
Culture Growth and Harvest: Grow L. monocytogenes strains in Brain Heart Infusion (BHI) broth at 37°C to the mid-logarithmic phase (OD600 of ~0.5). Add this compound or riboflavin to the desired final concentration and incubate for a specified period (e.g., 1.5 generations).
-
Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme to degrade the cell wall.
-
RNA Purification: Extract total RNA using a hot phenol-chloroform extraction method, followed by ethanol precipitation to purify the RNA.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Check RNA integrity by agarose gel electrophoresis.
b) Northern Blotting:
-
Gel Electrophoresis: Separate total RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary blotting.
-
Probe Labeling: Generate gene-specific DNA probes for the virulence genes of interest (hly, actA, plcA) and a control gene (e.g., tmRNA) using PCR. Label the probes with a radioactive isotope (e.g., [α-32P]dCTP) using a random priming kit.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight at a specific temperature (e.g., 42°C).
-
Washing and Detection: Wash the membrane under stringent conditions to remove unbound probe. Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe and visualize the transcript bands.
In Vitro Infection Assay
This protocol outlines the steps to assess the infectivity of L. monocytogenes in a human cell line (e.g., Caco-2).
-
Cell Culture: Culture human epithelial cells (e.g., Caco-2) in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates until they form a confluent monolayer.
-
Bacterial Preparation: Grow L. monocytogenes strains overnight in BHI broth. On the day of infection, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase. Wash the bacteria and resuspend them in cell culture medium.
-
Infection: Infect the confluent cell monolayers with the prepared bacteria at a specific multiplicity of infection (MOI), for instance, 10 bacteria per cell.
-
Incubation and Gentamicin Treatment: Incubate the infected cells for a period to allow for bacterial invasion (e.g., 1 hour). After the initial invasion period, wash the cells and add fresh medium containing gentamicin. Gentamicin is an antibiotic that kills extracellular bacteria but cannot penetrate the host cells, thus selecting for intracellular bacteria.
-
Cell Lysis and Bacterial Enumeration: At different time points post-infection, wash the cells to remove the antibiotic. Lyse the host cells with a detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Plating and Colony Counting: Serially dilute the cell lysates and plate them on BHI agar plates. Incubate the plates at 37°C until colonies are visible. Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.
References
- 1. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Purification from Intracellularly Grown Listeria monocytogenes in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Virulence and Infectivity of Listeria monocytogenes Are Not Substantially Altered by Elevated SigB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Roseoflavin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Roseoflavin, a riboflavin analog with antimicrobial properties, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our ecosystems.
Immediate Safety and Disposal Protocols
When handling this compound, it is crucial to adhere to established laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. In the event of a spill, contain the substance to prevent it from entering waterways.
Disposal of Solid this compound Waste:
Solid this compound waste, including contaminated consumables, should be collected in a designated, sealed container. This container must be clearly labeled as hazardous waste.
Disposal of this compound Solutions:
Aqueous solutions of this compound should not be disposed of down the drain due to its potential aquatic toxicity.[1] These solutions must be collected in a designated hazardous waste container for chemical waste.
All this compound waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Understanding the Hazard Profile of this compound
There is some variation in the reported hazard classification of this compound. While one safety data sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another classifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)," as well as "Chronic aquatic toxicity (Category 1)".[1][2] This latter classification indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] To ensure the highest safety standards, it is prudent to handle and dispose of this compound assuming the more stringent hazard classifications are accurate.
| Hazard Classification (DC Chemicals SDS) | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. Ensure that skin is not exposed.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed, labeled container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Roseoflavin
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Roseoflavin. Following these procedures will ensure safe laboratory operations and proper disposal of waste.
Hazard Identification and Safety Data
This compound is a riboflavin analog with antimicrobial properties.[1] While some suppliers do not classify it as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[2][3][4] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]
Quantitative Safety and Solubility Data
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 3 g/kg | Mouse | [2] |
| LD50 (Intraperitoneal) | 400 mg/kg | Mouse | [2] |
| Solubility in DMSO | ~5-55 mg/mL | - | [3][6][7] |
| Solubility in Dimethyl Formamide | ~0.3 mg/mL | - | [3] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | - | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound powder or solutions.
-
Eye Protection : Wear safety goggles with side shields that conform to EN 166 standards.[5][8] A face shield may be required for tasks with a high risk of splashing.[9]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5][9]
-
Body Protection : A lab coat or impervious clothing is required to protect the skin and clothing from splashes.[5][9]
-
Respiratory Protection : When handling the powder form or when there is a risk of aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator in a well-ventilated area, preferably within a chemical fume hood.[5][10]
Operational Plan: Step-by-Step Handling Protocol
This protocol covers the lifecycle of this compound in the laboratory, from receiving to disposal.
Preparation and Engineering Controls
-
Ventilation : Always handle this compound powder and stock solutions in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risk.[5]
-
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible in the work area.[5][10]
-
Surface Preparation : Before starting, decontaminate the work surface.
Handling and Solution Preparation
-
Don PPE : Before handling the container, put on all required personal protective equipment.
-
Weighing : If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[11]
-
Dissolving : this compound is a crystalline solid.[3] To prepare a stock solution, dissolve it in a suitable organic solvent like DMSO.[3][7] Sonication may be required to fully dissolve the compound.[7] For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3] Do not store aqueous solutions for more than one day.[3]
-
Labeling : Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Storage
-
Powder : Store the solid form of this compound in a tightly sealed container at -20°C, protected from light.[5][6]
-
Solvent Stocks : Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[12] Ensure containers are sealed to prevent evaporation and contamination.[12]
Accidental Spill Response
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[5] For powder spills, moisten the material first to prevent dusting before sweeping it into a container.[11]
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[5]
-
Dispose : Collect all contaminated materials in a sealed container for proper waste disposal.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life.[5]
-
Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Environmental Precaution : Do not allow this compound to enter drains, surface water, or soil.[5][10]
-
Disposal Method : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. This compound|51093-55-1|MSDS [dcchemicals.com]
- 6. ≥95% (HPLC), Riboflavin antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | Antibacterial | TargetMol [targetmol.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. biosynth.com [biosynth.com]
- 11. ICSC 1454 - RIBOFLAVIN [chemicalsafety.ilo.org]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
